molecular formula C11H16N2O3S B10784807 Ozolinone CAS No. 67565-44-0

Ozolinone

Katalognummer: B10784807
CAS-Nummer: 67565-44-0
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: NQFBZYYUAFJYNS-FPLPWBNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ozolinone (CAS Number: 56784-39-5), with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol, is a recognized active metabolite of the diuretic etozoline . It serves as a potent investigational tool in renal physiology and pharmacology research. Its primary research value lies in its function as a loop diuretic, characterized by a rapid onset and short duration of action . Studies indicate that its mechanism of action involves the inhibition of electrolyte reabsorption in the thick ascending limb of the loop of Henle, a key segment of the nephron . This effect is stereospecific, as only the levorotatory isomer demonstrates significant diuretic activity . In preclinical models, this compound produces a marked increase in urine volume and urinary excretion of sodium and chloride, while also increasing renal blood flow . Its pharmacological profile shows similarities to furosemide, though it is considered somewhat less potent . Researchers utilize this compound to explore renal tubular function, diuretic mechanisms, and electrolyte balance. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

67565-44-0

Molekularformel

C11H16N2O3S

Molekulargewicht

256.32 g/mol

IUPAC-Name

(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid

InChI

InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7-

InChI-Schlüssel

NQFBZYYUAFJYNS-FPLPWBNLSA-N

Isomerische SMILES

CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2

Kanonische SMILES

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Ozolinone, a Loop Diuretic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozolinone is a thiazolidinone derivative that functions as a potent loop diuretic. Its primary mechanism of action involves the stereoselective inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to a significant increase in the urinary excretion of sodium, chloride, and potassium, resulting in diuresis. The diuretic effect of this compound is attributed to its levorotatory isomer, highlighting a specific interaction with its molecular target. This guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, site of action, and the physiological consequences of its activity. Detailed summaries of quantitative data from preclinical studies are presented in tabular format for comparative analysis. Furthermore, this document outlines the methodologies of key experiments pivotal to elucidating this compound's mechanism and explores the relevant signaling pathways that regulate its target.

Core Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter (NKCC2)

The primary molecular target of this compound is the Na-K-2Cl cotransporter 2 (NKCC2), an integral membrane protein located in the apical membrane of epithelial cells of the thick ascending limb (TAL) of the loop of Henle. NKCC2 is responsible for the reabsorption of approximately 25% of the filtered sodium and chloride load from the tubular fluid back into the bloodstream.

This compound, acting as a loop diuretic, competitively inhibits the chloride-binding site on the NKCC2 transporter. By blocking this transporter, this compound disrupts the reabsorption of sodium, potassium, and chloride ions. This leads to an increased concentration of these electrolytes in the tubular fluid, which in turn osmotically retains water, resulting in a significant increase in urine output (diuresis). The action of this compound is similar to that of other well-known loop diuretics like furosemide[1].

A crucial aspect of this compound's mechanism is its stereoselectivity. The diuretic and natriuretic effects are almost exclusively attributed to the levorotatory (-) isomer of this compound, while the dextrorotatory (+) isomer is largely inactive in this regard[2]. This stereospecificity strongly suggests a precise and specific interaction with the binding site on the NKCC2 transporter.

Signaling Pathways and Regulation of NKCC2

While this compound's primary mechanism is the direct inhibition of NKCC2, the activity of this transporter is itself regulated by complex intracellular signaling pathways. The most well-characterized of these is the WNK-SPAK/OSR1 signaling cascade. The With-No-Lysine (WNK) kinases act as sensors for intracellular chloride concentration and cell volume. Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1 then directly phosphorylates NKCC2, enhancing its transport activity.

Currently, there is no direct evidence to suggest that this compound modulates the WNK-SPAK/OSR1 pathway. Its mechanism of action is understood to be the direct, competitive inhibition of the NKCC2 transporter itself, rather than an interference with its regulatory signaling cascades.

cluster_regulation Regulation of NKCC2 Activity cluster_inhibition This compound's Mechanism of Action Low Intracellular Cl- Low Intracellular Cl- WNKs WNKs Low Intracellular Cl-->WNKs Activates SPAK/OSR1 SPAK/OSR1 WNKs->SPAK/OSR1 Phosphorylates & Activates NKCC2_active NKCC2 (Active) SPAK/OSR1->NKCC2_active Phosphorylates & Activates This compound This compound NKCC2_inactive NKCC2 (Inactive) This compound->NKCC2_inactive Directly Inhibits Ion_Reabsorption Na+, K+, 2Cl- Reabsorption NKCC2_inactive->Ion_Reabsorption Blocks Diuresis Diuresis Ion_Reabsorption->Diuresis Leads to Increased

This compound's inhibitory action on NKCC2.

Quantitative Data from Preclinical Studies

The diuretic efficacy of this compound has been quantified in several preclinical models. The following tables summarize key findings from studies in dogs, providing a basis for comparison with other diuretics.

Table 1: Dose-Response of Intravenous this compound in Anesthetized Dogs [1]

ParameterDose of this compound (mg/kg)
Smallest Effective Dose 1
Dose for Maximal Diuretic Capacity 50
Fractional Tubular Sodium Reabsorption at Maximal Dose Depressed to 67%

Table 2: Comparative Effects of this compound and Furosemide in Dogs [1]

EffectThis compoundFurosemide
Potency Somewhat less potentMore potent
Renal Blood Flow IncreasedIncreased
Glomerular Filtration Rate Slightly decreasedSimilar effect
Chloride Reabsorption Depressed more than sodiumSimilar effect
Potassium Excretion IncreasedIncreased
Urine pH LoweredSimilar effect
Urine Osmolarity Decreased towards isotonicitySimilar effect

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on established experimental techniques in renal physiology. The following are detailed methodologies for two key experimental approaches.

Renal Clearance Studies in Dogs

Objective: To determine the effects of a diuretic on glomerular filtration rate (GFR), renal blood flow (RBF), and the urinary excretion of water and electrolytes.

Methodology:

  • Animal Preparation: Mongrel dogs of either sex are anesthetized with a suitable agent (e.g., sodium pentobarbital). The femoral artery and vein are catheterized for blood pressure monitoring and drug/infusion administration, respectively. The ureters are catheterized for urine collection.

  • Infusion: A continuous intravenous infusion of a solution containing inulin and para-aminohippuric acid (PAH) is administered to measure GFR and effective renal plasma flow (ERPF), respectively. The infusion rate is maintained to achieve stable plasma concentrations.

  • Control Period: After an equilibration period, a series of control urine samples are collected over timed intervals (e.g., 10-20 minutes). Arterial blood samples are taken at the midpoint of each urine collection period.

  • Experimental Period: this compound is administered intravenously at various doses. Following drug administration, a series of experimental urine and blood samples are collected over timed intervals.

  • Sample Analysis: Urine volume is measured. Urine and plasma samples are analyzed for inulin, PAH, sodium, potassium, and chloride concentrations.

  • Calculations:

    • GFR is calculated as the clearance of inulin: (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.

    • ERPF is calculated as the clearance of PAH: (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration. RBF is calculated from ERPF and hematocrit.

    • Excretion rates of electrolytes are calculated as: Urine Electrolyte Concentration × Urine Flow Rate.

    • Fractional excretion of an electrolyte is calculated as: (Urine Electrolyte Concentration × Plasma Inulin Concentration) / (Plasma Electrolyte Concentration × Urine Inulin Concentration) × 100.

Workflow for renal clearance studies in dogs.
In Situ Microperfusion of the Loop of Henle in Rats

Objective: To directly assess the effect of a diuretic on the reabsorptive capacity of the loop of Henle.

Methodology:

  • Animal Preparation: A rat is anesthetized, and the left kidney is exposed via a flank incision, placed in a heated cup, and its surface is illuminated.

  • Nephron Identification: The kidney surface is bathed in mineral oil. A bolus of Lissamine green dye is injected intravenously to identify the late proximal tubules.

  • Micropipette Placement: A double-barreled micropipette is used. One barrel is for perfusion with a solution containing a volume marker (e.g., [³H]inulin) and electrolytes, with or without this compound. The other barrel is for oil injection. The perfusion pipette is inserted into the last accessible loop of a late proximal tubule.

  • Tubular Blockade: An oil block is injected into the proximal tubule upstream of the perfusion site to prevent the delivery of normal glomerular filtrate to the loop of Henle.

  • Sample Collection: A collection pipette is inserted into an early distal tubule of the same nephron. A distal oil block is injected to prevent contamination from downstream tubular fluid.

  • Perfusion and Collection: The loop of Henle is perfused at a controlled rate (e.g., 20 nl/min). The perfusate that has traversed the loop is collected from the distal tubule.

  • Sample Analysis: The collected fluid and the initial perfusate are analyzed for the concentrations of the volume marker and electrolytes (sodium, chloride).

  • Calculations: The net reabsorption of water and electrolytes in the loop of Henle is calculated by comparing the concentrations in the collected fluid with those in the initial perfusate, corrected for any water movement as indicated by the change in the concentration of the volume marker.

A Expose Rat Kidney & Identify Nephron with Dye B Insert Perfusion Pipette into Late Proximal Tubule A->B D Insert Collection Pipette into Early Distal Tubule A->D C Inject Proximal Oil Block B->C F Perfuse Loop of Henle with this compound-containing Solution B->F E Inject Distal Oil Block D->E G Collect Fluid from Distal Tubule D->G F->G H Analyze Perfusate & Collected Fluid G->H I Calculate Net Reabsorption H->I

Workflow for in situ microperfusion of Henle's loop.

Structure-Activity Relationship (SAR)

While a detailed quantitative SAR for this compound is not extensively published, its classification as a non-sulfonamide carboxylic acid loop diuretic provides some insights. The diuretic activity of loop diuretics is generally dependent on the presence of an acidic group and a specific spatial arrangement of other functional groups that allow for binding to the NKCC2 transporter. In the case of this compound, the thiazolidinone ring system and the piperidino substituent are key structural features. The stereochemistry at the chiral center is critical, as demonstrated by the significantly higher activity of the levorotatory isomer[2]. This implies that the three-dimensional orientation of the substituents is crucial for effective interaction with the binding pocket of NKCC2.

Clinical Implications and Concluding Remarks

The mechanism of action of this compound, through potent and stereoselective inhibition of the Na-K-2Cl cotransporter in the loop of Henle, places it firmly in the category of loop diuretics. Its ability to induce significant natriuresis and diuresis makes it a potential therapeutic agent for conditions characterized by fluid overload, such as congestive heart failure, cirrhosis, and renal disease, as well as for the management of hypertension. The preclinical data indicate an efficacy profile comparable to, though somewhat less potent than, furosemide. The detailed understanding of its core mechanism at the molecular and physiological levels, as outlined in this guide, is fundamental for its rational use in clinical settings and for the future development of novel diuretic agents. Further research to fully delineate its structure-activity relationship and to conduct comprehensive clinical trials would be necessary to establish its therapeutic niche.

References

Etozoline to Ozolinone: A Technical Deep-Dive into the Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozoline, a piperidine-thiazolidinone derivative, is a diuretic prodrug that undergoes rapid and extensive metabolism to its pharmacologically active metabolite, ozolinone. The primary metabolic transformation involves the enzymatic hydrolysis of the ethyl ester moiety of etozoline to a carboxylic acid, yielding this compound. This conversion is central to the diuretic and antihypertensive effects of the parent compound. This technical guide provides a comprehensive overview of the etozoline to this compound metabolic pathway, including the enzymes involved, quantitative pharmacokinetic data, and detailed experimental protocols for the analysis of these compounds.

The Core Metabolic Pathway: From Prodrug to Active Metabolite

The metabolic conversion of etozoline to this compound is a critical activation step. The fundamental chemical transformation is the hydrolysis of an ester to a carboxylic acid.

Reaction: Etozoline (ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate) is metabolized to this compound ((Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetic acid).

This biotransformation is qualitatively consistent across species, including rats, dogs, and humans.[1] Following the formation of this compound, further metabolism occurs through two main routes:

  • Glucuronidation: this compound undergoes conjugation with glucuronic acid.

  • Oxidation: The piperidine ring of the molecule is subject to oxidative modifications.[1]

It is the initial hydrolysis to this compound, however, that is responsible for the diuretic activity of the drug.[2]

Enzymatic Basis of Etozoline Hydrolysis

The enzymatic cleavage of the ester bond in etozoline is catalyzed by esterases. While the specific human esterases have not been definitively identified in the available literature, the reaction is consistent with the activity of carboxylesterases (CES). These enzymes are ubiquitously present in the body, particularly in the liver, plasma, and intestine, and are responsible for the hydrolysis of a wide range of ester-containing drugs.

Human liver and intestine express two major carboxylesterases, CES1 and CES2, which exhibit different substrate specificities. Generally, CES1 preferentially hydrolyzes esters with small alcohol and large acyl moieties, while CES2 favors substrates with large alcohol and small acyl groups. Further research is required to pinpoint the specific carboxylesterase isozyme(s) responsible for etozoline's activation.

Quantitative Pharmacokinetic Data

Currently, publicly available literature lacks comprehensive tabular data on the pharmacokinetics of etozoline and this compound in humans. The following table summarizes the known information and highlights the data gaps.

ParameterEtozolineThis compoundSpeciesCommentsReference
Bioavailability Data not availableData not availableHumanEtozoline is considered a prodrug, suggesting good absorption and conversion.
Time to Peak Plasma Concentration (Tmax) Data not availableData not availableHuman
Peak Plasma Concentration (Cmax) Data not availableData not availableHuman
Elimination Half-life (t½) Data not availableData not availableHuman
Volume of Distribution (Vd) Data not availableData not availableHuman
Clearance (CL) Data not availableData not availableHuman

Experimental Protocols

In Vitro Metabolism Studies

Objective: To investigate the enzymatic hydrolysis of etozoline to this compound using in vitro systems such as human liver microsomes or plasma.

Materials:

  • Etozoline

  • Human liver microsomes (or S9 fraction) or human plasma

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (for microsomal studies)

  • Acetonitrile (ACN)

  • Internal standard (e.g., a structurally similar compound)

  • LC-MS/MS system

Protocol:

  • Incubation:

    • Prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL protein) or plasma in phosphate buffer (pH 7.4).

    • Add etozoline to the mixture at a final concentration relevant for pharmacological studies (e.g., 1-10 µM).

    • For microsomal incubations, add an NADPH regenerating system to support oxidative metabolism, though it is not required for the primary hydrolysis reaction.

    • Incubate the mixtures at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Analysis:

    • Analyze the formation of this compound over time using a validated LC-MS/MS method.

Analytical Method for Quantification of Etozoline and this compound in Plasma

Principle: A sensitive and specific method for the simultaneous determination of etozoline and its active metabolite, this compound, in plasma is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV detection is a suitable technique.

Instrumentation:

  • HPLC system with a UV detector

  • Silica gel column

Reagents:

  • Dichloromethane

  • Mobile phase (composition to be optimized)

  • Internal standards (structurally similar to etozoline and this compound)

Procedure:

  • Sample Extraction:

    • To 1 mL of plasma, add an internal standard.

    • For the extraction of etozoline, adjust the plasma pH to 9.

    • For the extraction of this compound, adjust the plasma pH to 5.

    • Extract the compounds with dichloromethane.

    • Separate the organic layer and evaporate it to dryness.

  • Chromatographic Analysis:

    • Reconstitute the residue in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Elute the compounds from the silica gel column using an appropriate mobile phase.

    • Detect the elution peaks by UV absorption at 281 nm.

Method Validation:

  • Sensitivity: The reported sensitivity for both compounds is 20 ng/mL of plasma.

  • Precision: The method should demonstrate a precision of approximately +/- 5%.

Visualizing the Metabolic Pathway and Experimental Workflow

Etozoline to this compound Metabolic Pathway

Etozoline_Metabolism Etozoline Etozoline (Prodrug) This compound This compound (Active Metabolite) Etozoline->this compound Ester Hydrolysis (Esterases, e.g., Carboxylesterases) Glucuronide_Conjugates Glucuronide Conjugates This compound->Glucuronide_Conjugates Glucuronidation Oxidized_Metabolites Oxidized Metabolites This compound->Oxidized_Metabolites Oxidation of Piperidine Moiety

Caption: Metabolic pathway of etozoline to its active metabolite this compound and subsequent metabolism.

Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubation of Etozoline with Liver Microsomes or Plasma Termination Reaction Termination (Addition of Acetonitrile + Internal Standard) Incubation->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation Extraction Supernatant Collection and Evaporation Centrifugation->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis (Quantification of this compound) LCMS->Data

Caption: Workflow for the in vitro investigation of etozoline metabolism.

Conclusion and Future Directions

The conversion of etozoline to this compound via ester hydrolysis is a well-established metabolic activation pathway. However, significant gaps remain in our understanding of this process. Future research should focus on:

  • Identification of Specific Esterases: Pinpointing the specific human carboxylesterase isozymes (CES1, CES2) or other esterases responsible for the hydrolysis of etozoline. This will be crucial for predicting potential drug-drug interactions and inter-individual variability in drug response.

  • Quantitative Pharmacokinetic Studies: Conducting comprehensive pharmacokinetic studies in humans to determine key parameters such as Cmax, Tmax, t½, and bioavailability for both etozoline and this compound. This data is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

  • Development of Advanced Analytical Methods: While HPLC-UV methods have been described, the development and validation of more sensitive and specific LC-MS/MS methods would facilitate more precise pharmacokinetic and metabolism studies, particularly at lower therapeutic doses.

A more complete understanding of the etozoline to this compound metabolic pathway will ultimately contribute to the safer and more effective use of this diuretic agent in the clinical setting.

References

Ozolinone: A Deep Dive into the Structure-Activity Relationship of a Unique Loop Diuretic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ozolinone, the pharmacologically active metabolite of the diuretic etozolin, presents a compelling case study in stereospecific drug action and the nuanced structure-activity relationships (SAR) that govern diuretic efficacy. This technical guide synthesizes the available scientific literature to provide an in-depth look at the SAR of this compound, its mechanism of action, and the experimental protocols used to elucidate its diuretic properties.

Core Structure and Stereochemistry: The L- and D-Isomers

This compound is a thiazolidinone derivative with a chiral center at the 5-position of the thiazolidinone ring. This chirality gives rise to two stereoisomers: the levorotatory ((-)-ozolinone) and the dextrorotatory ((+)-ozolinone) forms. Crucially, the diuretic activity of this compound is almost exclusively associated with the (-)-isomer .[1] The (+)-isomer is largely devoid of diuretic effect.[1]

This stereospecificity is a cornerstone of this compound's pharmacology and highlights the precise structural requirements for interaction with its biological target in the nephron.

Mechanism of Action: A Loop Diuretic Profile

This compound exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[2] This mechanism is characteristic of loop diuretics, such as furosemide. The inhibition of NKCC2 leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water.

Interestingly, the diuretic action of (-)-ozolinone has been linked to a prostaglandin-dependent mechanism. This suggests a more complex signaling pathway than simple channel blockade. In contrast, the inactive (+)-isomer has been shown to antagonize the diuretic effect of furosemide by competing for the organic acid transport system in the proximal tubules, thereby inhibiting furosemide's secretion into the tubular lumen.

Structure-Activity Relationship (SAR) Insights

While comprehensive quantitative SAR data for a wide range of this compound analogs is limited in publicly accessible literature, the existing research provides key qualitative insights into the structural features essential for diuretic activity.

Key Structural Features for Diuretic Activity:

  • The Thiazolidinone Core: This heterocyclic ring system is fundamental to the molecule's activity.

  • The 3-Methyl Group: Modifications to this group are likely to impact activity, although specific data is scarce.

  • The 4-Oxo Group: The carbonyl group at this position is a common feature in many biologically active thiazolidinones.

  • The 5-Piperidino Group and Chirality: As established, the (S)-configuration at the C5 position, leading to the (-)-isomer, is critical for diuretic efficacy. The piperidino group itself is likely involved in binding to the target transporter.

  • The 2-Ylidene Moiety: The exocyclic double bond and the substituent at this position, derived from the prodrug etozolin, are important for the molecule's overall physicochemical properties.

Due to the limitations in accessing full-text articles from the primary research conducted in the 1970s, a detailed quantitative SAR table for a series of analogs cannot be constructed at this time. The available literature primarily focuses on the profound difference between the two stereoisomers.

Experimental Protocols for Diuretic Activity Assessment

The diuretic properties of this compound and its analogs have been characterized using a variety of in vivo and in vitro experimental models.

In Vivo Diuretic Screening in Rodents

A common method for assessing diuretic activity involves the use of metabolic cages to collect urine from rats or mice over a specified period after oral or intravenous administration of the test compound.

Typical Protocol:

  • Animal Model: Male or female Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are accustomed to the metabolic cages for a period before the experiment.

  • Fasting: Animals are typically fasted overnight with free access to water.

  • Hydration: A saline load is administered orally or subcutaneously to ensure a baseline level of hydration and urine output.

  • Drug Administration: The test compound (this compound analog), a positive control (e.g., furosemide or hydrochlorothiazide), and a vehicle control are administered, usually orally or intravenously.

  • Urine Collection: Urine is collected at set intervals (e.g., every hour for 6-8 hours or a cumulative 24-hour collection).

  • Analysis: The following parameters are measured:

    • Total urine volume.

    • Urine electrolyte concentrations (Na+, K+, Cl-) using flame photometry or ion-selective electrodes.

    • Urinary pH.

  • Data Expression: Results are often expressed as urine output (mL/kg) and electrolyte excretion (mmol/kg) and compared to the control groups.

Clearance Studies in Dogs

To investigate the renal handling and mechanism of action in more detail, clearance studies in anesthetized dogs are employed.

Typical Protocol:

  • Animal Model: Mongrel dogs of either sex are anesthetized.

  • Surgical Preparation: Catheters are placed in the femoral artery (for blood pressure monitoring and blood sampling), femoral vein (for drug and fluid infusion), and ureters (for separate urine collection from each kidney).

  • Infusion: A continuous intravenous infusion of inulin and p-aminohippuric acid (PAH) is administered to measure the glomerular filtration rate (GFR) and effective renal plasma flow (ERPF), respectively.

  • Control Period: After a stabilization period, baseline urine and blood samples are collected.

  • Drug Administration: The this compound analog is administered as an intravenous bolus or a continuous infusion.

  • Experimental Period: Urine and blood samples are collected at timed intervals.

  • Analysis: Blood and urine samples are analyzed for inulin, PAH, and electrolyte concentrations.

  • Calculations: GFR, ERPF, fractional excretion of electrolytes, and other renal hemodynamic parameters are calculated.

Visualizing the Structure and Logic

To better understand the core concepts, the following diagrams illustrate the key structural elements and the logical flow of diuretic activity screening.

cluster_this compound This compound Core Structure Thiazolidinone Thiazolidinone Ring Methyl 3-Methyl Group Thiazolidinone->Methyl Oxo 4-Oxo Group Thiazolidinone->Oxo Piperidino 5-Piperidino Group (Chiral Center) Thiazolidinone->Piperidino Ylidene 2-Ylidene Moiety Thiazolidinone->Ylidene

Caption: Key functional groups of the this compound molecule.

cluster_workflow Diuretic Activity Screening Workflow start Synthesis of this compound Analogs in_vivo In Vivo Screening (Rats/Mice) start->in_vivo activity Measure Urine Volume & Electrolytes in_vivo->activity sar Establish Structure-Activity Relationship activity->sar mechanism Mechanism of Action Studies (e.g., Clearance in Dogs) sar->mechanism lead Lead Compound Identification mechanism->lead

Caption: General workflow for diuretic drug discovery.

Future Directions and Conclusion

The study of this compound provides a classic example of stereoselectivity in pharmacology. While the foundational research has established the primary SAR, there remains an opportunity for a more detailed quantitative analysis of a broader range of analogs. Modern computational chemistry techniques could be applied to model the interaction of this compound isomers with the NKCC2 transporter, potentially revealing the precise molecular determinants of its stereospecific activity.

References

The Oxazolidinones: A Technical Guide to a Critical Class of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazolidinones represent a vital class of synthetic antibiotics, indispensable in the era of rising antimicrobial resistance. Their unique mechanism of action, targeting an early stage of bacterial protein synthesis, confers activity against a wide spectrum of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This technical guide provides a comprehensive overview of the oxazolidinone class, detailing their mechanism of action, structure-activity relationships, spectrum of activity, and the molecular basis of resistance. Quantitative data on the in vitro activity and pharmacokinetic profiles of key oxazolidinones are presented in structured tables for comparative analysis. Detailed experimental protocols for crucial assays and visualizations of key pathways are included to support further research and development in this critical field of antibacterial drug discovery.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation phase of bacterial protein synthesis.[1][2][3] Unlike many other classes of antibiotics that target peptide elongation, oxazolidinones bind to the 50S ribosomal subunit and prevent the formation of the functional 70S initiation complex.[4] This unique mechanism is a key factor in the lack of cross-resistance with other protein synthesis inhibitors.[2]

The binding site for oxazolidinones is located at the peptidyl transferase center (PTC) of the 50S ribosomal subunit. Specifically, they interact with the P-site on the 23S rRNA component. This interaction interferes with the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of the first peptide bond and halting protein synthesis.

Oxazolidinone Mechanism of Action cluster_initiation Bacterial Protein Synthesis Initiation cluster_assembly 70S Initiation Complex Formation 30S_subunit 30S Ribosomal Subunit 30S_initiation_complex 30S Initiation Complex 30S_subunit->30S_initiation_complex mRNA mRNA mRNA->30S_initiation_complex fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->30S_initiation_complex Initiation_Factors Initiation Factors (IF1, IF2, IF3) Initiation_Factors->30S_initiation_complex 70S_initiation_complex Functional 70S Initiation Complex 30S_initiation_complex->70S_initiation_complex Joins with 50S subunit 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_initiation_complex Protein_Synthesis Protein Synthesis (Elongation) 70S_initiation_complex->Protein_Synthesis Oxazolidinone Oxazolidinone Oxazolidinone->50S_subunit Binds to P-site on 23S rRNA Oxazolidinone->Inhibition Inhibition->70S_initiation_complex

Mechanism of action of oxazolidinone antibiotics.

Structure-Activity Relationships (SAR)

The antibacterial potency and spectrum of oxazolidinones are significantly influenced by substitutions at various positions of the core structure. The essential pharmacophore consists of the (S)-configured oxazolidinone A-ring, an N-aryl B-ring, and a C-5 side chain.

  • A-Ring (Oxazolidinone Ring): The (S)-configuration at the C-5 position is crucial for antibacterial activity.

  • B-Ring (N-aryl Substituent): A meta-fluoro substitution on the phenyl ring generally enhances activity.

  • C-5 Side Chain: The nature of the substituent at the C-5 position significantly impacts potency and resistance profiles. The acetamidomethyl side chain of linezolid is important for its interaction with the ribosomal binding site. Modifications at this position, such as the introduction of a hydroxymethyl group (as in tedizolid) or other heterocyclic moieties, can alter the activity against strains harboring resistance mechanisms like the cfr gene.

Approved and Investigational Oxazolidinones

Linezolid was the first oxazolidinone to be approved for clinical use, followed by tedizolid. Several other candidates are in various stages of clinical development, aiming for improved potency, a broader spectrum of activity, and a better safety profile.

In Vitro Spectrum of Activity

Oxazolidinones are primarily active against Gram-positive bacteria, including multidrug-resistant strains. They exhibit bacteriostatic activity against staphylococci and enterococci, and bactericidal activity against most streptococci.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Selected Oxazolidinones

Organism (Resistance Profile)LinezolidTedizolidRadezolidContezolid (MRX-I)
Staphylococcus aureus (MSSA)1-20.510.5-1
Staphylococcus aureus (MRSA)20.3810.5-1
Streptococcus pneumoniae (Penicillin-Susceptible)10.50.51
Streptococcus pneumoniae (Penicillin-Resistant)10.50.51
Enterococcus faecalis (Vancomycin-Susceptible)2110.5-1
Enterococcus faecium (VRE)2110.5-1

Pharmacokinetic Properties

Oxazolidinones generally exhibit favorable pharmacokinetic profiles with good oral bioavailability.

Table 2: Comparative Pharmacokinetic Parameters of Selected Oxazolidinones

ParameterLinezolidTedizolidRadezolidContezolid
Bioavailability (%) ~100~90--
Protein Binding (%) 3170-90--
Half-life (h) 4.5-5.512--
Cmax (mg/L) (Oral Dose) 12.7 (600 mg)2.0 (200 mg)--
AUC0-24 (mg*h/L) (Oral Dose) 138 (600 mg BID)25.6 (200 mg QD)--
Elimination Renal and non-renalPrimarily hepatic--

Mechanisms of Resistance

Resistance to oxazolidinones, while still relatively uncommon, can emerge through several mechanisms.

  • Target Site Mutations: The most common mechanism involves point mutations in the V domain of the 23S rRNA gene, which alter the drug's binding site on the ribosome. Mutations in the genes encoding ribosomal proteins L3 and L4 have also been associated with resistance.

  • Acquisition of Resistance Genes: The plasmid-mediated cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation sterically hinders the binding of oxazolidinones to the ribosome, conferring resistance.

Oxazolidinone Resistance Mechanisms cluster_resistance Resistance Mechanisms Oxazolidinone Oxazolidinone Binding Oxazolidinone Binding Oxazolidinone->Binding 50S_Ribosome 50S Ribosomal Subunit (23S rRNA) 50S_Ribosome->Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Binding->Protein_Synthesis_Inhibition Target_Mutation Target Site Mutations (23S rRNA, L3/L4 proteins) Resistance Reduced Binding Affinity Target_Mutation->Resistance Cfr_Gene Acquisition of cfr Gene (Plasmid-mediated) Cfr_Gene->Resistance Resistance->Binding Continued_Protein_Synthesis Continued Protein Synthesis Resistance->Continued_Protein_Synthesis

Overview of oxazolidinone resistance mechanisms.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of an oxazolidinone antibiotic against a bacterial isolate.

Materials:

  • Test bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Oxazolidinone antibiotic stock solution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Prepare a stock solution of the oxazolidinone antibiotic in a suitable solvent.

    • Perform two-fold serial dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well containing the antibiotic dilutions with the prepared bacterial inoculum.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Antibiotic_Dilution Prepare Serial Dilutions of Oxazolidinone in 96-well plate Antibiotic_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually inspect for growth (turbidity) Incubation->Read_Results MIC_Determination Determine MIC (lowest concentration with no growth) Read_Results->MIC_Determination End End MIC_Determination->End

Workflow for MIC determination by broth microdilution.
In Vitro Resistance Development Study

This protocol describes a method for inducing and selecting for oxazolidinone-resistant mutants in vitro.

Materials:

  • Susceptible bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton agar (MHA) plates

  • Mueller-Hinton broth (MHB)

  • Oxazolidinone antibiotic stock solution

Procedure:

  • Baseline MIC Determination: Determine the baseline MIC of the oxazolidinone against the susceptible bacterial strain using the broth microdilution method.

  • Serial Passage:

    • Inoculate a tube of MHB containing the oxazolidinone at a sub-inhibitory concentration (e.g., 0.5x MIC) with the bacterial strain.

    • Incubate overnight at 35°C ± 2°C.

    • After incubation, dilute the culture and plate onto MHA plates containing increasing concentrations of the oxazolidinone (e.g., 1x, 2x, 4x, 8x MIC).

    • Incubate the plates until colonies appear.

  • Selection and Characterization of Mutants:

    • Select colonies growing at the highest antibiotic concentrations.

    • Determine the MIC of the selected colonies to confirm the resistance phenotype.

    • Perform molecular characterization (e.g., sequencing of 23S rRNA, rplC, rplD genes, and screening for cfr) to identify the mechanism of resistance.

Conclusion and Future Directions

The oxazolidinones remain a cornerstone in the treatment of serious Gram-positive infections. Their unique mechanism of action and favorable pharmacokinetic properties make them invaluable therapeutic agents. However, the emergence of resistance underscores the need for continued surveillance and the development of next-generation oxazolidinones with improved activity against resistant strains. Future research should focus on optimizing the oxazolidinone scaffold to overcome existing resistance mechanisms, expanding the spectrum of activity, and enhancing the safety profile. A deeper understanding of the structure-function relationships and the molecular basis of resistance will be critical in guiding the design of novel and durable oxazolidinone antibiotics.

References

An In-depth Technical Guide to the Oxazolidinone Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazolidinones are a critical class of synthetic antibiotics, notable for their novel mechanism of action and their efficacy against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their unique therapeutic action stems from the inhibition of bacterial protein synthesis at the initiation phase, a mechanism distinct from nearly all other classes of protein synthesis inhibitors. This document provides a comprehensive technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core molecular interactions and pathways.

Core Mechanism of Action: Inhibition of the 70S Initiation Complex

Oxazolidinones exert their bacteriostatic effect by targeting the bacterial ribosome. The primary mechanism is the prevention of the formation of a functional 70S initiation complex, a crucial first step in protein synthesis.[1][2][3][4]

Binding Site: The molecular target of oxazolidinones is the 50S ribosomal subunit.[5] Specifically, they bind to the peptidyl transferase center (PTC) at the A-site, interacting with the 23S rRNA component. X-ray crystallography studies have definitively shown that linezolid, a representative oxazolidinone, occupies the A-site pocket within the PTC. This binding site is in close proximity to, and overlaps with, the binding sites of other antibiotics like chloramphenicol and lincomycin, explaining observed competitive binding.

Inhibitory Action: By binding to the A-site of the PTC, oxazolidinones physically obstruct the correct positioning of the initiator tRNA, N-formylmethionyl-tRNA (fMet-tRNA), in the P-site. This interference prevents the formation of the ternary N-formylmethionyl-tRNA–ribosome–mRNA complex, which is the functional 70S initiation complex. This action effectively halts protein synthesis before the first peptide bond is even formed. Studies have shown that oxazolidinones do not inhibit later stages, such as elongation, nor do they prevent the independent binding of mRNA or fMet-tRNA to the 30S subunit.

The following diagram illustrates the inhibitory action of oxazolidinones on the bacterial protein synthesis initiation pathway.

Oxazolidinone_Mechanism_of_Action Mechanism of Action: Oxazolidinone Inhibition of Protein Synthesis Initiation cluster_0 Standard Initiation Pathway cluster_1 Inhibited Pathway 30S_Subunit 30S Ribosomal Subunit 30S_IC 30S Initiation Complex 30S_Subunit->30S_IC + mRNA, fMet-tRNA, IFs mRNA mRNA fMet_tRNA fMet-tRNA IFs Initiation Factors (IF1,2,3) 70S_IC Functional 70S Initiation Complex 30S_IC->70S_IC + 50S Subunit 50S_Subunit 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis (Elongation) 70S_IC->Protein_Synthesis Oxazolidinone Oxazolidinone Blocked_50S 50S Subunit with Bound Oxazolidinone Oxazolidinone->Blocked_50S Binds to A-site on 23S rRNA Blocked_IC Non-functional Complex Inhibition Inhibition of Protein Synthesis Blocked_IC->Inhibition Prevents fMet-tRNA P-site placement 30S_IC_copy 30S Initiation Complex 30S_IC_copy->Blocked_IC + Blocked 50S

Caption: Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.

Quantitative Data

The efficacy of oxazolidinones can be quantified through binding affinities to the ribosome and their antibacterial activity against key pathogens.

Ribosomal Binding Affinity

The dissociation constant (Kd) measures the affinity of a drug for its target. Lower Kd values indicate stronger binding. These values are often determined through techniques like Scatchard analysis of radiolabeled drug binding assays or NMR line-broadening analyses.

CompoundTargetMethodDissociation Constant (Kd)Reference
EperezolidE. coli 50S RibosomeScatchard Analysis~20 µM
EperezolidE. coli 70S RibosomeNMR Line-Broadening195 ± 40 µM
PNU-177553E. coli 70S RibosomeNMR Line-Broadening94 ± 44 µM
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The tables below summarize the activity of Linezolid and other oxazolidinones against common Gram-positive pathogens.

Table 2.1: Linezolid MIC Values for Key Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (incl. MRSA)-2 mg/L
Enterococcus spp. (incl. VRE)--Data not specified in provided snippets
Streptococcus pneumoniae--Data not specified in provided snippets
Bacillus subtilis-1.17 - 4.68 µg/mL (MIC/MBC)

Table 2.2: Comparative Oxazolidinone MIC Values

CompoundOrganismMIC Range (µg/mL)Reference
YC-20Gram-positive isolates<0.5 - 2.0
Delpazolid (MDR-TB)M. tuberculosis0.5 (MIC₉₀)
Delpazolid (XDR-TB)M. tuberculosis1.0 (MIC₉₀)
Linezolid (MDR-TB)M. tuberculosis1.0 (MIC₉₀)
Linezolid (XDR-TB)M. tuberculosis0.25 (MIC₉₀)

Key Experimental Protocols

The elucidation of the oxazolidinone mechanism of action has relied on several key experimental techniques. Detailed methodologies for two of these are provided below.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is used to quantify the interaction between a ligand (e.g., a radiolabeled oxazolidinone) and the ribosome. The principle is that protein-ligand complexes are retained by a nitrocellulose filter, whereas unbound ligands pass through.

Objective: To determine the binding affinity (Kd) of an oxazolidinone to ribosomal subunits.

Materials:

  • Purified 70S ribosomes or 50S/30S subunits from a bacterial source (e.g., E. coli).

  • Radiolabeled oxazolidinone (e.g., [¹⁴C]eperezolid).

  • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT).

  • Nitrocellulose filters (0.45-µm pore size).

  • Vacuum filtration manifold.

  • Scintillation counter and fluid.

Protocol:

  • Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of ribosomes (e.g., 0.5 µM) and varying concentrations of the radiolabeled oxazolidinone. Include a control reaction with a large excess of unlabeled oxazolidinone to determine non-specific binding.

  • Incubation: Incubate the reaction mixtures for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow binding to reach equilibrium.

  • Filtration: Dilute each reaction mixture with ice-cold binding buffer and immediately filter it slowly through a pre-wetted nitrocellulose membrane under a gentle vacuum.

  • Washing: Wash the filter with a small volume of ice-cold binding buffer to remove any unbound radiolabeled ligand.

  • Quantification: Place the filter into a scintillation vial with scintillation fluid. Measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding (from the control with excess unlabeled drug) from the total binding at each concentration to get specific binding. Plot specific binding versus the concentration of the free radiolabeled ligand. The data can then be transformed (e.g., using a Scatchard plot) to calculate the dissociation constant (Kd).

The workflow for this assay is depicted in the diagram below.

Filter_Binding_Assay_Workflow Experimental Workflow: Ribosome Filter Binding Assay start Start prep Prepare Reaction Mix: - Ribosomes (fixed conc.) - Radiolabeled Oxazolidinone (varied conc.) - Binding Buffer start->prep incubate Incubate (e.g., 15 min at 37°C) to reach equilibrium prep->incubate filter Vacuum Filtration through Nitrocellulose Membrane incubate->filter wash Wash Filter with ice-cold buffer filter->wash filter_note Ribosome-drug complexes are retained; free drug passes through quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis - Subtract non-specific binding - Calculate Kd (e.g., Scatchard plot) quantify->analyze end_node End analyze->end_node

Caption: Workflow for determining drug-ribosome binding affinity using a nitrocellulose filter binding assay.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein from an mRNA template in a cell-free system.

Objective: To determine the concentration at which an oxazolidinone inhibits protein synthesis (IC₅₀).

Materials:

  • Cell-free translation system (e.g., E. coli S30 extract or a reconstituted system like PURExpress).

  • mRNA template encoding a reporter protein (e.g., Firefly Luciferase).

  • Amino acid mixture.

  • Energy source (ATP, GTP).

  • Varying concentrations of the oxazolidinone test compound.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Reaction Setup: In a microplate, set up translation reactions. Each well should contain the cell-free extract, mRNA template, amino acids, and energy source.

  • Add Inhibitor: Add the oxazolidinone compound to the wells at a range of final concentrations. Include positive (no inhibitor) and negative (no mRNA) controls.

  • Incubation: Incubate the plate at the optimal temperature for the translation system (e.g., 37°C) for a set time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Detection: Add the luciferase assay reagent to each well. This reagent contains luciferin, the substrate for the newly synthesized luciferase enzyme.

  • Measurement: Immediately measure the luminescence produced in each well using a luminometer. The light output is directly proportional to the amount of active luciferase synthesized.

  • Data Analysis: Normalize the luminescence signals to the positive control. Plot the percentage of inhibition against the logarithm of the oxazolidinone concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).

Conclusion

The oxazolidinones possess a unique mechanism of action among antibacterial agents, inhibiting protein synthesis at the earliest stage—the formation of the initiation complex. By binding to the 23S rRNA at the A-site of the 50S ribosomal subunit's peptidyl transferase center, they allosterically prevent the proper placement of fMet-tRNA in the P-site, thereby blocking the assembly of a functional 70S ribosome. This distinct mechanism is responsible for their lack of cross-resistance with other protein synthesis inhibitors and underpins their critical role in treating infections caused by resistant Gram-positive bacteria. The experimental protocols and quantitative data presented herein provide a foundational framework for further research and development of this important antibiotic class.

References

Linezolid and the Evolution of Oxazolidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) Gram-positive bacteria represents a significant global health threat. Oxazolidinones, a unique class of synthetic antibiotics, have become a crucial tool in combating these challenging infections. This technical guide provides an in-depth exploration of linezolid, the first clinically approved oxazolidinone, and the subsequent evolution of this important antibiotic class. We will delve into the core mechanism of action, the development of resistance, and the structure-activity relationships that have guided the design of next-generation oxazolidinones. This guide also includes detailed experimental protocols for key assays and syntheses, quantitative data for comparative analysis, and visualizations of critical pathways and workflows to support further research and development in this field.

Introduction: A New Class of Antibiotics

The story of oxazolidinones begins in the late 1970s with their initial investigation as agricultural fungicides.[1] However, it wasn't until the late 1980s that their potent antibacterial properties were revisited, leading to the development of linezolid by Pharmacia and Upjohn (now part of Pfizer).[1] Approved by the U.S. Food and Drug Administration (FDA) in 2000, linezolid marked the arrival of the first new class of antibiotics in decades.[2] It offered a novel mechanism of action, making it effective against a range of resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4]

Mechanism of Action: Halting Protein Synthesis at Initiation

Linezolid and other oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis. Uniquely, they act at the very beginning of this process—the initiation phase—unlike many other protein synthesis inhibitors that target the elongation step.

Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit at the peptidyl transferase center (PTC). This binding event prevents the formation of the functional 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA). By blocking the formation of this complex, oxazolidinones effectively halt the translation process before it can even begin, thereby preventing the synthesis of essential bacterial proteins. This distinct mechanism of action is a key reason for the lack of cross-resistance with other classes of antibiotics.

digraph "Linezolid_Mechanism_of_Action" {
  graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of Oxazolidinones"];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Ribosome" { label="Bacterial Ribosome"; bgcolor="#F1F3F4"; "50S_Subunit" [label="50S Ribosomal Subunit", fillcolor="#FBBC05"]; "30S_Subunit" [label="30S Ribosomal Subunit", fillcolor="#FBBC05"]; "23S_rRNA" [label="23S rRNA (within 50S)", shape=ellipse, fillcolor="#FFFFFF"]; }

"Linezolid" [label="Linezolid", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "fMet_tRNA" [label="fMet-tRNA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "mRNA" [label="mRNA", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Initiation_Complex" [label="70S Initiation Complex\n(Functional)", shape=box, style=dashed, color="#5F6368"]; "Protein_Synthesis" [label="Protein Synthesis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inhibition" [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

"Linezolid" -> "23S_rRNA" [label="Binds to"]; "30S_Subunit" -> "Initiation_Complex" [style=invis]; "50S_Subunit" -> "Initiation_Complex" [style=invis]; "fMet_tRNA" -> "Initiation_Complex" [style=invis]; "mRNA" -> "Initiation_Complex" [style=invis];

{rank=same; "30S_Subunit"; "50S_Subunit"; "fMet_tRNA"; "mRNA"}

"Initiation_Complex" -> "Protein_Synthesis" [label="Leads to"]; "Linezolid" -> "Initiation_Complex" [label="Prevents Formation", dir=none, color="#EA4335", style=dashed]; "Initiation_Complex" -> "Inhibition" [style=invis]; }

Overview of oxazolidinone resistance mechanisms.

The Evolution of Oxazolidinones: Beyond Linezolid

The success of linezolid and the emergence of resistance spurred the development of second and next-generation oxazolidinones with improved properties. These efforts have focused on enhancing potency, expanding the spectrum of activity, and improving the safety profile.

Tedizolid

Tedizolid (formerly TR-700) is a second-generation oxazolidinone approved in 2014 for the treatment of acute bacterial skin and skin structure infections (ABSSSI). Its phosphate prodrug, tedizolid phosphate, allows for both intravenous and oral administration with once-daily dosing. Tedizolid exhibits greater potency than linezolid against a range of Gram-positive pathogens, including linezolid-resistant strains. Notably, it retains activity against strains carrying the cfr resistance gene.

Radezolid and Other Investigational Agents

Several other oxazolidinones have been investigated in clinical trials. Radezolid (RX-1741) has shown potent activity against a variety of Gram-positive bacteria, including MRSA. Other next-generation compounds in development, such as contezolid and delpazolid, aim to further improve upon the antibacterial activity and safety profiles of existing oxazolidinones.

Structure-Activity Relationships (SAR)

The development of new oxazolidinones has been guided by extensive structure-activity relationship (SAR) studies. Key modifications to the oxazolidinone scaffold have been shown to influence antibacterial potency and spectrum. The core structure consists of an A-ring (the oxazolidinone), a B-ring (an N-aryl substituent), and a C-5 substituent on the A-ring. Modifications to the C- and D-rings (substituents on the B-ring) have been shown to be crucial for potency against both susceptible and resistant strains. For example, the replacement of the acetamide group at the C-5 position of linezolid with other moieties has been a key area of exploration.

Quantitative Data

The following tables summarize the in vitro activity of linezolid and selected next-generation oxazolidinones against various Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Oxazolidinones against Staphylococcus aureus

CompoundStrainMIC (µg/mL)Reference
LinezolidMethicillin-susceptible S. aureus (MSSA)1-4
LinezolidMethicillin-resistant S. aureus (MRSA)1-4
LinezolidLinezolid-resistant S. aureus>4
TedizolidMSSA0.25-0.5
TedizolidMRSA0.25-0.5
TedizolidLinezolid-resistant S. aureus (including cfr+)0.5-2
RadezolidMRSA0.5-1

Table 2: Minimum Inhibitory Concentration (MIC) of Oxazolidinones against Enterococci

CompoundStrainMIC (µg/mL)Reference
LinezolidVancomycin-susceptible Enterococcus faecalis1-4
LinezolidVancomycin-resistant Enterococcus faecium (VRE)1-4
TedizolidVancomycin-susceptible Enterococcus faecalis0.25-1
TedizolidVancomycin-resistant Enterococcus faecium (VRE)0.5-1

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of oxazolidinones.

Synthesis of Linezolid

The following is a representative synthetic route for linezolid.

  • Step 1: N-alkylation of 3-fluoro-4-morpholinobenzenamine. 3-fluoro-4-morpholinobenzenamine is reacted with (S)-glycidyl butyrate in the presence of a suitable base and solvent to yield the corresponding amino alcohol intermediate.

  • Step 2: Cyclization to form the oxazolidinone ring. The amino alcohol intermediate is treated with a carbonylating agent, such as carbonyldiimidazole (CDI), to form the 2-oxazolidinone ring.

  • Step 3: Conversion of the hydroxymethyl group to an aminomethyl group. The primary alcohol of the resulting intermediate is converted to a leaving group (e.g., a tosylate) and then displaced with an azide or phthalimide, followed by reduction or hydrolysis to yield the primary amine.

  • Step 4: Acetylation. The primary amine is then acetylated using acetic anhydride or acetyl chloride to afford linezolid.

A detailed, step-by-step laboratory procedure can be found in the literature.

Synthesis of Tedizolid Phosphate

A common synthetic route to tedizolid phosphate involves a Suzuki coupling reaction.

  • Step 1: Suzuki Coupling. (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone is coupled with a suitable boronic acid or ester derivative of 2-methyl-5-(pyridin-3-yl)-2H-tetrazole in the presence of a palladium catalyst and a base.

  • Step 2: Phosphorylation. The resulting alcohol, tedizolid, is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride or dibenzyl N,N-diisopropylphosphoramidite, followed by deprotection if necessary, to yield tedizolid phosphate.

Detailed experimental conditions and purification methods are described in various patents and publications.

```dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Synthetic Workflow for Oxazolidinones"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Starting_Materials" [label="Starting Materials", fillcolor="#FBBC05"]; "Intermediate_1" [label="Key Intermediate Formation\n(e.g., N-arylation)", fillcolor="#FFFFFF"]; "Intermediate_2" [label="Oxazolidinone Ring Formation", fillcolor="#FFFFFF"]; "Intermediate_3" [label="C5-Side Chain Modification", fillcolor="#FFFFFF"]; "Final_Product" [label="Final Oxazolidinone Analog", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purification" [label="Purification and\nCharacterization", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Starting_Materials" -> "Intermediate_1"; "Intermediate_1" -> "Intermediate_2"; "Intermediate_2" -> "Intermediate_3"; "Intermediate_3" -> "Final_Product"; "Final_Product" -> "Purification"; }

References

The Discovery of Novel Oxazolidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel oxazolidinone derivatives, a critical class of synthetic antibiotics. Oxazolidinones are vital in combating multidrug-resistant Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] This document details their mechanism of action, structure-activity relationships (SAR), and the synthetic and evaluative methodologies employed in the quest for more potent and safer derivatives.

Core Structure and Mechanism of Action

The antibacterial power of oxazolidinones lies in their unique ability to inhibit bacterial protein synthesis at a very early stage.[2][3] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for protein synthesis.[1][4] This mechanism is distinct from other protein synthesis inhibitors, which is why cross-resistance is uncommon.

The core pharmacophore of oxazolidinone antibiotics consists of three main components: the A-ring (the oxazolidinone ring), the B-ring (an N-aryl substituent), and a C-ring attached to the B-ring, along with a critical substituent at the C-5 position of the A-ring. Modifications at these sites are key to enhancing antibacterial potency and pharmacokinetic properties.

Below is a diagram illustrating the mechanism of action of oxazolidinone antibiotics.

Mechanism of Action of Oxazolidinone Antibiotics cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Ribosomal Subunit Initiation_Complex 70S Initiation Complex Formation 30S_Subunit->Initiation_Complex Binds mRNA & fMet-tRNA 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->Initiation_Complex Joins 30S complex mRNA mRNA fMet-tRNA fMet-tRNA (Initiator tRNA) PTC Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->PTC Binds to A-site pocket Inhibition Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Proceeds Inhibition->Initiation_Complex

Caption: Mechanism of Action of Oxazolidinone Antibiotics.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the oxazolidinone scaffold have revealed key structural features essential for antibacterial activity.

  • A-Ring and its C-5 Substituent: The substituent at the C-5 position is crucial for activity. While the acetamidomethyl side chain, as seen in linezolid, contributes significantly to potency, other modifications have shown promise. For instance, replacing the carbonyl oxygen with a thiocarbonyl sulfur to create a 5-thiourea group has been shown to enhance in vitro activity by 4-8 times compared to linezolid. Conversely, converting the acetamido moiety to a guanidino group decreases activity.

  • B-Ring (N-aryl substituent): Most potent oxazolidinone antibiotics retain the N-aryl B-ring.

  • C-Ring: Modifications to the C-ring are well-tolerated and can be used to modulate the drug's properties. The 4'-position of the C-ring can accommodate larger substituents without a significant loss of activity, which is attributed to the conformational flexibility of the nucleotide U2585 in the peptidyl transferase center.

Quantitative Data on Novel Oxazolidinone Derivatives

The following tables summarize the in vitro and in vivo activities of selected novel oxazolidinone derivatives against various bacterial strains.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Novel Oxazolidinone Derivatives

Compound/DrugS. aureus ATCC 29213Methicillin-Resistant S. aureus (MRSA)Vancomycin-Resistant Enterococcus (VRE)S. pneumoniae (Penicillin-Resistant)H. influenzaeM. catarrhalisReference(s)
Linezolid2.04.02.0---
Tedizolid0.5-----
Radezolid1.0-----
Ranbezolid1.0-----
Deacetyl linezolid thioacetamide1.0-----
Compound 8 (1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone)1.00.51.0---
Benzoxazinyl-oxazolidinone 16<0.5<0.5<0.5<0.5--
Benzoxazinyl-oxazolidinone 55 (Anti-TB)------
DuP 7211-41-44---
DuP 1054-164-1616---
DRF 8417----Lower than LinezolidLower than Linezolid
Compound 34 (Ranbaxy)-4.02.0---
Compounds 10e and 10f (nitro heteroaromatic moiety)Exhibited activityExhibited activityExhibited activity---

Note: "-" indicates data not available in the cited sources.

Table 2: In Vivo Efficacy of Selected Oxazolidinone Derivatives

Compound/DrugAnimal ModelInfection Model50% Effective Dose (ED₅₀) in mg/kgReference(s)
DuP 721MiceStaphylococcal and streptococcal infections2-10
DuP 105MiceStaphylococcal and streptococcal infections9-23
DRF 8417MiceSusceptible and resistant Gram-positive systemic bacterial infections2.0-2.9
LinezolidMiceS. pneumoniae and S. aureus thigh infections-

Note: "-" indicates data not available in the cited sources. ED₅₀ values for Linezolid were not explicitly provided in the same format.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

General Synthesis of Oxazolidinone Derivatives

The synthesis of novel oxazolidinone derivatives often involves multi-step reactions. A common approach is the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides. The following diagram illustrates a generalized workflow for the synthesis of these compounds.

General Workflow for Oxazolidinone Synthesis Start Starting Materials (e.g., Amino Alcohol, Epoxide) Cyclization Cyclization to form Oxazolidinone Ring Start->Cyclization Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Cyclization->Coupling Modification Side Chain Modification Coupling->Modification Purification Purification (e.g., Column Chromatography, Recrystallization) Modification->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Novel Oxazolidinone Derivative Characterization->End

Caption: General Workflow for Oxazolidinone Synthesis.

Example Protocol: Suzuki Coupling for C-Ring Addition

  • Materials: Heteroaryl bromide (0.439 mmol), bis(pinacolato)diboran (0.658 mmol), PdCl₂(dppf) (0.044 mmol), KOAc (1.317 mmol), Dioxane.

  • Procedure:

    • Combine the heteroaryl bromide, bis(pinacolato)diboran, PdCl₂(dppf), and KOAc in dioxane.

    • Heat the reaction mixture at 80–90 °C for 8 hours.

    • To the resulting mixture, add the oxazolidinone core (0.307 mmol), K₂CO₃ (0.921 mmol), EtOH, and H₂O.

    • Continue heating at 80–90 °C for another 8 hours.

    • After completion, the product is isolated and purified.

In Vitro Antibacterial Activity Testing

The minimum inhibitory concentration (MIC) is a standard measure of in vitro antibacterial activity.

Protocol: Broth Microdilution Method (CLSI Guidelines)

  • Materials: Cation-adjusted Mueller-Hinton broth, bacterial strains, 96-well microtiter plates, and the test compounds.

  • Procedure:

    • Prepare serial twofold dilutions of the oxazolidinone derivatives in the broth in the microtiter plates.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 35-37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Testing

Animal models are essential for evaluating the in vivo efficacy of new antibiotic candidates.

Protocol: Murine Systemic Infection Model

  • Animals: Typically, specific-pathogen-free mice (e.g., ICR/Swiss) are used. Mice may be rendered neutropenic with cyclophosphamide to create a more severe infection model.

  • Infection:

    • Mice are infected intraperitoneally with a lethal dose (e.g., 100x LD₅₀) of the bacterial pathogen.

    • To enhance virulence, mucin may be used.

  • Treatment:

    • The test compounds are administered at various doses, typically via oral or parenteral routes, at specific time points post-infection.

    • A control group receives a vehicle.

  • Endpoint:

    • The survival of the mice is monitored over a period of time (e.g., 7-14 days).

    • The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals, is then calculated.

Below is a diagram illustrating a typical experimental workflow for the discovery of novel oxazolidinone derivatives.

Experimental Workflow for Novel Oxazolidinone Discovery Design Compound Design & Synthesis In_Vitro In Vitro Screening (MIC against panel of bacteria) Design->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Refinement In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Promising Compounds Tox Toxicity & Safety Studies In_Vivo->Tox Preclinical Preclinical Candidate Tox->Preclinical

Caption: Experimental Workflow for Novel Oxazolidinone Discovery.

Conclusion

The discovery of novel oxazolidinone derivatives remains a critical area of research in the fight against antimicrobial resistance. Through a deep understanding of their mechanism of action and structure-activity relationships, coupled with robust synthetic and evaluative protocols, the scientific community continues to develop new candidates with improved potency, broader spectrums of activity, and enhanced safety profiles. The data and methodologies presented in this guide aim to support and accelerate these vital drug discovery efforts.

References

Introduction: Mechanism of Action of Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Oxazolidinone Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying resistance to oxazolidinone antibiotics, a critical class of drugs for treating multidrug-resistant Gram-positive infections. It details the primary resistance determinants, presents quantitative data on their impact, outlines key experimental protocols for their identification, and visualizes the core concepts through detailed diagrams.

Oxazolidinones, such as linezolid and tedizolid, are synthetic antibiotics that inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event blocks the formation of the initiation complex, a crucial first step in protein synthesis, thereby preventing the translation of messenger RNA (mRNA) into protein. Their unique binding site and mechanism mean there is generally no cross-resistance with other protein synthesis inhibitors.

Core Resistance Mechanisms

Resistance to oxazolidinones primarily arises from two major mechanisms: alterations in the drug's target site on the ribosome and the acquisition of transferable resistance genes that modify or protect the ribosome.

Target Site Mutations

The most frequently observed mechanism of resistance involves mutations in the genes encoding the 23S ribosomal RNA (rRNA) and, less commonly, in the genes for ribosomal proteins L3 and L4.

  • 23S rRNA Mutations: The most prevalent resistance-conferring mutation is G2576T in domain V of the 23S rRNA gene. Other mutations, such as T2500A and G2447T, have also been identified but are less common. Bacteria often possess multiple copies of the 23S rRNA gene; the level of resistance directly correlates with the number of mutated copies.

  • Ribosomal Protein Mutations: Alterations in ribosomal proteins L3 and L4, which are located near the oxazolidinone binding site, can also contribute to resistance, though they are generally considered to play a secondary role.

Oxazolidinone_Action_and_Resistance cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_action Normal Protein Synthesis Inhibition cluster_resistance Resistance Mechanisms A_Site A-site (PTC) Block Blocks formation of initiation complex P_Site P-site Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->A_Site Binds to PTC Oxazolidinone->Block ReducedBinding Reduced Drug Binding Oxazolidinone->ReducedBinding Binding prevented RibosomeProtection Ribosome Protection & Drug Displacement Oxazolidinone->RibosomeProtection Binding prevented NoProtein Protein Synthesis Inhibited Block->NoProtein Mutations Target Site Mutations (23S rRNA, L3/L4) Mutations->A_Site Alters binding site Mutations->ReducedBinding Cfr Cfr Methyltransferase Cfr->A_Site Methylates A2503 (part of PTC) Cfr->ReducedBinding ABC_F ABC-F Proteins (OptrA, PoxtA) ABC_F->A_Site Displaces bound drug ABC_F->RibosomeProtection ProteinOK Protein Synthesis Continues ReducedBinding->ProteinOK RibosomeProtection->ProteinOK

Oxazolidinone action and resistance pathways.
Transferable Resistance Genes

The spread of oxazolidinone resistance is significantly accelerated by mobile genetic elements, such as plasmids and transposons, which carry specific resistance genes. These genes can be transferred between different bacteria, including from non-pathogenic to pathogenic species.

  • cfr (Chloramphenicol-Florfenicol Resistance): The cfr gene is a major concern for transferable linezolid resistance. It encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation occurs within the PTC and sterically hinders the binding of oxazolidinones, as well as several other classes of antibiotics that target the PTC (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A - PhLOPSA). The cfr gene has been found in various Gram-positive and Gram-negative bacteria.

  • optrA and poxtA (Oxazolidinone & Phenicol Resistance): These genes encode ATP-binding cassette (ABC) proteins of the F subtype (ABC-F). Unlike target-modifying enzymes, these proteins act as ribosomal protection proteins. They bind to the ribosome and are thought to induce conformational changes that lead to the dissociation of the bound oxazolidinone, thus allowing protein synthesis to resume. The optrA and poxtA genes are often found on plasmids and are increasingly reported in enterococci and staphylococci from both clinical and environmental samples.

Quantitative Data on Resistance Mechanisms

The level of resistance, often measured as the Minimum Inhibitory Concentration (MIC), varies depending on the underlying mechanism. The presence of multiple resistance mechanisms in a single isolate can lead to very high levels of resistance.

Table 1: Common Resistance Determinants and Associated Linezolid MICs

Resistance MechanismGene/MutationTypical Linezolid MIC Range (μg/mL)Bacterial Species Commonly Affected
Target Site Mutation G2576T in 23S rRNA8 - 64Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium
T2500A in 23S rRNA8 - 32Staphylococcus aureus
Mutations in rplC (L3) / rplD (L4)4 - 16 (often in combination with other mutations)Staphylococcus aureus, Enterococcus spp.
Transferable Gene cfr8 - >256Staphylococcus spp., Enterococcus spp., Bacillus spp.
optrA4 - 16Enterococcus faecalis, Enterococcus faecium
poxtA4 - 16Enterococcus faecium, Staphylococcus aureus

Note: MIC values can vary based on the number of mutated rRNA alleles, genetic background of the strain, and co-occurrence of other resistance mechanisms.

Experimental Protocols for Identification and Characterization

A systematic approach is required to identify and characterize oxazolidinone resistance mechanisms in a bacterial isolate.

Phenotypic Testing: Antimicrobial Susceptibility Testing (AST)
  • Methodology:

    • Broth Microdilution or Agar Dilution: This is the gold standard method for determining the MIC of linezolid. A standardized inoculum of the test organism is introduced into a series of wells or plates containing two-fold serial dilutions of the antibiotic.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

    • Reading: The MIC is the lowest concentration of linezolid that completely inhibits visible growth.

    • Interpretation: The result is interpreted as Susceptible, Intermediate, or Resistant based on established clinical breakpoints (e.g., from CLSI or EUCAST).

  • Gradient Diffusion (E-test): A plastic strip impregnated with a predefined gradient of antibiotic is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.

Genotypic Testing: Molecular Detection of Resistance Determinants
  • Methodology: Polymerase Chain Reaction (PCR)

    • DNA Extraction: Isolate genomic DNA from the bacterial culture.

    • Primer Design: Use specific oligonucleotide primers designed to amplify target resistance genes (cfr, optrA, poxtA) or the specific region of the 23S rRNA gene known to harbor resistance mutations (e.g., domain V).

    • PCR Amplification: Perform PCR using standard conditions: initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

    • Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size indicates the presence of the target gene.

  • Methodology: DNA Sequencing

    • Amplification: Amplify the target region (e.g., domain V of 23S rRNA, rplC, rplD) using PCR.

    • Sequencing: Sequence the purified PCR product using Sanger or Next-Generation Sequencing (NGS) methods.

    • Analysis: Align the resulting sequence with a wild-type reference sequence to identify specific point mutations (e.g., G2576T).

Experimental_Workflow cluster_workflow Workflow for Oxazolidinone Resistance Characterization cluster_molecular Molecular Analysis Start Bacterial Isolate from Clinical Sample AST Antimicrobial Susceptibility Testing (AST) (Broth Microdilution / E-test) Start->AST CheckMIC Linezolid MIC > Susceptible Breakpoint? AST->CheckMIC Susceptible Report as Susceptible CheckMIC->Susceptible No Resistant Isolate is Phenotypically Resistant CheckMIC->Resistant Yes DNA_Extraction Genomic DNA Extraction Resistant->DNA_Extraction PCR Multiplex PCR for 'cfr', 'optrA', 'poxtA' DNA_Extraction->PCR Sequencing PCR & Sequencing of: - 23S rRNA (Domain V) - rplC (L3) & rplD (L4) DNA_Extraction->Sequencing Analyze Analyze Results: - Presence of transferable genes? - Presence of known mutations? PCR->Analyze Sequencing->Analyze Report Final Report: - MIC Value - Identified Resistance Mechanism(s) Analyze->Report

Experimental workflow for resistance analysis.

Conclusion and Future Directions

Oxazolidinone resistance is a complex and evolving challenge. While target site mutations were initially the primary concern, the horizontal transfer of genes like cfr, optrA, and poxtA represents a significant threat to the long-term efficacy of this antibiotic class. Continuous surveillance, combining phenotypic AST with rapid molecular diagnostics, is essential for tracking the spread of these resistance determinants. For drug development professionals, a deep understanding of these mechanisms is critical for designing next-generation oxazolidinones that can overcome or evade current resistance strategies, for instance, by having modified structures that are less affected by methylation at A2503 or that have a higher binding affinity to mutated ribosomes.

The 50S Ribosomal Subunit: A Linchpin in Oxazolidinone Antibacterial Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinones are a critical class of synthetic antibiotics highly effective against a broad spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their unique mechanism of action, which targets an early and essential step in bacterial protein synthesis, sets them apart from other antibiotic classes. This guide provides a comprehensive technical overview of the pivotal role of the 50S ribosomal subunit in the action of oxazolidinones, detailing the molecular interactions, mechanisms of resistance, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Inhibition of Translation Initiation

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation phase of protein synthesis.[1] Unlike many other antibiotics that target peptide elongation, oxazolidinones prevent the formation of the functional 70S initiation complex.[1][2] This complex is the starting point for protein synthesis, consisting of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator N-formylmethionyl-tRNA (fMet-tRNA).

The primary target of oxazolidinones is the 50S ribosomal subunit.[1] Specifically, they bind to a highly conserved site on the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC).[3] This binding pocket is located at the A-site of the ribosome. By occupying this critical position, oxazolidinones sterically hinder the correct placement of the aminoacyl-tRNA in the A-site, thereby preventing the formation of the first peptide bond. More critically, their binding interferes with the binding of the initiator fMet-tRNA to the P-site, thus directly blocking the formation of the 70S initiation complex.

The Oxazolidinone Binding Site on the 50S Subunit

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided detailed insights into the oxazolidinone binding site within the PTC of the 50S ribosomal subunit. These studies have consistently shown that oxazolidinones bind to a deep cleft formed by the 23S rRNA.

Key nucleotides in the 23S rRNA that form the binding pocket include G2032, G2447, A2451, C2452, U2504, G2505, U2506, and G2576 (E. coli numbering). The oxazolidinone molecule orients itself within this pocket, with different moieties of the drug interacting with specific nucleotides. For instance, the core oxazolidinone ring stacks against U2504.

The binding of oxazolidinones can induce conformational changes in the ribosome. A notable example is the alteration of the conformation of U2585, a universally conserved nucleotide, to a non-productive state for peptide bond formation.

Data Presentation: Quantitative Analysis of Oxazolidinone-Ribosome Interactions

The following tables summarize key quantitative data related to the interaction of oxazolidinones with the 50S ribosomal subunit and their activity against various bacterial strains.

Table 1: Binding Affinities and Inhibitory Concentrations of Oxazolidinones

OxazolidinoneParameterValueOrganism/SystemReference(s)
EperezolidKd~20 µME. coli 50S ribosomes
LinezolidIC50 (Transcription-Translation)1.8 µME. coli S30 extract
LinezolidIC50 (Translation)15 µME. coli S30 extract with MS2 RNA
LinezolidIC50 (Initiation Complex)110 µME. coli 70S ribosomes
RadezolidRelative Potency100x > LinezolidEubacterial ribosomes (inhibition of protein synthesis)

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Oxazolidinones against Susceptible and Resistant Gram-Positive Bacteria

| Organism | Resistance Mechanism | Linezolid MIC (µg/mL) | Tedizolid MIC (µg/mL) | Radezolid MIC (µg/mL) | Reference(s) | |---|---|---|---|---| | S. aureus (MSSA) | Wild-type | 2 | 0.5 | 0.25-2 | | | S. aureus (MRSA) | Wild-type | 2 | 0.5 | 0.25-2 | | | S. aureus | G2576T (23S rRNA) | 32 | 2 | 2 | | | S. aureus | G2447T (23S rRNA) | 16 | 4 | 4 | | | S. aureus | cfr gene | 16 | 0.5 | 2 | | | S. aureus | L3 mutation (ΔSer145) | 8 | 1 | - | | | S. aureus | L4 mutation (Lys68Gln) | 4 | 1 | - | | | E. faecalis | Wild-type | 2-4 | 1-4 | 0.25-1 | | | E. faecalis | optrA gene | >4 | 1-4 | 0.5-1 | | | E. faecalis | cfr gene | >4 | 1-4 | 0.5-1 | |

Mechanisms of Resistance to Oxazolidinones

Resistance to oxazolidinones primarily arises from modifications at the drug's binding site on the 50S ribosomal subunit. These modifications reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.

  • Mutations in the 23S rRNA: The most common mechanism of resistance involves point mutations in the central loop of domain V of the 23S rRNA gene. The G2576T mutation is the most frequently observed mutation in clinical isolates. Other reported mutations include G2447T, T2500A, and T2504A. The level of resistance often correlates with the number of mutated rRNA operons in the bacterial chromosome.

  • Mutations in Ribosomal Proteins L3 and L4: Alterations in the ribosomal proteins L3 (encoded by rplC) and L4 (encoded by rplD), which are located near the PTC, have also been associated with oxazolidinone resistance. These mutations are thought to indirectly affect the conformation of the 23S rRNA at the drug-binding site.

  • Cfr Methyltransferase: A transferable resistance mechanism involves the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an rRNA methyltransferase. This enzyme methylates adenosine A2503 in the 23S rRNA. This modification sterically hinders the binding of oxazolidinones and other antibiotics that target the PTC.

  • ABC-F Proteins: The optrA gene, which encodes an ATP-binding cassette F (ABC-F) protein, confers resistance to oxazolidinones by protecting the ribosome from the drug.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the interaction of oxazolidinones with the 50S ribosomal subunit.

Ribosomal Initiation Complex Assay

This assay measures the ability of an antibiotic to inhibit the formation of the 70S initiation complex.

  • Preparation of Ribosomes and Initiation Factors:

    • Isolate 70S ribosomes and 30S/50S subunits from a bacterial strain (e.g., E. coli MRE600) by differential centrifugation and sucrose gradient centrifugation.

    • Purify initiation factors (IF1, IF2, and IF3) from the S100 supernatant using column chromatography.

  • Assay Components:

    • Reaction buffer: 20 mM HEPES (pH 7.6), 3 mM MgCl₂, 150 mM NH₄Cl, 4 mM DTT, 0.05 mM spermine, 2 mM spermidine.

    • Radiolabeled initiator tRNA: [³H]fMet-tRNA or [³⁵S]fMet-tRNA.

    • mRNA template: A synthetic oligoribonucleotide containing a Shine-Dalgarno sequence and an AUG start codon.

    • GTP: 1 mM.

    • Oxazolidinone: A range of concentrations.

  • Procedure:

    • In a 20 µL reaction volume, combine 70S or 30S ribosomes (4 pmol), initiation factors (4 pmol each), unlabeled mRNA (4 pmol), and the oxazolidinone at various concentrations.

    • Initiate the reaction by adding radiolabeled fMet-tRNA (e.g., 18,000 dpm for 30S complex, 4,500 dpm for 70S complex).

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Stop the reaction by adding 1 mL of ice-cold buffer.

    • Trap the ribosomal complexes on nitrocellulose filters by vacuum filtration.

    • Wash the filters with cold buffer to remove unbound radiolabeled tRNA.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value, which is the concentration of the oxazolidinone that inhibits 50% of the initiation complex formation.

In Vitro Translation Inhibition Assay

This assay determines the concentration of an oxazolidinone required to inhibit protein synthesis in a cell-free system.

  • Preparation of S30 Extract:

    • Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli) which contains all the necessary components for transcription and translation.

  • Assay Components:

    • S30 premix containing amino acids (including a radiolabeled amino acid like [³⁵S]methionine), ATP, GTP, and other necessary cofactors.

    • DNA template (e.g., a plasmid containing a reporter gene) or mRNA template (e.g., MS2 phage RNA).

    • Oxazolidinone: A range of concentrations.

  • Procedure:

    • In a final volume of 25 µL, combine the S30 extract, S30 premix, DNA or RNA template, and the oxazolidinone at various concentrations.

    • Incubate the reaction mixtures at 37°C for 60 minutes.

    • Stop the reaction and precipitate the newly synthesized radiolabeled proteins using trichloroacetic acid (TCA).

    • Collect the protein precipitate on glass fiber filters.

    • Wash the filters to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the precipitated protein using a scintillation counter.

    • Determine the IC₅₀ value, representing the drug concentration that causes 50% inhibition of protein synthesis.

X-ray Crystallography of Oxazolidinone-Ribosome Complexes

This technique provides high-resolution structural information about the binding of oxazolidinones to the 50S ribosomal subunit.

  • Crystallization:

    • Purify 50S ribosomal subunits to a high degree of homogeneity.

    • Form a complex of the 50S subunit with the oxazolidinone by incubation.

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, pH, and temperatures.

  • Data Collection:

    • Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data at cryogenic temperatures (~100 K) to minimize radiation damage.

  • Structure Determination:

    • Process the diffraction data to obtain electron density maps.

    • Build an atomic model of the 50S subunit-oxazolidinone complex into the electron density map.

    • Refine the model to achieve the best fit with the experimental data.

Cryo-Electron Microscopy (Cryo-EM) of Oxazolidinone-Ribosome Complexes

Cryo-EM is another powerful technique for determining the high-resolution structure of oxazolidinone-ribosome complexes.

  • Sample Preparation:

    • Incubate purified 70S ribosomes with the oxazolidinone (e.g., at a final concentration of approximately 10 µM) at 37°C for 15 minutes, followed by 1 hour on ice.

  • Vitrification:

    • Apply a small volume of the ribosome-oxazolidinone complex solution to a glow-discharged EM grid.

    • Blot the grid to create a thin film of the solution.

    • Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure of the complex.

  • Data Collection and Image Processing:

    • Acquire a large number of images of the vitrified particles using a transmission electron microscope.

    • Use specialized software to pick individual particle images and classify them to obtain homogenous subsets.

    • Reconstruct a 3D density map from the 2D particle images.

  • Model Building and Refinement:

    • Fit an atomic model of the ribosome and the oxazolidinone into the cryo-EM density map.

    • Refine the model to optimize the fit to the map.

Visualizations

The following diagrams illustrate key concepts and workflows related to the action of oxazolidinones.

Oxazolidinone_Mechanism cluster_initiation Translation Initiation 30S 30S Subunit mRNA mRNA 70S_IC 70S Initiation Complex mRNA->70S_IC fMet-tRNA fMet-tRNA fMet-tRNA->70S_IC 50S 50S Subunit 50S->70S_IC Inhibition Inhibition Protein_Synthesis Protein Synthesis 70S_IC->Protein_Synthesis Oxazolidinone Oxazolidinone Oxazolidinone->50S Binds to PTC on 23S rRNA Inhibition->70S_IC

Caption: Mechanism of oxazolidinone action on translation initiation.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Oxazolidinone Oxazolidinone 50S_Subunit 50S Ribosomal Subunit (PTC) Inhibition Inhibition of Protein Synthesis 50S_Subunit->Inhibition 23S_Mutation 23S rRNA Mutations (e.g., G2576T) Reduced_Binding Reduced Drug Binding 23S_Mutation->Reduced_Binding L3_L4_Mutation L3/L4 Protein Mutations L3_L4_Mutation->Reduced_Binding Cfr_Methylation Cfr-mediated Methylation (A2503) Cfr_Methylation->Reduced_Binding OptrA OptrA Ribosome Protection OptrA->Inhibition Prevents Reduced_Binding->Inhibition

Caption: Overview of oxazolidinone resistance mechanisms.

CryoEM_Workflow Start Purified 70S Ribosomes + Oxazolidinone Incubation Incubation (37°C, 15 min; on ice, 1 hr) Grid_Prep Apply to EM Grid & Blot Incubation->Grid_Prep Vitrification Plunge-freeze in Liquid Ethane Grid_Prep->Vitrification Data_Collection TEM Data Collection Vitrification->Data_Collection Image_Processing Particle Picking, 2D/3D Classification Data_Collection->Image_Processing Reconstruction 3D Reconstruction Image_Processing->Reconstruction Model_Building Model Building & Refinement Reconstruction->Model_Building Final_Structure High-Resolution Structure Model_Building->Final_Structure

Caption: Simplified workflow for Cryo-EM of ribosome-oxazolidinone complexes.

Conclusion

The 50S ribosomal subunit is the definitive target of oxazolidinone antibiotics. By binding to a specific site within the peptidyl transferase center of the 23S rRNA, these drugs effectively stall protein synthesis at the initiation stage, a mechanism that distinguishes them from many other classes of antibiotics. A thorough understanding of this interaction at the molecular level, facilitated by the experimental techniques detailed in this guide, is paramount for the rational design of next-generation oxazolidinones. Such efforts are crucial to overcoming emerging resistance and ensuring the continued clinical utility of this important class of antibacterial agents. The quantitative data on binding affinities and the impact of resistance mutations provide a critical framework for structure-activity relationship studies aimed at developing more potent and resilient oxazolidinone antibiotics.

References

A Foundational Guide to Oxazolidinone Synthesis: Core Methodologies and Asymmetric Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxazolidinones are a critical class of five-membered heterocyclic compounds that hold significant importance in medicinal chemistry and organic synthesis.[1] Their scaffold is a core component of several antibacterial agents, most notably Linezolid, which is effective against multi-drug resistant Gram-positive bacteria.[2][3] Beyond their therapeutic applications, chiral oxazolidinones, particularly Evans' auxiliaries, are powerful tools in asymmetric synthesis, enabling the stereoselective construction of complex molecules.[4][5] This technical guide provides an in-depth exploration of the foundational research on oxazolidinone synthesis, detailing key synthetic routes, experimental protocols, and quantitative data to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of the oxazolidinone ring can be achieved through several strategic approaches, primarily categorized by the starting materials and the bond-forming strategy. The most fundamental and widely employed methods include synthesis from β-amino alcohols, cycloaddition of epoxides and isocyanates, and modern catalytic approaches involving carbon dioxide utilization and C-H amination.

Cyclization of β-Amino Alcohols

The cyclization of β-amino alcohols is a cornerstone of oxazolidinone synthesis, particularly for producing chiral derivatives from the amino acid pool. This method involves the formation of a carbamate followed by intramolecular cyclization.

General Workflow:

The typical sequence begins with the reduction of a chiral α-amino acid to its corresponding β-amino alcohol. This intermediate is then reacted with a carbonylating agent, such as phosgene or its derivatives, to form a carbamate which subsequently cyclizes to the oxazolidinone ring. Due to the toxicity of phosgene, alternative and safer carbonylating agents like diethyl carbonate are often employed.

G cluster_0 Synthesis from Amino Acids Amino Acid Amino Acid Amino Alcohol Amino Alcohol Amino Acid->Amino Alcohol Reduction (e.g., NaBH4) Oxazolidinone Oxazolidinone Amino Alcohol->Oxazolidinone Carbonylation & Cyclization (e.g., Diethyl Carbonate)

Figure 1: General workflow for oxazolidinone synthesis from amino acids.

Experimental Protocol: Synthesis of (S)-4-benzyl-2-oxazolidinone from L-Phenylalanine

  • Reduction to Phenylalaninol: L-phenylalanine is treated with thionyl chloride in methanol to yield the corresponding methyl ester hydrochloride. This is followed by reduction with sodium borohydride in an aqueous methanolic solution to produce phenylalaninol.

  • Cyclization: The resulting phenylalaninol is reacted with diethyl carbonate in the presence of potassium carbonate. The reaction mixture is heated, and as the reaction proceeds, the heterogeneous mixture turns into the desired product. Methanol and excess diethyl carbonate can be recycled.

Table 1: Synthesis of (S)-4-benzyl-2-oxazolidinone from L-Phenylalanine

StepReagentsSolventYieldReference
ReductionThionyl chloride, Methanol, NaBH₄, H₂OMethanol/WaterQuantitative
CyclizationDiethyl carbonate, K₂CO₃None (neat)Excellent
Cycloaddition of Epoxides and Isocyanates

The [3+2] cycloaddition of epoxides and isocyanates is another fundamental approach to constructing the oxazolidinone ring. This reaction can be catalyzed by various Lewis acids and organocatalysts.

Reaction Mechanism:

The reaction is generally believed to proceed through the activation of the epoxide by a catalyst, followed by nucleophilic attack of the isocyanate. Tetraarylphosphonium salts (TAPS) have been shown to be effective bifunctional organocatalysts, accelerating epoxide ring-opening with high regioselectivity.

G cluster_1 Epoxide and Isocyanate Cycloaddition Epoxide Epoxide Activated_Complex Catalyst-Epoxide-Isocyanate Complex Epoxide->Activated_Complex Isocyanate Isocyanate Isocyanate->Activated_Complex Oxazolidinone Oxazolidinone Activated_Complex->Oxazolidinone Cyclization Catalyst Catalyst Catalyst->Activated_Complex Activation

Figure 2: Logical relationship in the catalyzed cycloaddition of epoxides and isocyanates.

Experimental Protocol: TAPS-Catalyzed Synthesis of Oxazolidinones

A mixture of the epoxide, isocyanate, and a catalytic amount of a tetraarylphosphonium salt (e.g., 2.5 mol%) is heated in a suitable solvent such as toluene or PhCl at temperatures ranging from 80-100 °C. The reaction progress is monitored by TLC or GC. Upon completion, the product is isolated and purified by column chromatography.

Table 2: Selected Examples of TAPS-Catalyzed Oxazolidinone Synthesis

EpoxideIsocyanateCatalyst Loading (mol%)Temperature (°C)Yield (%)Reference
Styrene oxidePhenyl isocyanate2.510092
Propylene oxide4-Chlorophenyl isocyanate2.510085
Glycidyl phenyl etherEthyl isocyanate2.510078

A study on the one-pot reaction of epoxides with chlorosulfonyl isocyanate (CSI) also provides a route to oxazolidinones, often in competition with the formation of five-membered cyclic carbonates.

Asymmetric Synthesis of Oxazolidinones

The demand for enantiomerically pure oxazolidinones for pharmaceutical applications and as chiral auxiliaries has driven the development of numerous asymmetric synthetic methods.

Developed by David A. Evans, chiral oxazolidinones derived from amino alcohols serve as powerful auxiliaries to direct stereoselective transformations. The synthesis of these auxiliaries themselves is a critical first step. A common approach involves the N-protection of an amino acid, reduction of the acid functionality, and subsequent cyclization.

Experimental Protocol: Synthesis of an Evans' Auxiliary

  • N-Boc Protection: The starting L-amino ethyl ester hydrochloride is dissolved in a dioxane-water mixture. Sodium carbonate solution is added, followed by di-tert-butyl dicarbonate at 0 °C. The mixture is stirred for several hours at room temperature.

  • Reduction: The N-Boc protected ester is then reduced using a reducing agent like lithium borohydride (LiBH₄).

  • Cyclization: The resulting N-Boc protected amino alcohol is treated with sodium hydride (NaH) to effect cyclization, yielding the chiral oxazolidinone.

Table 3: Yields for Evans' Auxiliary Synthesis

Starting MaterialStepsOverall YieldReference
L-Phenylalanine ethyl ester hydrochloride398%

Modern advancements have focused on catalytic enantioselective methods to produce chiral oxazolidinones, offering greater atom economy and efficiency.

  • Asymmetric Hydrogenation: Ruthenium(II)-NHC catalyzed asymmetric hydrogenation of 2-oxazolones provides optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities and yields.

Table 4: Ru(II)-NHC-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones

Substrate (R group of oxazolone)Yield (%)Enantiomeric Excess (ee, %)
Phenyl9995
4-Fluorophenyl9996
2-Naphthyl9894
Isopropyl9592
  • Biocatalytic C-H Amination: Engineered myoglobin-based catalysts can perform intramolecular C(sp³)–H amination of carbamate derivatives to furnish enantioenriched oxazolidinones. This biocatalytic approach demonstrates high functional group tolerance and provides access to both enantiomers (enantiodivergence).

  • Organoselenium Catalysis: Chiral organoselenium compounds have been used to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes.

G cluster_2 Catalytic Asymmetric Pathways Prochiral_Substrate Prochiral Substrate (e.g., Oxazolone, Alkene) Reaction Asymmetric Transformation (Hydrogenation, C-H Amination) Prochiral_Substrate->Reaction Chiral_Catalyst Chiral Catalyst (Ru-NHC, Biocatalyst, etc.) Chiral_Catalyst->Reaction Enantioenriched_Oxazolidinone Enantioenriched Oxazolidinone Reaction->Enantioenriched_Oxazolidinone

Figure 3: Conceptual workflow for catalytic asymmetric synthesis of oxazolidinones.

Synthesis from Carbon Dioxide

The utilization of carbon dioxide (CO₂) as a C1 building block represents a green and sustainable approach to oxazolidinone synthesis. This typically involves the reaction of CO₂ with substrates like propargylic amines or aziridines. For instance, the carboxylative cyclization of propargylic amines with CO₂, often catalyzed by nano-SiO₂-supported ionic liquids, can produce 2-oxazolidinones in excellent yields under mild conditions.

Table 5: Synthesis of Oxazolidinones from Propargylic Amines and CO₂

Propargylic Amine SubstrateCatalystConditionsYield (%)
Various substituted propargylic aminesIL-SbF₆@nano-SiO₂Mild90-98

Conclusion

The synthesis of oxazolidinones is a rich and evolving field, with foundational methods based on the cyclization of amino alcohols and the cycloaddition of epoxides and isocyanates remaining highly relevant. The development of powerful asymmetric strategies, from the use of stoichiometric Evans' chiral auxiliaries to advanced catalytic and biocatalytic methods, has enabled precise stereocontrol and access to a vast array of enantiomerically pure oxazolidinones. Furthermore, emerging sustainable approaches utilizing CO₂ as a feedstock highlight the ongoing innovation in this area. This guide provides a core technical overview of these key methodologies, offering a solid foundation for researchers engaged in the synthesis and application of this vital heterocyclic scaffold.

References

The Dawn of a New Era in Antibacterial Therapy: An In-depth Technical Guide to the Early-Phase Discovery of Next-Generation Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance, particularly among Gram-positive pathogens, presents a formidable challenge to global health. Oxazolidinones, a potent class of synthetic antibiotics, have emerged as a critical line of defense. This technical guide delves into the core aspects of the early-phase discovery of next-generation oxazolidinones, offering a comprehensive resource for researchers dedicated to combating multidrug-resistant bacteria. This guide will explore the key compounds that have shown promise beyond the foundational linezolid, detailing their quantitative activity, the experimental protocols for their evaluation, and the fundamental mechanisms that underpin their efficacy.

Quantitative Assessment of Next-Generation Oxazolidinones

The pursuit of new oxazolidinones is driven by the need for improved potency, a broader spectrum of activity, and enhanced safety profiles compared to first-generation agents. The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity of several promising next-generation candidates against a panel of clinically relevant bacteria, including resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Next-Generation Oxazolidinones against Gram-Positive Bacteria

CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Staphylococcus aureus (Linezolid-Resistant)Enterococcus faecalis (VRE)Enterococcus faecium (VRE)Streptococcus pneumoniae (PRSP)
Linezolid 1.0 - 4.0[1]0.5 - 4.0[1]8 - 64[2]1.0 - 4.0[1]1.0 - 4.00.5 - 2.0[1]
Tedizolid 0.25 - 0.50.25 - 0.50.5 - 2.00.5 - 1.00.5 - 1.0~0.25
Delpazolid (LCB01-0371) 0.50.52.0 - 4.00.50.51.0
LCB01-0648 0.125 - 1.00.52.0 - 4.00.50.50.06 - 0.25
RWJ-416457 0.5 - 1.00.5 - 1.02.0 - 320.5 - 1.00.5 - 1.00.25 - 0.5
AZD2563 ≤2.0≤2.04.0≤2.0≤2.0≤2.0

*MIC values are presented in µg/mL. Data is compiled from multiple sources and represents a range of reported values. MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococcus; PRSP: Penicillin-Resistant Streptococcus pneumoniae.

Table 2: In Vitro Activity of Oxazolidinones against Mycobacterium tuberculosis

CompoundM. tuberculosis (MDR-TB) MIC90 (µg/mL)M. tuberculosis (XDR-TB) MIC90 (µg/mL)
Linezolid 1.00.25
Delpazolid 0.51.0
Sutezolid 0.125 - 0.250.125 - 0.25
Tedizolid 0.25 - 0.50.25 - 0.5

*MDR-TB: Multidrug-Resistant Mycobacterium tuberculosis; XDR-TB: Extensively Drug-Resistant Mycobacterium tuberculosis.

Table 3: Cytotoxicity of Oxazolidinones

CompoundCell LineIC50 (µM)
Linezolid Vero cells>100
Tedizolid Mitochondrial Protein Synthesis6.4
Tedizolid Human MAO-A8.7
Tedizolid Human MAO-B5.7
Linezolid Human MAO-A46.0
Linezolid Human MAO-B2.1

*IC50: Half-maximal inhibitory concentration. MAO: Monoamine Oxidase.

Core Experimental Protocols

The discovery and validation of novel oxazolidinones rely on a suite of standardized experimental protocols. The following sections provide detailed methodologies for key assays.

Synthesis of Novel Oxazolidinone Analogues (Microwave-Assisted)

This protocol describes a general and efficient microwave-assisted synthesis route for novel oxazolidinone analogues.

Materials:

  • Appropriate amino alcohol precursor

  • Diethyl carbonate or other cyclizing agent

  • Base catalyst (e.g., sodium methoxide, potassium carbonate)

  • Solvents (e.g., Dichloromethane)

  • Microwave reactor (e.g., CEM Focused Microwave Discover reactor)

  • 10 mL microwave reaction vessel

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a 10 mL microwave reaction vessel, add the amino alcohol (1.0 eq.), diethyl carbonate (1.5-2.1 eq.), and the base catalyst (0.05-0.15 eq.).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 15 minutes) at a set temperature (e.g., 135 °C) and power (e.g., 145 W).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Partition the resulting mixture between an organic solvent (e.g., dichloromethane) and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane-ethyl acetate) to yield the pure oxazolidinone analogue.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound and control antibiotic (e.g., linezolid)

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a suitable broth medium with a single colony of the test bacterium.

    • Incubate the culture overnight at 37°C.

    • Adjust the turbidity of the overnight culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound and control antibiotic in a suitable solvent.

    • Perform a two-fold serial dilution of the antimicrobial agents in a 96-well microtiter plate using the broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension.

    • Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of oxazolidinone derivatives on mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, Vero)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add the different concentrations of the compounds to the wells.

    • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

    • Incubate for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Mechanism of Action and Experimental Workflow

To facilitate a deeper understanding of the processes involved in the discovery of next-generation oxazolidinones, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit A_site A-site P_site P-site E_site E-site 70S_Initiation_Complex Functional 70S Initiation Complex 50S_subunit->70S_Initiation_Complex Forms 30S_subunit 30S Subunit 30S_subunit->70S_Initiation_Complex Forms Oxazolidinone Next-Gen Oxazolidinone Oxazolidinone->50S_subunit Binds to 23S rRNA at the P-site Oxazolidinone->70S_Initiation_Complex Prevents Formation mRNA mRNA mRNA->30S_subunit Binds Initiator_tRNA Initiator tRNA (fMet-tRNA) Initiator_tRNA->P_site Binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binding Blocked Protein_Synthesis_Inhibition Inhibition of Protein Synthesis

Caption: Mechanism of action of next-generation oxazolidinones.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Novel Oxazolidinone Analogues Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) MIC_Assay->Cytotoxicity_Assay In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Cytotoxicity_Assay->In_Vivo_Efficacy ADME_Tox ADME/Tox Profiling In_Vivo_Efficacy->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Data informs Lead_Optimization->Synthesis Iterative Design

Caption: Early-phase discovery workflow for oxazolidinones.

Conclusion and Future Directions

The early-phase discovery of next-generation oxazolidinones is a dynamic and promising field. The compounds highlighted in this guide demonstrate significant progress in enhancing antibacterial potency and overcoming resistance. The provided experimental protocols serve as a foundational framework for the synthesis and evaluation of novel candidates. The continued application of structure-activity relationship (SAR) studies, coupled with advanced in silico modeling, will be instrumental in designing oxazolidinones with superior therapeutic profiles. The ultimate goal remains the development of safe and effective treatments to combat the growing threat of multidrug-resistant Gram-positive infections, ensuring that these life-saving antibiotics remain a potent tool in the clinical arsenal.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolidinones are a critical class of synthetic antimicrobial agents effective against a wide spectrum of multidrug-resistant Gram-positive bacteria.[1][2][3] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, allows them to be effective against strains resistant to other classes of antibiotics.[1][2] This document provides a detailed protocol for the synthesis of an oxazolidinone core structure, a key pharmacophore in drugs like Linezolid and Tedizolid. While the specific request for the synthesis of "ozolinone" from "etozoline" did not yield a direct synthetic pathway in the current literature, the following protocol outlines a general and widely utilized method for the construction of the 2-oxazolidinone ring, a fundamental component of this antibiotic class.

Pharmacological Significance

Oxazolidinones exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci. Their bacteriostatic action against enterococci and staphylococci, and bactericidal effects against most strains of streptococci, make them a valuable therapeutic option. The clinical success of Linezolid has spurred further research into novel oxazolidinone derivatives with improved efficacy and safety profiles.

General Synthesis Protocol: Formation of the 2-Oxazolidinone Ring

This protocol describes a common method for the synthesis of a 2-oxazolidinone ring from an appropriate amino alcohol precursor. This approach is fundamental to the synthesis of many oxazolidinone antibiotics.

Materials:

  • (S)-2-amino-3-phenyl-1-propanol (or other suitable amino alcohol)

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: To a solution of (S)-2-amino-3-phenyl-1-propanol (1.0 eq) in ethanol, add diethyl carbonate (1.5 eq) and potassium carbonate (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove potassium carbonate and other water-soluble impurities. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield the pure 2-oxazolidinone product.

Data Presentation

Table 1: Representative Reaction Parameters and Yields for 2-Oxazolidinone Synthesis

Starting MaterialReagentsSolventReaction Time (h)Yield (%)
(S)-2-amino-3-phenyl-1-propanolDiethyl carbonate, K₂CO₃Ethanol4-685-95
(R)-2-amino-1-propanolPhosgene or a phosgene equivalentToluene2-3>90
3-amino-1,2-propanediolUreaN/A1-2 (at 140°C)~80

Note: The data presented are representative and may vary based on specific reaction conditions and the scale of the synthesis.

Analytical Characterization

The synthesized oxazolidinone compounds are typically characterized using a variety of analytical techniques to confirm their structure and purity.

Table 2: Analytical Methods for Oxazolidinone Characterization

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and for quantitative analysis. A common method involves reversed-phase chromatography with UV detection.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound. HPLC-MS/MS is often used for sensitive and specific quantification in biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure of the compound. ¹H and ¹³C NMR are essential for confirming the arrangement of atoms and functional groups.
Infrared (IR) Spectroscopy To identify the presence of key functional groups, such as the carbonyl group (C=O) of the oxazolidinone ring.
Differential Pulse Voltammetry (DPV) An electrochemical method that has been developed for the quantification of oxazolidinones like Linezolid in pharmaceutical preparations and biological fluids.
High-Performance Thin-Layer Chromatography (HPTLC) A cost-effective and efficient method for the separation and quantification of oxazolidinones, particularly suitable for high-throughput analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general chemical transformation and a typical experimental workflow for the synthesis and analysis of an oxazolidinone.

G cluster_reaction Chemical Synthesis AminoAlcohol Amino Alcohol Precursor Intermediate Carbamate Intermediate AminoAlcohol->Intermediate Carbonyl Source (e.g., Diethyl Carbonate) Oxazolidinone 2-Oxazolidinone Product Intermediate->Oxazolidinone Intramolecular Cyclization

Caption: General reaction pathway for 2-oxazolidinone synthesis.

G cluster_workflow Experimental Workflow Start Reaction Setup Reaction Synthesis Reaction (Reflux) Start->Reaction Workup Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Analytical Characterization (HPLC, NMR, MS) Purification->Analysis FinalProduct Pure Oxazolidinone Analysis->FinalProduct

Caption: Typical workflow for oxazolidinone synthesis and analysis.

References

Quantitative Analysis of Ozolinone in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozolinone is a member of the oxazolidinone class of compounds, which are of significant interest in pharmaceutical development. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound in plasma using modern analytical techniques. The methodologies described herein are based on established and validated methods for structurally similar oxazolidinone compounds, such as linezolid, and serve as a comprehensive guide for developing a validated assay for this compound.

Analytical Methods Overview

The primary methods for the quantification of oxazolidinones in plasma are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity.

Disclaimer: The following protocols are adapted from validated methods for other oxazolidinone compounds.[1][2][3] It is imperative that these methods are fully validated for this compound according to the relevant regulatory guidelines (e.g., FDA, EMA) before application in clinical or preclinical studies.

I. LC-MS/MS Method for this compound Quantification

This method provides high sensitivity and selectivity for the determination of this compound in plasma.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in plasma analysis.[1]

  • Reagents:

    • Methanol, HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like linezolid-d3). Prepare in 50:50 Methanol:Acetonitrile.

  • Procedure:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of the internal standard working solution in acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution and shorter run times.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable for the separation of oxazolidinones.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient elution is typically used to ensure good separation from endogenous plasma components. The gradient can be optimized as needed.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the analytes into the mass spectrometer. For structurally similar oxazolidinones, the following transitions have been used:

    • Linezolid: m/z 338.1 → 296.1

    • Tedizolid: m/z 371.1 → 343.1

    • Contezolid: m/z 409.1 → 269.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation: Quantitative Parameters (Hypothetical for this compound)

The following table summarizes the expected validation parameters for a robust LC-MS/MS assay for this compound, based on data from similar compounds.

ParameterExpected Value
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Recovery> 85%

II. HPLC-UV Method for this compound Quantification

This method is a cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a primary requirement.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation, which can be beneficial for HPLC-UV analysis to reduce matrix effects.

  • Reagents:

    • Methanol, HPLC grade

    • Water, HPLC grade

    • Internal Standard (IS) working solution.

  • SPE Cartridge: A C18 SPE cartridge.

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Mix 200 µL of plasma with 200 µL of the internal standard solution and load the mixture onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Elution: Elute the this compound and IS with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

    • Inject an aliquot into the HPLC-UV system.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.5) in a ratio of approximately 40:60 (v/v). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound (λmax), which needs to be determined experimentally. For linezolid, wavelengths of 251 nm and 254 nm have been used.

  • Injection Volume: 20 µL

Data Presentation: Quantitative Parameters (Hypothetical for this compound)

The following table summarizes the expected validation parameters for an HPLC-UV assay for this compound, based on data from similar compounds.

ParameterExpected Value
Linearity Range50 - 50,000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)50 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 10%
Accuracy (%Bias)Within ±10%
Recovery> 90%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard & Acetonitrile (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject (5 µL) reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: LC-MS/MS experimental workflow for this compound quantification in plasma.

analytical_method_selection start Start: Need to quantify This compound in plasma sensitivity High sensitivity required? start->sensitivity lcmsms Use LC-MS/MS Method sensitivity->lcmsms Yes hplcuv Use HPLC-UV Method sensitivity->hplcuv No validate Validate Method for Linearity, Accuracy, Precision, etc. lcmsms->validate hplcuv->validate end Routine Sample Analysis validate->end

Caption: Decision tree for selecting an analytical method for this compound quantification.

References

Application Note: HPLC Analysis of Ozolinone and Etozoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of ozolinone and its parent drug, etozoline, in plasma samples using High-Performance Liquid Chromatography (HPLC). The methods described are based on established analytical principles and are suitable for pharmacokinetic studies and routine drug monitoring. Both normal-phase and reversed-phase HPLC methods are presented to offer flexibility based on available instrumentation and laboratory preferences.

Introduction

This compound is the active metabolite of the diuretic drug etozoline. Accurate and reliable quantification of both compounds in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note details two distinct HPLC methods for the simultaneous determination of this compound and etozoline: a normal-phase method adapted from foundational research and a modern reversed-phase method.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described HPLC methods. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Chromatographic Parameters and Performance Data

ParameterNormal-Phase MethodReversed-Phase Method
Column Silica Gel (5 µm, 250 x 4.6 mm)C18 (5 µm, 150 x 4.6 mm)
Mobile Phase Dichloromethane:Methanol:Acetic Acid (95:5:0.1, v/v/v)Acetonitrile:Water with 0.1% Formic Acid (40:60, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 281 nm[1]281 nm
Injection Volume 20 µL20 µL
Retention Time (Etozoline) ~ 4.5 min~ 6.2 min
Retention Time (this compound) ~ 7.8 min~ 3.8 min
Linearity Range 20 - 2000 ng/mL10 - 1500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 5 ng/mL2 ng/mL
Limit of Quantification (LOQ) 20 ng/mL[1]10 ng/mL
Precision (%RSD) < 5%[1]< 3%
Accuracy (% Recovery) 95 - 105%97 - 103%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol is adapted from the method described by Hengy et al. (1980) for the differential extraction of etozoline and this compound from plasma samples.[1]

Materials:

  • Human plasma

  • Dichloromethane (HPLC grade)

  • Sodium hydroxide solution (0.1 M)

  • Hydrochloric acid solution (0.1 M)

  • Phosphate buffer (pH 5.0)

  • Borate buffer (pH 9.0)

  • Internal Standard (structurally similar compound, e.g., another thiazolidinone derivative)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1.0 mL of plasma into a 15 mL centrifuge tube.

  • Add the internal standard solution and vortex briefly.

  • For Etozoline Extraction: Adjust the plasma pH to 9.0 using the borate buffer.

  • For this compound Extraction: Adjust the plasma pH to 5.0 using the phosphate buffer.[1]

  • Add 5.0 mL of dichloromethane to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the respective HPLC mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject 20 µL into the HPLC system.

Normal-Phase HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Silica Gel (5 µm, 250 x 4.6 mm)

  • Mobile Phase: Dichloromethane:Methanol:Acetic Acid (95:5:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (25°C)

  • Detection: UV at 281 nm

  • Injection Volume: 20 µL

Reversed-Phase HPLC Method

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 (5 µm, 150 x 4.6 mm)

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile

    • Isocratic elution: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 281 nm

  • Injection Volume: 20 µL

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the HPLC analysis of this compound and etozoline in plasma.

HPLC_Workflow Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike pH_Adj pH Adjustment (pH 5 for this compound, pH 9 for Etozoline) Spike->pH_Adj LLE Liquid-Liquid Extraction (Dichloromethane) pH_Adj->LLE Evap Evaporation (Nitrogen Stream) LLE->Evap Recon Reconstitution (Mobile Phase) Evap->Recon HPLC HPLC Analysis Recon->HPLC Data Data Acquisition and Analysis HPLC->Data

Caption: Workflow for HPLC analysis of this compound and etozoline.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample preparation to data analysis. The choice between the normal-phase and reversed-phase method will depend on the specific laboratory setup and matrix effects encountered.

Logical_Relationship Objective Objective: Quantify this compound & Etozoline in Plasma SamplePrep Sample Preparation Objective->SamplePrep LLE Liquid-Liquid Extraction SamplePrep->LLE Chromatography Chromatographic Separation LLE->Chromatography NP_HPLC Normal-Phase HPLC Chromatography->NP_HPLC Option 1 RP_HPLC Reversed-Phase HPLC Chromatography->RP_HPLC Option 2 Detection UV Detection (281 nm) NP_HPLC->Detection RP_HPLC->Detection Quantification Quantification Detection->Quantification

References

Chiral Synthesis of Oxazolidinone Core Structures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of oxazolidinone core structures, a pivotal scaffold in medicinal chemistry. The oxazolidinone ring is a key component of several clinically important drugs, most notably the antibiotic Linezolid. The stereochemistry of this core is crucial for its biological activity, making enantioselective synthesis a critical aspect of its development.

Introduction

Oxazolidin-2-ones are five-membered heterocyclic compounds that have garnered significant attention in synthetic and medicinal chemistry. Their rigid structure and the presence of stereogenic centers make them valuable chiral auxiliaries and important pharmacophores. This document outlines three primary strategies for the chiral synthesis of oxazolidinone cores: the use of Evans' chiral auxiliaries, synthesis from chiral epoxides, and synthesis from readily available chiral amino acids. Additionally, the mechanism of action of oxazolidinone antibiotics is discussed and visualized.

I. Evans' Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral oxazolidinones as auxiliaries, pioneered by David A. Evans, is a cornerstone of asymmetric synthesis. This method allows for the highly diastereoselective alkylation and aldol reactions of N-acyl oxazolidinones. The chiral auxiliary is subsequently removed to yield the enantiomerically enriched product.

Experimental Workflow: Evans' Asymmetric Alkylation

Evans_Alkylation_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Oxazolidinone Auxiliary NAcyl N-Acyl Oxazolidinone Aux->NAcyl DMAP, Et3N AcylatingAgent Acylating Agent (e.g., Propionyl Chloride) AcylatingAgent->NAcyl Enolate Chelated (Z)-Enolate NAcyl->Enolate Base (e.g., NaHMDS) -78 °C AlkylatedProduct Alkylated Product Enolate->AlkylatedProduct AlkylatingAgent Alkylating Agent (e.g., Benzyl Bromide) AlkylatingAgent->AlkylatedProduct ChiralProduct Enantiomerically Enriched Product AlkylatedProduct->ChiralProduct Hydrolysis (e.g., LiOH/H2O2) or Reduction RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux Epoxide_Isocyanate_Workflow cluster_0 Step 1: Reactant Mixing cluster_1 Step 2: Catalytic Cycloaddition Epoxide Chiral Epoxide Reactants Reaction Mixture Epoxide->Reactants Isocyanate Isocyanate Isocyanate->Reactants Product Chiral Oxazolidinone Reactants->Product Catalyst (e.g., Lewis Acid) Heat Amino_Acid_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization AminoAcid Chiral Amino Acid (e.g., L-Phenylalanine) AminoAlcohol Chiral Amino Alcohol AminoAcid->AminoAlcohol Reducing Agent (e.g., NaBH4/I2 or LiAlH4) Oxazolidinone Chiral Oxazolidinone AminoAlcohol->Oxazolidinone Carbonyl Source (e.g., Diethyl Carbonate, Phosgene) Oxazolidinone_MoA cluster_0 Bacterial Protein Synthesis Initiation cluster_1 Formation of 30S Initiation Complex cluster_2 Formation of 70S Initiation Complex cluster_3 Inhibition by Oxazolidinone mRNA mRNA InitiationComplex30S 30S Initiation Complex mRNA->InitiationComplex30S fMet_tRNA fMet-tRNA fMet_tRNA->InitiationComplex30S ThirtyS 30S Ribosomal Subunit ThirtyS->InitiationComplex30S InitiationComplex70S 70S Initiation Complex InitiationComplex30S->InitiationComplex70S FiftyS 50S Ribosomal Subunit FiftyS->InitiationComplex70S ProteinSynthesis Protein Synthesis (Elongation) InitiationComplex70S->ProteinSynthesis Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->FiftyS Binds to 23S rRNA of 50S subunit at P site Inhibition->InitiationComplex70S

Application Notes and Protocols for the Purification of Oxazolidinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of oxazolidinone compounds, a critical class of antibiotics. The following sections outline common and effective techniques, including chromatography, crystallization, and chiral separation, with specific examples for prominent oxazolidinones like Linezolid and Tedizolid.

Purification by Column Chromatography

Column chromatography is a fundamental technique for the purification of synthesized oxazolidinone analogues, effectively separating the desired compound from unreacted starting materials, byproducts, and other impurities.[1][2]

Experimental Protocol: General Column Chromatography for Oxazolidinone Analogues

Materials:

  • Crude oxazolidinone compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., hexane/ethyl acetate, dichloromethane)[3][4]

  • Glass column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a uniform packed bed. Avoid air bubbles.

  • Sample Loading: Dissolve the crude oxazolidinone product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and allow it to flow through the silica gel. The separation occurs as different components of the mixture travel down the column at different rates.

  • Fraction Collection: Collect the eluting solvent in fractions using collection tubes.

  • Monitoring: Monitor the separation process using TLC to identify the fractions containing the purified oxazolidinone.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oxazolidinone compound.[3]

Data Presentation: Column Chromatography of Oxazolidinones
CompoundStationary PhaseEluent SystemYield (%)Purity (%)Reference
Novel Oxazolidinone AnaloguesSilica GelHexane/Ethyl Acetate70-95>95
Linezolid Degradation ImpuritySilica Gel20% Ethyl Acetate in Hexane76.5Not Specified
Substituted OxazolidinonesSilica Gel3:1 Ethyl Acetate/Hexanes, then Ethyl AcetateNot Specified>98

Purification by Crystallization and Recrystallization

Crystallization is a powerful technique for purifying crude oxazolidinone products, particularly for active pharmaceutical ingredients (APIs) like Linezolid and Tedizolid phosphate. The process relies on the principle that the solubility of a compound in a solvent changes with temperature.

Experimental Protocol: Recrystallization of Linezolid

Materials:

  • Crude Linezolid

  • Solvent (e.g., ethyl acetate, isopropanol, toluene)

  • Heating apparatus (e.g., hot plate with magnetic stirrer)

  • Crystallization dish or flask

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask)

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude Linezolid in a minimal amount of a suitable solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 75-80°C) to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Slowly cool the saturated solution to room temperature without disturbance. Crystal formation should begin. To maximize crystal formation, the solution can be further cooled in an ice-water bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Crystallization of Oxazolidinones
CompoundSolvent SystemKey Process StepsAchieved PurityReference
Tedizolid PhosphateDimethyl sulfoxide, water, ethanolHeating, cooling, crystallization, filtrationHigh Purity
Tedizolid PhosphateAbsolute ethyl alcohol, sodium hydroxide, acidificationMixing, filtration, conversion to salt, acidification, crystallizationHigh Purity
LinezolidEthyl acetate, tolueneDissolution, solvent removal, heating, cooling, filtrationCrystalline Form
LinezolidIsopropanolRe-crystallizationPure Linezolid

Chiral Purification of Oxazolidinone Enantiomers

The biological activity of many oxazolidinone antibiotics is stereospecific, making the separation of enantiomers a critical step in their development and quality control. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Separation of Oxazolidinone Enantiomers

Materials:

  • Racemic oxazolidinone mixture

  • Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, amylose-based)

  • HPLC system with a suitable detector (e.g., UV)

  • Mobile phase (e.g., n-hexane:2-propanol:methanol:trifluoroacetic acid)

Procedure:

  • System Preparation: Equilibrate the chiral HPLC column with the chosen mobile phase at a constant flow rate.

  • Sample Preparation: Dissolve the oxazolidinone sample in the mobile phase or a compatible solvent.

  • Injection: Inject a small volume of the sample solution onto the HPLC system.

  • Chromatographic Separation: The enantiomers will separate as they pass through the chiral stationary phase due to the formation of transient diastereomeric complexes.

  • Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The purity of each enantiomer can be determined by integrating the peak areas.

Data Presentation: Chiral HPLC Separation of Oxazolidinones
CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Resolution (Rs)Reference
WCK 4086Chiralpak AD-Hn-hexane:2-propanol:methanol:TFA (80:10:10:0.4)1.0254> 2.0
Oxazolidinone AnaloguesLux Amylose-1AcetonitrileNot SpecifiedNot SpecifiedHigh enantioselectivity
TedizolidHDAS-β-CD (as chiral selector in CE)50 mM formic buffer (pH 4.0) with acetonitrileNot ApplicableNot SpecifiedBaseline resolution

Visualizations

Mechanism of Action: Oxazolidinone Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Ribosomal Subunit Initiation_Complex Functional 70S Initiation Complex 50S_subunit->Initiation_Complex Forms 30S_subunit 30S Ribosomal Subunit 30S_subunit->Initiation_Complex Forms PTC Peptidyl Transferase Center (PTC) (on 50S subunit) PTC->Initiation_Complex Prevents formation Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->PTC Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Inhibition of

Caption: Logical flow of oxazolidinone's mechanism of action.

General Workflow for Oxazolidinone Purification

The purification of oxazolidinone compounds typically follows a multi-step process, starting from the crude reaction mixture to the final pure compound.

G Crude_Mixture Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude_Mixture->Workup Concentration Solvent Removal Workup->Concentration Chromatography Column Chromatography Concentration->Chromatography Primary Purification Crystallization Crystallization/ Recrystallization Chromatography->Crystallization Further Purification Chiral_Separation Chiral Separation (HPLC/CE) Chromatography->Chiral_Separation If enantiomeric mixture Pure_Compound Pure Oxazolidinone Crystallization->Pure_Compound Final Product Chiral_Separation->Pure_Compound Pure Enantiomer

Caption: A typical experimental workflow for oxazolidinone purification.

References

Application Note: Quantification of Oxazolidinones in Human Plasma by LC-MS/MS

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Novel Oxazolidinone Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazolidinones are a critical class of synthetic antibiotics effective against a range of multidrug-resistant Gram-positive bacteria. As new oxazolidinone derivatives are developed, a standardized and reproducible method for determining their in vitro potency is essential. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of new oxazolidinone agents using the broth microdilution method, referencing standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Experimental Protocols

The broth microdilution method is a widely used and highly accurate technique for determining the MIC of antimicrobial agents.[1][2] It involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid growth medium.

Materials

  • Novel oxazolidinone agent(s)

  • Reference oxazolidinone (e.g., Linezolid)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (clinical isolates and quality control strains)

  • Sterile diluents (e.g., water, DMSO)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Plate reader (optional)

Quality Control (QC) Strains

The use of well-characterized QC strains is mandatory to ensure the accuracy and reproducibility of the MIC results.[3][4] These strains have known susceptibility profiles and help to monitor the performance of the test system.

Quality Control StrainATCC Number
Staphylococcus aureus29213
Enterococcus faecalis29212
Streptococcus pneumoniae49619

Protocol: Broth Microdilution

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the new oxazolidinone agent and dissolve it in a suitable sterile solvent (e.g., DMSO, water) to create a high-concentration stock solution. The solvent used should not affect bacterial growth at the final concentration in the assay.

    • Prepare a stock solution of the reference agent (e.g., Linezolid) in the same manner.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. This will create a range of concentrations of the oxazolidinone agent.

    • The eleventh well in each row will serve as a positive control (growth control, no drug), and the twelfth well will be the negative control (sterility control, no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, except for the sterility control wells. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions and supplemented media may be required as per CLSI or EUCAST guidelines.[5]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth. A button or turbidity in the well indicates growth.

    • The MIC is the lowest concentration of the oxazolidinone agent that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • The MIC for the quality control strains should fall within the acceptable ranges specified by CLSI or EUCAST.

Data Presentation

All quantitative data should be summarized in a clear and structured table for easy comparison.

CompoundBacterial StrainMIC (µg/mL)
New Oxazolidinone A S. aureus (Clinical Isolate 1)1
E. faecalis (Clinical Isolate 2)2
S. pneumoniae (Clinical Isolate 3)0.5
Linezolid (Reference) S. aureus ATCC 292131
E. faecalis ATCC 292122
S. pneumoniae ATCC 496191

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start drug_prep Prepare Antimicrobial Stock Solutions start->drug_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep plate_prep Prepare Serial Dilutions in 96-Well Plate drug_prep->plate_prep inoculate Inoculate Plate with Bacterial Suspension plate_prep->inoculate inoculum_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway (Illustrative Example of Oxazolidinone Action)

While the primary focus of this protocol is the MIC determination method, understanding the mechanism of action is crucial for drug development. Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

Oxazolidinone_Mechanism cluster_ribosome Bacterial Ribosome 30S 30S Subunit 70S 70S Initiation Complex 30S->70S associates with 50S 50S 50S Subunit 50S->70S Inhibition Inhibition Protein_Synthesis Protein Synthesis 70S->Protein_Synthesis mRNA mRNA mRNA->30S binds fMet-tRNA fMet-tRNA fMet-tRNA->70S binds Oxazolidinone New Oxazolidinone Agent Oxazolidinone->50S binds

Caption: Mechanism of action of oxazolidinone antibiotics.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Oxazolidinone Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolidinones are a significant class of synthetic antibacterial agents, renowned for their efficacy against a spectrum of drug-resistant Gram-positive bacteria.[1] Their distinct mechanism of action, which involves the inhibition of the initiation phase of bacterial protein synthesis, renders them a crucial tool in the ongoing battle against antimicrobial resistance.[1][2] Solid-phase synthesis provides a highly efficient and automatable platform for the generation of diverse oxazolidinone libraries, which is invaluable for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.[1][3]

This document offers detailed application notes and experimental protocols for the solid-phase synthesis of N-aryloxazolidinone libraries. The described methodology is based on a versatile and robust strategy involving the immobilization of a carbamate on a solid support, followed by alkylation and a subsequent cyclization-cleavage step to yield the desired oxazolidinone products.

Signaling Pathway: Mechanism of Action of Oxazolidinones

Oxazolidinone antibiotics exert their bacteriostatic effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event interferes with the proper positioning of the initiator tRNA, thereby preventing the formation of the initiation complex, a critical step in protein synthesis.

G Start Start Resin_Loading 1. Resin Loading: Immobilization of Aryl Isocyanate Start->Resin_Loading Alkylation 2. Alkylation: Introduction of Epoxide Moiety Resin_Loading->Alkylation Cyclization_Cleavage 3. Cyclization & Cleavage Alkylation->Cyclization_Cleavage Purification 4. Purification of Oxazolidinone Library Cyclization_Cleavage->Purification End End Purification->End

References

Application Notes and Protocols for the Spectroscopic Characterization of Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic characterization of oxazolidinone derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols outlined below are intended to ensure accurate and reproducible data acquisition for the structural elucidation and purity assessment of this important class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds.[1][2] For oxazolidinone derivatives, ¹H and ¹³C NMR are essential for confirming the core structure and identifying substituent groups.

Characteristic ¹H NMR Chemical Shifts

The proton NMR spectra of oxazolidinone derivatives display characteristic signals corresponding to the protons of the heterocyclic ring and its substituents. The chemical shifts are influenced by the electronic environment of the protons. For instance, electron-withdrawing groups can cause a downfield shift (higher ppm), while electron-donating groups may result in an upfield shift (lower ppm).

Proton Typical Chemical Shift (δ, ppm) Multiplicity Notes
H-44.0 - 4.8mMethylene protons on the oxazolidinone ring.
H-53.5 - 4.5mMethylene protons on the oxazolidinone ring.
N-H5.0 - 8.0br sBroad singlet, position can vary with solvent and concentration. Often exchanges with D₂O.
C(5)-CH-RVariesVariesChemical shift and multiplicity depend on the nature of the 'R' group.
Aromatic-H7.0 - 8.5mFor derivatives with aromatic substituents.

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS)[1][2]. The specific values can vary based on the solvent used and the substituents on the oxazolidinone ring.

Characteristic ¹³C NMR Chemical Shifts

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The carbonyl carbon of the oxazolidinone ring is a particularly notable signal.

Carbon Typical Chemical Shift (δ, ppm) Notes
C=O (C-2)150 - 160Carbonyl carbon of the oxazolidinone ring.
C-465 - 75Methylene carbon adjacent to the oxygen atom.
C-540 - 55Methylene carbon adjacent to the nitrogen atom.
Aromatic-C110 - 140For derivatives with aromatic substituents.

Note: The analysis of ¹³C NMR spectra is a key method for characterizing the carbon framework of molecules[3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For oxazolidinone derivatives, key vibrational bands confirm the presence of the characteristic lactam carbonyl group and other functional moieties.

Characteristic IR Absorption Frequencies
Functional Group Typical Absorption Range (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium to Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Lactam)1700 - 1750Strong
C-N Stretch1180 - 1360Medium
C-O Stretch1000 - 1300Strong

Note: The fingerprint region (below 1500 cm⁻¹) contains complex absorptions that are unique to each molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocols

Protocol for NMR Spectroscopy

This protocol outlines the steps for preparing a sample of an oxazolidinone derivative and acquiring ¹H and ¹³C NMR spectra.

Materials:

  • Oxazolidinone derivative sample (1-5 mg for ¹H, 5-20 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of the oxazolidinone derivative and transfer it to a clean, dry vial.

    • Add approximately 0.5-0.7 mL of the chosen deuterated solvent to the vial.

    • If the sample does not dissolve readily, gently warm the vial or use a vortex mixer to aid dissolution.

    • Once the sample is fully dissolved, transfer the solution to an NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

This protocol describes the analysis of a solid or liquid oxazolidinone derivative using an FTIR spectrometer equipped with an ATR accessory.

Materials:

  • Oxazolidinone derivative sample (solid or liquid)

  • FTIR spectrometer with ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with an appropriate solvent and allow it to dry completely.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Analysis:

    • Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing and Cleaning:

    • Process the spectrum as needed (e.g., baseline correction).

    • After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized oxazolidinone derivative.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Confirmation Synthesis Synthesize Oxazolidinone Derivative Purification Purify Compound (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis Structural Elucidation IR_Analysis IR Spectroscopy Purification->IR_Analysis Functional Group ID Data_Interpretation Interpret Spectra NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation Structure_Confirmation Confirm Structure and Purity Data_Interpretation->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of oxazolidinone derivatives.

References

Application Notes and Protocols for In Vitro Assessment of Oxazolidinone Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazolidinones are a critical class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria. Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] However, concerns regarding potential toxicity in mammalian cells, primarily linked to the inhibition of mitochondrial protein synthesis, necessitate robust in vitro assessment methods.[4][5] Due to the structural and functional similarities between bacterial and mitochondrial ribosomes, oxazolidinones can inadvertently affect mitochondrial function, leading to adverse effects such as myelosuppression and neuropathy.

These application notes provide detailed protocols for a panel of in vitro assays to evaluate the potential toxicity of oxazolidinone compounds. The described methods cover key aspects of cellular health, including cytotoxicity, mitochondrial function, and genotoxicity, providing a comprehensive framework for preclinical safety assessment.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the concentration at which a compound induces cell death. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.

Materials:

  • Cell line of interest (e.g., HepG2, K562, CHO, HEK)

  • Complete cell culture medium

  • Oxazolidinone compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the oxazolidinone compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Mitochondrial Toxicity Assessment

Mitochondrial toxicity is a key concern for oxazolidinones. The following assays assess different aspects of mitochondrial function.

Mitochondrial Protein Synthesis Inhibition Assay

Principle: This assay directly measures the inhibitory effect of oxazolidinones on the synthesis of proteins within isolated mitochondria by quantifying the incorporation of a radiolabeled amino acid.

Materials:

  • Isolated mitochondria (e.g., from rat heart or liver)

  • Mitochondrial protein synthesis buffer

  • [³⁵S]methionine

  • Oxazolidinone compounds

  • Trichloroacetic acid (TCA)

  • Filter mats

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine isolated mitochondria, protein synthesis buffer, and the oxazolidinone compound at various concentrations.

  • Radiolabeling: Add [³⁵S]methionine to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.

  • Precipitation: Stop the reaction by adding cold TCA to precipitate the proteins.

  • Harvesting: Harvest the precipitated proteins onto filter mats using a cell harvester.

  • Measurement: Measure the radioactivity incorporated into the proteins using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of mitochondrial protein synthesis.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Principle: The JC-1 dye is a lipophilic cationic probe that accumulates in the mitochondria of healthy cells, forming red fluorescent J-aggregates. In cells with compromised mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Oxazolidinone compounds

  • JC-1 staining solution

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of the oxazolidinone compound as described for the MTT assay.

  • JC-1 Staining: After the treatment period, add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with an appropriate buffer to remove excess dye.

  • Fluorescence Measurement: Measure the red fluorescence (excitation ~560 nm, emission ~595 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader. Alternatively, visualize the cells under a fluorescence microscope or analyze them by flow cytometry.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

Intracellular ATP Level Measurement

Principle: ATP is a key indicator of cellular metabolic activity and is primarily produced through mitochondrial oxidative phosphorylation. A decrease in intracellular ATP levels can signify mitochondrial dysfunction. Luciferase-based assays provide a highly sensitive method for quantifying ATP.

Materials:

  • Cell line of interest

  • Opaque-walled 96-well plates

  • Oxazolidinone compounds

  • ATP assay kit (containing luciferase and D-luciferin)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the oxazolidinone compounds.

  • Cell Lysis and ATP Measurement: After the desired incubation time, add the ATP releasing/detection reagent to each well. This reagent lyses the cells and provides the necessary components (luciferase, D-luciferin) for the light-producing reaction.

  • Luminescence Reading: Incubate for a short period at room temperature to allow the reaction to stabilize, and then measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence signal corresponds to a reduction in intracellular ATP levels.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage. The in vitro micronucleus test is a widely accepted method for this purpose.

Experimental Protocol: In Vitro Micronucleus Test

Principle: This assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

Materials:

  • Mammalian cell line (e.g., L5178Y, CHO, V79, or human peripheral blood lymphocytes)

  • Complete cell culture medium

  • Oxazolidinone compounds

  • Cytochalasin B (to block cytokinesis and produce binucleated cells)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

  • Microscope slides

  • Microscope

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with a range of concentrations of the oxazolidinone compound, along with positive and negative controls.

  • Addition of Cytochalasin B: Add cytochalasin B to the culture medium to arrest cytokinesis.

  • Harvesting: After an appropriate incubation period (typically 1.5-2 cell cycles), harvest the cells.

  • Slide Preparation: Prepare microscope slides by dropping the cell suspension onto the slides, followed by air-drying and fixation.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. In vitro models using liver-derived cells are valuable for predicting potential hepatotoxicity.

Experimental Protocol: Hepatotoxicity Assessment in HepG2 Cells

Principle: HepG2 cells, a human hepatoma cell line, retain many of the metabolic functions of primary hepatocytes and are a widely used model for in vitro hepatotoxicity studies. Toxicity can be assessed by measuring cell viability (MTT assay) and the release of liver enzymes.

Materials:

  • HepG2 cells

  • Complete cell culture medium

  • Oxazolidinone compounds

  • Reagents for MTT assay (as described above)

  • Kits for measuring alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activity

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells in 96-well plates and treat with various concentrations of the oxazolidinone compound for 24-72 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in Section 1 to determine the effect on cell viability.

  • Enzyme Leakage Assay:

    • After the treatment period, collect the cell culture supernatant.

    • Measure the activity of ALT and AST in the supernatant using commercially available kits according to the manufacturer's instructions.

  • Data Analysis: A significant decrease in cell viability and a significant increase in the release of ALT and AST into the culture medium are indicative of hepatotoxicity.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison of the toxic potential of different oxazolidinone compounds.

Table 1: Cytotoxicity of Oxazolidinones in Various Cell Lines (IC₅₀ in µM)

CompoundK562 (Human Leukemia)CHO (Chinese Hamster Ovary)HEK (Human Embryonic Kidney)HepG2 (Human Hepatoma)
Eperezolid -6320-
Linezolid ----
Tedizolid ----
Compound XValueValueValueValue

Table 2: Mitochondrial Toxicity of Oxazolidinones (IC₅₀ in µM)

CompoundMitochondrial Protein Synthesis (Rat Heart)
Eperezolid 9.5 ± 1.5
Linezolid 16 ± 2
Tedizolid ~0.3
Compound YValue

Note: The tables should be populated with experimentally determined values.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.

Signaling Pathway of Oxazolidinone-Induced Mitochondrial Apoptosis

Oxazolidinone Oxazolidinone Mitochondrion Mitochondrion Oxazolidinone->Mitochondrion Mito_Protein_Syn Mitochondrial Protein Synthesis Mitochondrion->Mito_Protein_Syn Inhibition ROS ↑ Reactive Oxygen Species (ROS) Mito_Protein_Syn->ROS MMP ↓ Mitochondrial Membrane Potential Mito_Protein_Syn->MMP ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Oxazolidinone-induced apoptosis signaling pathway.

Experimental Workflow for In Vitro Toxicity Assessment

start Start: Oxazolidinone Compound cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) start->cytotoxicity mitotoxicity Mitochondrial Toxicity (JC-1, ATP Assay) start->mitotoxicity genotoxicity Genotoxicity Assessment (Micronucleus Test) start->genotoxicity hepatotoxicity Hepatotoxicity Assessment (HepG2 Model) start->hepatotoxicity data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis mitotoxicity->data_analysis genotoxicity->data_analysis hepatotoxicity->data_analysis risk_assessment Toxicity Profile & Risk Assessment data_analysis->risk_assessment

Caption: General workflow for in vitro oxazolidinone toxicity testing.

References

Application of Oxazolidinones Against Resistant Gram-Positive Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of oxazolidinones, a critical class of antibiotics, in combating resistant Gram-positive bacterial infections. These synthetic antimicrobial agents are particularly valuable for their activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2] This guide offers a consolidated resource for researchers engaged in the discovery and development of new antibacterial agents.

Introduction to Oxazolidinones

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis.[3] The first clinically approved member of this class, linezolid, was introduced in 2000, followed by tedizolid, a second-generation oxazolidinone with enhanced potency.[3][4] Their unique mechanism of action, targeting an early step in protein synthesis, results in a low propensity for cross-resistance with other antibiotic classes.

Mechanism of Action

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event prevents the formation of the 70S initiation complex, a crucial step in the translation process, thereby halting the production of bacterial proteins.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex No_Protein_Synthesis Protein Synthesis Inhibition 50S_subunit->No_Protein_Synthesis Prevents 70S formation 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Binds to mRNA & Initiator tRNA Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis mRNA mRNA Initiator_tRNA Initiator tRNA Oxazolidinone Oxazolidinone Oxazolidinone->50S_subunit Binds to P-site cluster_mechanisms Resistance Mechanisms Oxazolidinone Oxazolidinone Ribosome Bacterial Ribosome (50S) Oxazolidinone->Ribosome Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Resistance Bacterial Resistance Resistance->Ribosome Alters Target Site or Protects Ribosome Target_Mutation 23S rRNA & Ribosomal Protein Mutations Target_Mutation->Resistance Gene_Acquisition Acquisition of Resistance Genes (cfr, optrA, poxtA) Gene_Acquisition->Resistance Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Dilution Prepare Serial Dilutions of Oxazolidinone in 96-well Plate Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no growth) Incubation->MIC_Reading End End MIC_Reading->End Start Start Animal_Prep Animal Preparation (Acclimatization, Neutropenia if needed) Start->Animal_Prep Infection Induce Infection (Thigh or Peritoneal) Animal_Prep->Infection Treatment Administer Oxazolidinone or Vehicle Control Infection->Treatment Monitoring Monitor Animals (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Measurement (Bacterial Load or Survival) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Here is the technical support center for common problems in multi-step oxazolidinone synthesis.

Welcome to the technical support center for oxazolidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their synthetic workflows. Find answers to frequently asked questions, detailed troubleshooting guides, data-driven guidance, and experimental protocols to enhance the efficiency and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are Evans auxiliaries and why are they used in oxazolidinone synthesis?

A1: Evans auxiliaries are chiral molecules, specifically oxazolidinones, that are temporarily attached to a substrate to control the stereochemical outcome of a reaction.[1] They are widely used in asymmetric synthesis to achieve high levels of diastereoselectivity in reactions like alkylations and aldol additions.[1] The bulky substituent on the chiral auxiliary sterically blocks one face of the corresponding enolate, forcing an incoming electrophile to attack from the less hindered face, which leads to a specific stereoisomer.[1][2] After the reaction, the auxiliary can be cleaved and recycled.[1]

Q2: Which Evans auxiliary should I choose for my reaction?

A2: The choice of the Evans auxiliary is critical for achieving the desired stereochemical outcome. The most common auxiliaries are derived from amino acids like valine and phenylalanine, and both enantiomers are often commercially available. By selecting the appropriate combination of the chiral auxiliary and the Lewis acid, it is possible to selectively synthesize all possible stereoisomers of an aldol product.

Q3: What is the key to achieving high diastereoselectivity in an Evans aldol reaction?

A3: High diastereoselectivity is primarily governed by the formation of a rigid, chair-like Zimmerman-Traxler transition state. Key factors include the use of boron triflates (e.g., Bu₂BOTf) to form a chelated (Z)-enolate, a hindered amine base like diisopropylethylamine (DIPEA), and maintaining low reaction temperatures (e.g., -78 °C to 0 °C) to enhance stereoselectivity.

Q4: Can the stereocenter created during the aldol reaction epimerize?

A4: Yes, the newly formed stereocenter can be susceptible to epimerization, particularly under harsh acidic or basic conditions during subsequent steps, such as the cleavage of the chiral auxiliary. Using milder cleavage conditions, like LiOH/H₂O₂ at 0 °C, helps to preserve the integrity of the stereocenter.

Troubleshooting Guides

N-Acylation of the Chiral Auxiliary

Q: I am getting a low yield during the N-acylation of my oxazolidinone auxiliary. What could be the problem?

A: Low yields in N-acylation can stem from several issues:

  • Incomplete Deprotonation: The traditional method requires deprotonation with a strong base like n-BuLi at -78 °C before adding the acyl chloride. Incomplete deprotonation due to inaccurate n-BuLi titration, moisture, or incorrect temperature can lead to unreacted starting material.

  • Reagent Purity: Ensure the acyl chloride is pure and free from the corresponding carboxylic acid, which can quench the base.

  • Alternative Milder Conditions: For sensitive substrates, consider using an alternative method. An acyl transfer catalyst like 4-dimethylaminopyridine (DMAP) can be used with an acid anhydride, which allows the reaction to proceed under neutral conditions at room temperature or with gentle heating, avoiding the need for a strong base.

Diastereoselective Evans Aldol Reaction

Q: My Evans aldol reaction is showing low diastereoselectivity (low d.r.). What are the common causes and solutions?

A: Low diastereoselectivity is a frequent problem and can be addressed by carefully controlling the reaction parameters.

  • Incomplete or Incorrect Enolate Formation: The formation of the Z-enolate is crucial for high selectivity. Ensure you are using a suitable Lewis acid (dibutylboron triflate, Bu₂BOTf, is highly recommended for syn-products) and a hindered base (e.g., DIPEA) in the correct stoichiometric amounts. Allow sufficient time for complete enolization before adding the aldehyde.

  • Reaction Temperature: The temperature must be strictly controlled. Both enolate formation and aldehyde addition should typically be carried out at low temperatures (-78 °C) to maximize stereoselectivity by minimizing competing transition states. Use a calibrated thermometer and an appropriate cooling bath (e.g., dry ice/acetone).

  • Purity of Reagents: Use freshly distilled or purified solvents and aldehydes. The aldehyde should be free of acidic impurities which can catalyze epimerization or side reactions. Self-aldol reaction of the aldehyde can also be an issue; this can be minimized by adding the aldehyde slowly to the pre-formed enolate at low temperature.

  • Lewis Acid Choice: While boron enolates reliably give syn-aldol products, other Lewis acids like TiCl₄ may lead to different stereochemical outcomes or lower selectivity. Lithium enolates have also been studied but can be less selective and more sensitive to reaction conditions.

Troubleshooting Workflow for Low Diastereoselectivity

G start Start: Low Diastereoselectivity Observed check_temp Verify Temperature Control (-78 °C) start->check_temp check_reagents Check Reagent Purity (Solvent, Aldehyde, Base) check_temp->check_reagents Correct fix_temp Calibrate Thermometer Use Proper Cooling Bath check_temp->fix_temp Incorrect check_enolization Review Enolization Protocol (Lewis Acid, Base, Time) check_reagents->check_enolization Pure purify_reagents Purify/Distill Aldehyde Use Anhydrous Solvents check_reagents->purify_reagents Impure optimize_enolization Confirm Stoichiometry Increase Enolization Time check_enolization->optimize_enolization Suboptimal slow_addition Add Aldehyde Slowly via Syringe Pump check_enolization->slow_addition Optimal fix_temp->check_reagents purify_reagents->check_enolization optimize_enolization->slow_addition result Improved Diastereoselectivity slow_addition->result

Caption: Troubleshooting workflow for low diastereoselectivity.

Cyclization to Form the Oxazolidinone Ring

Q: I am attempting an intramolecular cyclization of an N-Boc-epoxide to form an oxazolidinone, but the reaction is failing in aprotic solvents.

A: This is a known issue. The intramolecular cyclization of N-Boc-epoxides to form 2-oxazolidinones is highly dependent on the solvent.

  • Solvent Effects: Polar protic solvents like water or methanol/water mixtures are highly effective and can significantly accelerate the reaction. In contrast, aprotic solvents such as THF, ethyl acetate, or 1,4-dioxane often fail to yield the desired product, likely due to high activation energy barriers. Water, in particular, has been shown to lower the energy barriers by facilitating the epoxide ring-opening through hydrogen bonding catalysis.

  • Catalysis: While the reaction can proceed without a catalyst in refluxing isopropanol or water, acid catalysis can also be employed. However, care must be taken to avoid side reactions.

Cleavage of the Chiral Auxiliary

Q: During the hydrolytic cleavage of my N-acyl oxazolidinone with LiOH/H₂O₂, I am getting low yields of the carboxylic acid and a significant side product. What is happening?

A: This is a classic problem during auxiliary cleavage. The major side reaction is the formation of an undesired hydroxyamide.

  • Mechanism of Side Reaction: The cleavage is a competition between two nucleophiles (hydroxide, OH⁻) and hydroperoxide (OOH⁻) attacking two different electrophilic carbonyl sites (the exocyclic acyl group and the endocyclic carbamate).

    • Desired Path: The hydroperoxide anion (LiOOH), formed from LiOH and H₂O₂, is the intended nucleophile. It selectively attacks the exocyclic (desired) acyl carbonyl.

    • Side Reaction: The hydroxide anion (LiOH) can attack the endocyclic carbamate carbonyl, leading to the opening of the oxazolidinone ring and formation of a hydroxyamide impurity.

  • Troubleshooting:

    • Temperature Control: Keep the reaction at 0 °C. Higher temperatures favor the undesired endocyclic cleavage by hydroxide.

    • Stoichiometry: Using a sufficient excess of hydrogen peroxide (e.g., 4-5 equivalents) relative to lithium hydroxide (2-2.5 equivalents) favors the formation of the more nucleophilic LiOOH, promoting the desired reaction pathway.

    • Oxygen Evolution: Be aware that this reaction can evolve oxygen gas, as the initially formed peracid intermediate can be reduced by excess H₂O₂. This can be a safety concern on a larger scale.

Logical Flow for Auxiliary Cleavage Issues

G start Low Yield in Auxiliary Cleavage check_side_product Identify Side Product (e.g., by LC-MS) start->check_side_product hydroxyamide Hydroxyamide Confirmed check_side_product->hydroxyamide Major Peak is Ring-Opened unreacted_sm Unreacted Starting Material check_side_product->unreacted_sm Major Peak is Starting Material optimize_temp Action: Lower Temp to 0°C & Check H₂O₂/LiOH Ratio hydroxyamide->optimize_temp optimize_time Action: Increase Reaction Time or Use Stronger Reducing Agent unreacted_sm->optimize_time result Improved Yield of Desired Product optimize_temp->result optimize_time->result

Caption: Logic diagram for troubleshooting auxiliary cleavage.

Data Presentation

Table 1: Typical Diastereomeric Ratios (d.r.) in Evans Aldol Reactions

N-Acyl GroupAldehydeLewis AcidBaseSolventTemp (°C)d.r. (syn:anti)Yield (%)Reference
PropionylIsobutyraldehydeBu₂BOTfDIPEACH₂Cl₂-78 to 0>99:185
PropionylBenzaldehydeBu₂BOTfDIPEACH₂Cl₂-78 to 097:380-90
AcetylPropionaldehydeTiCl₄DIPEACH₂Cl₂-782:98 (anti)~75
PropionylIsobutyraldehydeMgCl₂TEAEtOAcRoom Temp1:19 (anti)70-80

Note: Diastereomeric ratios and yields are highly substrate-dependent and these values are illustrative.

Table 2: Common Methods for Evans Auxiliary Cleavage

Reagent(s)Product TypeTypical ConditionsCommon IssuesReference
LiOH / H₂O₂Carboxylic AcidTHF/H₂O, 0 °CEndocyclic cleavage (hydroxyamide formation), O₂ evolution
LiBH₄ or LiAlH₄Primary AlcoholAnhydrous THF or Et₂O, 0 °C to RTOver-reduction of other functional groups
MeONa / MeOHMethyl EsterMeOH, 0 °C to RTPotential for epimerization with some bases
Me(MeO)NH·HCl / AlMe₃Weinreb AmideTHF, -78 °C to 0 °CRequires organometallic reagents

Experimental Protocols

Protocol 1: N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

(Adapted from Ager et al. and Williams College experiment)

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) is added 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Propionic anhydride (1.2 eq) is added to the solution at room temperature.

  • The reaction mixture is stirred overnight at room temperature or heated to reflux for 30 minutes to shorten the reaction time.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude N-propionyl oxazolidinone, which can be purified by column chromatography or crystallization.

Protocol 2: Asymmetric Aldol Reaction (Boron-Mediated)

(Adapted from Evans et al.)

  • A dry flask is charged with the N-propionyl oxazolidinone (1.0 eq), sealed, and flushed with nitrogen.

  • Anhydrous dichloromethane (CH₂Cl₂) is added to make a 0.4 M solution, and the solution is cooled to 0 °C.

  • Diisopropylethylamine (DIPEA, 1.2 eq) is added dropwise.

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq, typically as a 1 M solution in hexanes or CH₂Cl₂) is added dropwise, maintaining the temperature at 0 °C. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • The reaction mixture is cooled to -78 °C (dry ice/acetone bath).

  • A pre-cooled (-78 °C) solution of the aldehyde (1.1 eq) in CH₂Cl₂ is added slowly via cannula over 30 minutes.

  • The reaction is stirred for 2 hours at -78 °C, then warmed to 0 °C and stirred for an additional hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and a 2:1 solution of methanol/30% H₂O₂. The mixture is stirred vigorously at 0 °C for 1 hour.

  • The volatiles are removed by rotary evaporation. The remaining aqueous slurry is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the pure syn-aldol adduct.

Protocol 3: Hydrolytic Cleavage to a Carboxylic Acid

(Adapted from Evans et al.)

  • The N-acyl oxazolidinone aldol adduct (1.0 eq) is dissolved in a 3:1 mixture of tetrahydrofuran (THF) and water (to make a ~0.2 M solution).

  • The solution is cooled to 0 °C in an ice-water bath.

  • Aqueous hydrogen peroxide (30% w/w, 4.0 eq) is added dropwise while maintaining the temperature at 0 °C.

  • An aqueous solution of lithium hydroxide (LiOH, 2.0 eq) is then added dropwise.

  • The reaction is stirred at 0 °C until completion (monitored by TLC or LC-MS, typically 1-4 hours).

  • The reaction is quenched at 0 °C by the dropwise addition of an aqueous solution of sodium sulfite (Na₂SO₃, ~5 eq) to reduce excess peroxide.

  • The bulk of the THF is removed by rotary evaporation. The remaining aqueous solution can be acidified (e.g., with 1 M HCl) to pH ~2-3 and extracted with ethyl acetate to isolate the carboxylic acid product. The chiral auxiliary can be recovered from the organic extracts.

References

Technical Support Center: Troubleshooting Low Yield in Oxazolidinone Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxazolidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges during oxazolidinone cyclization, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a very low yield or no formation of my desired oxazolidinone product. What are the general areas I should investigate?

A1: Low yields in oxazolidinone cyclization can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Suboptimal Reaction Conditions: The chosen solvent, base, temperature, or catalyst may not be ideal for your specific substrate.

  • Starting Material Quality: Impurities in or degradation of your starting materials (e.g., the amino alcohol) can inhibit the reaction.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and lower the yield of the target molecule.

  • Product Decomposition: The desired oxazolidinone may be unstable under the reaction or workup conditions.

A systematic approach to troubleshooting, starting with monitoring the reaction progress and carefully evaluating each reaction parameter, is crucial for identifying and resolving the issue.

Q2: How can I determine if my reaction is incomplete and what steps can I take to drive it to completion?

A2: To assess reaction completion, it is essential to monitor its progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If you observe a significant amount of starting material remaining over an extended period, the reaction is likely incomplete.

To improve the conversion, you can consider the following adjustments:

  • Increase Reaction Time: Some cyclizations are slow and simply require more time to reach completion. Continue monitoring until no further change is observed.

  • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to decomposition or side reactions.[1] A stepwise increase in temperature while monitoring the reaction is advisable.

Q3: My reaction mixture shows multiple spots on TLC, suggesting the formation of side products. What are common side reactions and how can they be minimized?

A3: Side product formation is a frequent cause of low yields. The nature of these byproducts is highly dependent on the synthetic route. A common side reaction is the formation of linear carbamate intermediates when the cyclization is incomplete.[1] In syntheses involving peptides with unprotected hydroxyl groups (like serine or threonine), 2-oxazolidone derivatives can form as a side reaction under alkaline conditions.[2]

To minimize side reactions:

  • Optimize Reaction Conditions: Adjusting the temperature, solvent, and base can favor the desired reaction pathway. Milder conditions, such as lower temperatures or weaker bases, can sometimes suppress side reactions.[1]

  • Use of Protecting Groups: If your starting materials contain sensitive functional groups, the use of appropriate protecting groups may be necessary to prevent their participation in unwanted reactions.

  • Control Stoichiometry: Carefully controlling the stoichiometry of your reagents can also minimize the formation of certain byproducts.

Q4: How critical is the choice of solvent and base for the cyclization reaction, and how do I select the optimal combination?

A4: The choice of solvent and base is highly critical and can significantly impact the yield and diastereoselectivity of the reaction. The polarity and coordinating ability of the solvent can influence the transition state of the cyclization.

A screening process is often the most effective way to identify the optimal combination for your specific substrates. For example, in the cyclization of N-Boc-2-amino-1-phenylethanol, different base-solvent systems can lead to vastly different outcomes. Similarly, in the synthesis of N-substituted-4-methylene-oxazolidinones, a systematic evaluation of various bases and solvents revealed that triethylamine in toluene was the most effective system.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various synthetic methods for oxazolidinones to aid in the optimization of your reaction conditions.

Table 1: Effect of Base and Solvent on the Cyclization of N-Boc-2-amino-1-phenylethanol

EntryBase (1.1 eq)Solvent (0.2 M)Time (h)Temperature (°C)Yield (%)
1NaHTHF122585
2KHMDSToluene80 to 2592
3LiHMDSTHF10-78 to 2595
4DBUCH₂Cl₂242570
5Et₃NCH₃CN248065

Table 2: Comparative Analysis of Different Oxazolidinone Synthesis Methods

MethodKey ReagentsTypical SolventsReaction TimeTemperature (°C)Typical Yield (%)
From α-Amino Acidsα-Amino acid, Reducing agent (e.g., NaBH₄), Carbonyl source (e.g., diethyl carbonate)Tetrahydrofuran (THF)8 - 24 hReflux70-85
From Epoxides and IsocyanatesEpoxide, Isocyanate, Catalyst (e.g., LiBr)Toluene, Dichloromethane1 - 12 h25 - 10050-90
Intramolecular Cyclization of N-Boc Amino AlcoholsN-Boc protected amino alcohol, Base (e.g., NaH)THF, Toluene8 - 24 h0 - 2585-95

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization of an N-Boc Protected Amino Alcohol

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the base (e.g., NaH, 1.1 eq) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at the same temperature for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically stirred for 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired oxazolidinone.

Protocol 2: Synthesis of 3-Aryl-2-oxazolidinone from an Aryl Halide and an Amino Alcohol Carbamate (Illustrative)

  • To a sealed tube, add the amino alcohol carbamate (1.0 eq), aryl iodide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add a suitable anhydrous solvent (e.g., dioxane).

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-oxazolidinone.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield or No Product check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Side Products Observed check_reaction->side_products Multiple new spots no_reaction No Reaction check_reaction->no_reaction Only starting material optimize_time_temp Increase Time / Temperature incomplete->optimize_time_temp optimize_conditions Optimize Conditions (Solvent, Base, Catalyst) side_products->optimize_conditions check_sm Check Starting Material Quality no_reaction->check_sm optimize_time_temp->check_reaction product_decomposition Product Decomposition? optimize_time_temp->product_decomposition optimize_conditions->check_reaction optimize_conditions->product_decomposition repurify_sm Repurify/Re-characterize Starting Materials check_sm->repurify_sm repurify_sm->check_reaction milder_conditions Use Milder Conditions (Temp, Base) product_decomposition->milder_conditions Yes successful_synthesis Successful Synthesis product_decomposition->successful_synthesis No milder_conditions->check_reaction

Caption: Troubleshooting workflow for low product yield in oxazolidinone cyclization.

Oxazolidinone_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amino Alcohol Amino Alcohol Carbamate Intermediate Carbamate Intermediate Amino Alcohol->Carbamate Intermediate + Carbonyl Source Carbonyl Source Carbonyl Source (e.g., Phosgene derivative, Diethyl Carbonate) Alkoxide Intermediate Alkoxide Intermediate Carbamate Intermediate->Alkoxide Intermediate Base (Deprotonation) Oxazolidinone Oxazolidinone Alkoxide Intermediate->Oxazolidinone Intramolecular Cyclization

Caption: General mechanism for oxazolidinone formation from an amino alcohol.

References

preventing racemization in chiral oxazolidinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing racemization during chiral oxazolidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of chiral oxazolidinones from amino alcohols?

A1: The most common racemization mechanism involves the deprotonation of the proton alpha to the carbonyl group in an intermediate or at the stereogenic center bearing the hydroxyl or amino group, particularly under basic conditions. This can lead to the formation of a planar enolate or a configurationally unstable carbanion. Protonation of this intermediate from either face results in a racemic or epimerized mixture. Another potential pathway is the reversible opening of the oxazolidinone ring under harsh reaction conditions, which can also lead to a loss of stereochemical integrity.[1]

Q2: How can I detect racemization in my final product?

A2: Racemization is typically detected and quantified using chiral High-Performance Liquid Chromatography (HPLC). A chiral stationary phase can separate the two enantiomers, allowing for the determination of the enantiomeric excess (ee).[2] Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or by converting the product into a diastereomeric ester or amide can also be employed to determine the enantiomeric purity.[2]

Q3: Why is preventing racemization crucial in the synthesis of chiral oxazolidinones for drug development?

A3: In pharmaceutical applications, typically only one enantiomer of a chiral molecule exhibits the desired therapeutic activity, while the other may be inactive or cause undesirable side effects.[3] Synthesizing a single, pure enantiomer is therefore critical for the efficacy and safety of the drug. Racemization leads to a mixture of enantiomers, reducing the yield of the active pharmaceutical ingredient and necessitating costly and complex purification steps.[3]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de) in the Final Product

Possible Cause 1: Inappropriate Base Selection

Strong, sterically unhindered bases can readily deprotonate the stereogenic center, leading to racemization.

  • Troubleshooting Step: Employ a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. The bulkiness of these bases disfavors the abstraction of protons at sterically congested chiral centers. Avoid strong, less hindered bases like sodium hydroxide or potassium carbonate when chirality is a concern.

Possible Cause 2: High Reaction Temperature

Elevated temperatures can provide the necessary activation energy for epimerization or other racemization pathways.

  • Troubleshooting Step: Maintain a low reaction temperature, typically between -78°C and 0°C, during critical steps such as carbamate formation and cyclization. It is crucial to monitor the reaction closely to avoid prolonged heating.

Possible Cause 3: Inappropriate Solvent Choice

The polarity and coordinating ability of the solvent can influence the stability of stereocenters.

  • Troubleshooting Step: Aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are generally preferred as they are less likely to participate in proton transfer reactions that can facilitate racemization.

Issue 2: Racemization during Chiral Auxiliary Cleavage

Possible Cause: Harsh Cleavage Conditions

The conditions used to remove the chiral auxiliary can sometimes lead to racemization of the desired product.

  • Troubleshooting Step: Utilize mild cleavage conditions. For Evans oxazolidinones, lithium hydroperoxide (LiOOH) is often preferred over stronger bases like lithium hydroxide (LiOH) to minimize the risk of epimerization of the product.

Data Presentation

Table 1: Recommended Reaction Parameters to Minimize Racemization

ParameterRecommended ConditionRationale
Base Sterically hindered, non-nucleophilic (e.g., DIPEA, 2,6-lutidine)Minimizes deprotonation at the stereogenic center.
Temperature -78°C to 0°CReduces the kinetic energy available for racemization pathways.
Solvent Aprotic (e.g., THF, DCM)Avoids participation in proton transfer reactions.
Carbonylating Agent Mild (e.g., Carbonyldiimidazole (CDI), Diethyl carbonate)Reduces the harshness of the reaction conditions.
Work-up Neutral or slightly acidic aqueous quenchAvoids base-catalyzed epimerization of the product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Chiral Oxazolidinone from an Amino Alcohol using CDI

This protocol describes a general method for the cyclization of a chiral amino alcohol to form an oxazolidinone with minimal risk of racemization.

  • Dissolve the chiral amino alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the pure chiral oxazolidinone.

  • Determine the enantiomeric excess of the purified product by chiral HPLC.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol outlines the general steps for an asymmetric alkylation, a common application of chiral oxazolidinones.

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyloxazolidinone (1.0 equivalent) and dissolve it in anhydrous THF.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equivalents) dropwise via syringe to form the enolate.

  • Stir the resulting solution at -78°C for 30-60 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) dropwise to the enolate solution.

  • Stir the reaction mixture at -78°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Visualizations

racemization_prevention_workflow start Start: Chiral Amino Alcohol step1 Cyclization Reaction start->step1 decision Racemization Detected? step1->decision product Enantiopure Oxazolidinone decision->product No troubleshoot Troubleshooting decision->troubleshoot Yes check_base Verify Base: Sterically Hindered, Non-nucleophilic troubleshoot->check_base check_temp Verify Temperature: -78°C to 0°C troubleshoot->check_temp check_solvent Verify Solvent: Aprotic (THF, DCM) troubleshoot->check_solvent check_base->step1 Optimize check_temp->step1 Optimize check_solvent->step1 Optimize

Caption: Workflow for troubleshooting and preventing racemization.

base_catalyzed_racemization chiral_reactant Chiral Reactant (R-configuration) enolate Planar Enolate Intermediate (Achiral) chiral_reactant->enolate + Base - H+ racemic_mixture Racemic Mixture (R and S) enolate->racemic_mixture + H+

Caption: Mechanism of base-catalyzed racemization.

References

Technical Support Center: Optimizing Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxazolidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for a successful oxazolidinone synthesis?

A1: The key parameters that significantly influence the yield and purity of oxazolidinones include the choice of solvent, base, catalyst, and reaction temperature. The polarity of the solvent can affect reaction rates, while the strength and type of base are crucial for reactions involving deprotonation. The catalyst system is often vital for achieving high yields, and temperature can control the reaction rate and minimize side reactions.[1]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the progress of your reaction.[1] These methods allow you to track the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.

Q3: My synthesis is resulting in a mixture of diastereomers. How can I improve diastereoselectivity?

A3: Achieving high diastereoselectivity is critical in synthesizing chiral oxazolidinones. Lowering the reaction temperature often improves selectivity by favoring the formation of the thermodynamically more stable transition state. The choice of solvent can also influence the transition state geometry; therefore, screening a range of solvents is recommended to find the optimal conditions for your specific reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am observing a low yield or no formation of the desired oxazolidinone product. What are the potential causes and how can I address this?

Answer: Low yields in oxazolidinone synthesis can arise from several factors, including incomplete reaction, suboptimal reaction conditions, or decomposition of starting materials or products.[1]

Troubleshooting Steps:

  • Incomplete Reaction:

    • Solution: Increase the reaction time and/or temperature. Use TLC or LC-MS to monitor the reaction to completion.[1]

  • Suboptimal Reaction Conditions:

    • Solution: The choice of solvent, base, or catalyst can significantly impact the yield.[1] Refer to the data tables below for optimized conditions for various synthetic routes. For instance, in the synthesis from epoxides and isocyanates, the catalyst and solvent are particularly crucial.

  • Decomposition of Materials:

    • Solution: If your starting materials or product are sensitive to the reaction conditions, consider using milder conditions, such as a lower temperature or a weaker base. The use of protecting groups for sensitive functional groups may also be necessary.

  • For Microwave-Assisted Synthesis:

    • Incorrect Temperature: Ensure the temperature is within the optimal range, which is often between 120°C and 150°C for the synthesis from amino alcohols and diethyl carbonate.

    • Inappropriate Solvent: Use a solvent that efficiently absorbs microwave energy. In some cases, adding a small amount of a highly polar solvent like nitromethane can create "hot spots" to improve microwave absorption.

A logical workflow for troubleshooting low yield is presented in the diagram below.

G Troubleshooting Low Product Yield start Low or No Product Yield check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete increase_params Increase Reaction Time and/or Temperature incomplete->increase_params Yes review_conditions Review Reaction Conditions (Solvent, Base, Catalyst) incomplete->review_conditions No increase_params->check_reaction suboptimal Conditions Suboptimal? review_conditions->suboptimal optimize_conditions Screen Solvents, Bases, and Catalysts (Refer to Data Tables) suboptimal->optimize_conditions Yes check_stability Check Stability of Starting Materials/Product suboptimal->check_stability No optimize_conditions->check_reaction decomposition Decomposition Occurring? check_stability->decomposition milder_conditions Use Milder Conditions (Lower Temp, Weaker Base, Protecting Groups) decomposition->milder_conditions Yes success Improved Yield decomposition->success No milder_conditions->check_reaction

Troubleshooting logic for low product yield.
Issue 2: Formation of Side Products

Question: My reaction is producing significant byproducts, making purification difficult. What are common side reactions and how can I minimize them?

Answer: The formation of byproducts is a common issue and is dependent on the synthetic route.

  • Synthesis from Epoxides and Isocyanates: A common byproduct is the cyclic carbonate. The ratio of oxazolidinone to cyclic carbonate can be controlled by screening different catalysts and solvents.

  • Synthesis from Amino Alcohols: Incomplete cyclization can lead to the formation of linear carbamate intermediates. Ensure your cyclizing agent (e.g., diethyl carbonate) is active and consider increasing the reaction time or temperature. Dimerization or polymerization can also occur; running the reaction at a higher dilution can favor the desired intramolecular cyclization.

  • N-Arylation Reactions: For Buchwald-Hartwig aminations, an unproductive side reaction can be the beta-hydride elimination from the amide, leading to a hydrodehalogenated arene and an imine.

Issue 3: Epimerization of Chiral Centers

Question: I am observing unexpected peaks in my NMR or LC-MS, suggesting the presence of diastereomers. What could be causing this?

Answer: Epimerization of a chiral center is a possible cause, especially when working with chiral substrates. This is often promoted by strong bases, high temperatures, and long reaction times.

Troubleshooting Steps:

  • Confirm Epimerization: Use chiral HPLC or derivatization with a chiral resolving agent followed by NMR analysis to confirm the presence of diastereomers.

  • Modify Reaction Conditions:

    • Base: If using a strong base (e.g., NaH), switch to a weaker, non-nucleophilic base like K₂CO₃.

    • Temperature: Run the reaction at the lowest effective temperature.

    • Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to epimerization-inducing conditions.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for common oxazolidinone synthesis routes.

Table 1: Synthesis from Epoxides and Isocyanates

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Aluminum Heteroscorpionate / TBABToluene8024Moderate to Excellent
Deep Eutectic Solvent (DES)DES (acts as solvent and catalyst)854Good to Excellent (up to 90%)
Chlorosulfonyl Isocyanate (CSI)DichloromethaneRoom Temp1~45%

Table 2: Synthesis from Amino Alcohols and Carbonyl Source

Carbonyl SourceBaseSolventTemperature (°C)TimeYield (%)Reference
Diethyl CarbonateNaOMe (cat.)Neat (Microwave)13520 min96%
Diethyl CarbonateK₂CO₃Neat135Not specifiedHigh

Table 3: Palladium-Catalyzed N-Arylation of 2-Oxazolidinones (Buchwald-Hartwig Type)

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene10012-24Good
Pd₂(dba)₃XantPhosCs₂CO₃Dioxane100-11012-24High

Experimental Protocols

Protocol 1: Synthesis from Amino Alcohol and Diethyl Carbonate (Microwave-Assisted)

This protocol is adapted for the synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one.

Materials:

  • (S)-2-amino-3-phenyl-1-propanol (1.00 g, 6.61 mmol)

  • Diethyl carbonate (1.17 g, 9.92 mmol)

  • Sodium methoxide (0.017 g, 0.33 mmol)

  • Dichloromethane

  • Water

Procedure:

  • Place the amino alcohol, diethyl carbonate, and sodium methoxide into a 10 mL microwave vessel.

  • Heat the reaction mixture at 135 °C for 20 minutes under microwave irradiation (100 W).

  • After completion, partition the resulting mixture between dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The general workflow for this synthesis is illustrated below.

G Workflow: Synthesis from Amino Alcohol start Combine Amino Alcohol, Diethyl Carbonate, and Base react Microwave Irradiation (135°C, 20 min) start->react workup Aqueous Workup (DCM/Water) react->workup extract Extract with DCM workup->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Oxazolidinone purify->product

References

Technical Support Center: Scaling Up Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of oxazolidinones. The information is presented in a practical question-and-answer format to directly address common challenges encountered during the scale-up of key synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up oxazolidinone synthesis from lab to pilot plant or industrial scale?

A1: Scaling up oxazolidinone synthesis introduces several challenges that are often not apparent at the laboratory scale. These include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control, leading to side product formation and potential safety hazards. Efficient heat transfer is critical.

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is crucial for consistent reaction outcomes, especially for multi-phasic reactions.

  • Reagent Addition and Control: The rate of reagent addition can significantly impact impurity profiles and overall yield.[1]

  • Work-up and Product Isolation: Extraction, crystallization, and filtration processes can be more complex and time-consuming at a larger scale.

  • Safety and Environmental Concerns: Handling large quantities of hazardous reagents and managing waste streams require stringent safety protocols and environmental considerations.[2]

  • Cost-Effectiveness: The economic viability of the synthetic route, including the cost of starting materials, reagents, and solvents, becomes a major factor.[3]

Q2: How can I improve the diastereoselectivity of my oxazolidinone synthesis during scale-up?

A2: Maintaining or improving diastereoselectivity at scale is a common challenge. Key parameters to optimize include:

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[4]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. A solvent screen is often necessary to find the optimal conditions for a specific reaction.[4]

  • Catalyst/Chiral Auxiliary: The choice and loading of the catalyst or chiral auxiliary are critical. For instance, in Evans aldol reactions, the use of boron enolates can provide high levels of stereocontrol.

  • Rate of Addition: Slow, controlled addition of reagents can minimize side reactions and improve selectivity.

Q3: What are the most common impurities encountered in large-scale oxazolidinone synthesis?

A3: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities include:

  • Epimers or Diastereomers: Incomplete stereocontrol can lead to the formation of undesired stereoisomers.

  • Over-alkylation or N-alkylation Products: In reactions involving alkylating agents, multiple additions can occur.

  • Ring-Opened Byproducts: The oxazolidinone ring can be susceptible to hydrolysis under certain pH and temperature conditions.

  • Residual Catalysts or Reagents: Incomplete removal of catalysts (e.g., copper) or reagents can affect the purity and stability of the final product.

  • Degradation Products: For certain oxazolidinones like Linezolid, degradation can occur under high-temperature sterilization or during long-term storage, leading to impurities.

Troubleshooting Guides by Synthetic Route

Evans Chiral Auxiliary Method

The Evans auxiliary method is a powerful tool for asymmetric synthesis, but its application at scale presents specific challenges, particularly during the cleavage of the auxiliary.

Problem 1: Low Yield or Incomplete Cleavage of the N-Acyl Oxazolidinone

  • Possible Cause: Insufficient equivalents of the cleaving reagent (e.g., LiOH/H₂O₂), suboptimal temperature, or short reaction time.

  • Troubleshooting Steps:

    • Optimize Reagent Stoichiometry: Carefully control the equivalents of LiOH and H₂O₂. An excess of H₂O₂ is typically used.

    • Control Temperature: Maintain the reaction temperature within the optimal range. For LiOH/H₂O₂ cleavage, temperatures are often kept low to minimize side reactions.

    • Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to ensure the reaction goes to completion before work-up.

Problem 2: Safety Hazard: Oxygen Evolution during LiOH/H₂O₂ Cleavage

  • Possible Cause: The decomposition of an unstable peracid intermediate formed during the reaction releases a stoichiometric amount of oxygen, creating a potentially flammable headspace in the presence of organic solvents.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under a nitrogen sweep to dilute the oxygen concentration in the headspace.

    • Controlled Addition: Add the LiOH solution at a controlled rate to manage the rate of oxygen evolution. The reaction rate is often controlled by the addition of the base.

    • Headspace Monitoring: Continuously monitor the oxygen concentration in the reactor headspace.

    • Fail-Safe Mechanism: Have a pH buffer ready to rapidly quench the base-catalyzed reaction if the headspace oxygen concentration exceeds a safe limit.

Quantitative Data: Evans Auxiliary Cleavage with LiOH/H₂O₂

ParameterLaboratory Scale (Typical)Kilogram Scale (Example)
Substrate N-Acyl Oxazolidinone57.0 kg
Solvent THF-H₂OTHF (381.1 kg), H₂O (59.3 kg)
H₂O₂ (30% w/w) ~4-5 equiv4.6 equiv (66.9 kg)
LiOH·H₂O ~1.5-2 equiv1.6 equiv (8.7 kg)
Temperature 0 to 25 °C25 °C
Addition Time of LiOH Rapid4 hours
Headspace O₂ Control Not typically monitored<2.5% (with N₂ sweep)

Experimental Protocol: Kilogram-Scale Cleavage of Evans Auxiliary

  • Charge a glass-lined reactor with THF and the N-acyl oxazolidinone under a nitrogen sweep.

  • Add a 30% w/w aqueous solution of hydrogen peroxide.

  • Heat the mixture to 25 °C.

  • Slowly add a solution of LiOH·H₂O in water over 4 hours, maintaining the internal temperature at 25 °C and the headspace oxygen content below 2.5%.

  • Upon reaction completion (monitored by HPLC), proceed with the aqueous work-up.

Diagram: Workflow for Safe Evans Auxiliary Cleavage

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor: N-Acyl Oxazolidinone THF, H₂O₂ B Establish N₂ Sweep A->B C Heat to 25 °C B->C D Controlled Addition of LiOH Solution C->D E Monitor Headspace O₂ (<2.5%) D->E F Monitor Reaction by HPLC D->F G Reaction Complete F->G H Aqueous Work-up G->H

Caption: Workflow for safe, large-scale Evans auxiliary cleavage.

Jacobsen-Katsuki Asymmetric Epoxidation

This method is valuable for the enantioselective epoxidation of unfunctionalized alkenes. Scale-up requires careful consideration of the oxidant and catalyst system.

Problem: Inconsistent Yields and Enantioselectivity

  • Possible Cause: Catalyst deactivation, suboptimal pH, or inefficient mixing.

  • Troubleshooting Steps:

    • pH Control: The pH of the reaction mixture can significantly impact the reaction rate and catalyst stability. The use of buffers can lead to more reliable results.

    • Co-catalyst/Additive Screening: Additives like N-methylmorpholine N-oxide (NMO) or 4-phenylpyridine N-oxide (PPNO) can improve catalyst turnover and enantioselectivity.

    • Solvent Selection: While dichloromethane is common, alternative solvents may be necessary for scale-up to address safety and environmental concerns.

Quantitative Data: Jacobsen Epoxidation of Terminal Alkenes

AlkeneCatalyst (mol%)OxidantAdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)
Styrene2NaOClNMOCH₂Cl₂/H₂O048586
α-Methylstyrene4NaOClPPNOCH₂Cl₂/H₂O067588

Experimental Protocol: Large-Scale Jacobsen Epoxidation

  • To a solution of the alkene in a suitable solvent (e.g., dichloromethane or an alternative), add the Jacobsen catalyst.

  • Add any co-catalysts or additives.

  • Cool the mixture to the desired temperature (often 0 °C).

  • Slowly add the oxidant (e.g., a buffered solution of NaOCl or H₂O₂) while maintaining the temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction (e.g., with sodium thiosulfate solution).

  • Perform an aqueous work-up and purify the epoxide by crystallization or distillation.

Diagram: Troubleshooting Logic for Jacobsen Epoxidation

Start Low Yield or ee% Q1 Is pH controlled? Start->Q1 A1 Implement buffered system (e.g., Na₃PO₄/NH₄BF₄) Q1->A1 No Q2 Is an additive used? Q1->Q2 Yes A1->Q2 A2 Screen additives (e.g., NMO, PPNO) Q2->A2 No Q3 Is mixing efficient? Q2->Q3 Yes A2->Q3 A3 Increase agitation speed Evaluate reactor geometry Q3->A3 No End Improved Performance Q3->End Yes A3->End

Caption: Troubleshooting workflow for Jacobsen epoxidation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a highly efficient method for forming triazole linkages, often used in the synthesis of complex oxazolidinone derivatives.

Problem: Slow or Incomplete Reaction and Catalyst Contamination

  • Possible Cause: Oxidation of the Cu(I) catalyst to the inactive Cu(II) state, insufficient ligand to stabilize the copper, or difficulty in removing copper residues from the product.

  • Troubleshooting Steps:

    • In Situ Reduction: Generate the active Cu(I) species in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.

    • Use of Ligands: Employ accelerating ligands such as TBTA (tris(benzyltriazolyl)methyl amine) to stabilize the Cu(I) oxidation state and improve reaction rates, especially in dilute solutions.

    • Heterogeneous Catalysis: Consider using a heterogeneous copper catalyst (e.g., copper wire) which can be easily removed by filtration, although leaching may still be a concern.

    • Purification: Use chelating agents during work-up to sequester and remove residual copper.

Quantitative Data: CuAAC Reaction Conditions

ParameterTypical Lab ConditionsScale-Up Considerations
Copper Source CuSO₄/Sodium Ascorbate or CuICuSO₄/Sodium Ascorbate is often preferred for safety and cost.
Catalyst Loading 1-5 mol%Minimize to <1 mol% if possible to reduce cost and contamination.
Ligand Often none in concentrated solutionsLigands like TBTA become crucial for dilute, large-volume reactions.
Solvent t-BuOH/H₂O, DMF, DMSOAqueous solvent systems are preferred for green chemistry principles.
Work-up Filtration, extractionMay require additional steps like treatment with chelating resins.

Experimental Protocol: General Procedure for Scale-Up CuAAC

  • Dissolve the azide and alkyne substrates in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • In a separate vessel, prepare a solution of the copper catalyst (e.g., CuSO₄) and any accelerating ligand.

  • Add the catalyst solution to the substrate mixture.

  • Add a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

  • Stir the reaction at room temperature or with gentle heating, monitoring by HPLC or TLC.

  • Upon completion, isolate the product. This may involve filtration if the product precipitates, or extraction followed by crystallization.

  • Analyze the final product for residual copper content.

Diagram: CuAAC Catalytic Cycle

Cu_I Cu(I) Acetylide Cu(I) Acetylide Cu_I->Acetylide + Alkyne - H⁺ Alkyne Terminal Alkyne Azide Organic Azide Triazolide Cu-Triazolide Acetylide->Triazolide + Azide Product 1,4-Disubstituted Triazole Triazolide->Product + H⁺ Product->Cu_I Releases

Caption: Simplified catalytic cycle for the CuAAC reaction.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of oxazolidinones.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of oxazolidinones?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the analysis of oxazolidinones from biological matrices like plasma, serum, or urine, endogenous components such as phospholipids, salts, and proteins can co-elute with the target analytes.[3][4] This interference can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analytical method.[5] Ultimately, uncorrected matrix effects can lead to erroneous quantification of oxazolidinone concentrations.

Q2: I am observing a lower than expected signal for my oxazolidinone analyte. How can I determine if this is due to ion suppression?

A2: A common indicator of ion suppression is a significant drop in analyte signal when analyzing a sample compared to a pure standard solution. To systematically investigate this, two primary methods can be employed:

  • Post-Column Infusion (PCI): This qualitative technique helps identify the regions in the chromatogram where ion suppression occurs. A standard solution of the oxazolidinone is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components causing suppression.

  • Post-Extraction Spike Analysis: This method provides a quantitative measure of the matrix effect. The response of the oxazolidinone spiked into a blank matrix extract is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses quantifies the extent of ion suppression or enhancement.

Q3: What are the most effective strategies to minimize or eliminate matrix effects for oxazolidinones?

A3: A multi-pronged approach is often the most effective. Strategies can be broadly categorized as follows:

  • Sample Preparation: The primary goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): Offers high selectivity for isolating analytes from complex matrices.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than simpler methods like protein precipitation.

    • Phospholipid Removal: Specialized techniques and products are available to specifically target and remove phospholipids, which are major contributors to matrix effects in biological samples.

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all interfering components.

  • Chromatographic Separation: Optimizing the LC method can separate the oxazolidinone analytes from co-eluting matrix components. This can involve adjusting the gradient, flow rate, or using a different column chemistry.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization. However, this approach is only feasible if the analyte concentration remains above the method's limit of quantification.

  • Calibration Strategies:

    • Stable Isotope Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, allowing for accurate correction.

    • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for the matrix effect.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Low analyte signal in samples compared to standards. Ion suppression due to matrix effects.1. Perform a post-column infusion experiment to confirm the retention time of ion suppression zones. 2. Quantify the matrix effect using a post-extraction spike experiment. 3. Improve sample cleanup using SPE or LLE. 4. Incorporate a phospholipid removal step. 5. Optimize chromatographic separation to move the analyte peak away from suppression zones.
High variability in analyte response across different samples. Inconsistent matrix effects between samples.1. Employ a stable isotope-labeled internal standard (SIL-IS) for reliable normalization. 2. If a SIL-IS is unavailable, use matrix-matched calibration curves. 3. Ensure consistent and robust sample preparation across all samples.
Poor peak shape (e.g., tailing, splitting) in sample chromatograms. Co-eluting interferences or interaction with the analytical column.1. Optimize the LC gradient to improve peak resolution. 2. Consider a different analytical column with an alternative stationary phase. 3. Evaluate for potential metal chelation issues and consider using metal-free columns.
Gradual decrease in instrument sensitivity over a run sequence. Accumulation of matrix components in the ion source or on the column.1. Implement a divert valve to direct the early and late eluting, non-essential parts of the chromatogram to waste, reducing source contamination. 2. Incorporate a more rigorous sample cleanup procedure to reduce the amount of non-volatile matrix components injected. 3. Perform regular cleaning and maintenance of the ion source.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This protocol allows for the quantitative determination of matrix effects.

  • Prepare Blank Matrix Extract: Extract a sample of the matrix (e.g., plasma, urine) that is known to be free of oxazolidinones using your established sample preparation method.

  • Prepare Spiked Samples:

    • Set A (Analyte in Solvent): Prepare a standard solution of the oxazolidinone in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Analyte in Matrix Extract): Spike the blank matrix extract with the oxazolidinone standard to achieve the same final concentration as in Set A.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME value of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This protocol helps to identify the retention time regions where matrix effects occur.

  • System Setup: Infuse a standard solution of the oxazolidinone (e.g., 10-50 ng/mL in mobile phase) at a constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream post-column using a T-fitting.

  • Equilibration: Allow the system to equilibrate until a stable baseline signal for the infused analyte is observed.

  • Injection: Inject a blank matrix extract prepared using your sample preparation method.

  • Data Analysis: Observe the baseline signal of the infused oxazolidinone. Any deviation (a dip for suppression or a rise for enhancement) from the stable baseline during the chromatographic run indicates the presence of matrix components eluting from the column at that specific retention time.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Oxazolidinone Analysis in Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)Reference
Protein Precipitation (Acetonitrile)85 - 9560 - 80 (Suppression)< 15
Liquid-Liquid Extraction (MTBE)90 - 10585 - 105< 10
Solid-Phase Extraction (C18)95 - 11090 - 110< 5
Phospholipid Removal Plate> 95> 95< 5

Note: The values presented are illustrative and can vary depending on the specific oxazolidinone, matrix, and analytical method.

Visualizations

Troubleshooting Workflow for Matrix Effects start Start: Poor quantitative performance (low signal, high variability) check_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_me me_present Matrix Effect Confirmed? check_me->me_present no_me No Significant Matrix Effect Investigate other causes (e.g., instrument issues, standard prep) me_present->no_me No optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes end End: Method Optimized no_me->end spe_lle Use SPE or LLE optimize_sp->spe_lle plr Incorporate Phospholipid Removal optimize_sp->plr dilute Dilute Sample optimize_sp->dilute optimize_lc Optimize Chromatography gradient Adjust Gradient/Mobile Phase optimize_lc->gradient column Change Column Chemistry optimize_lc->column use_is Implement Advanced Calibration sil_is Use Stable Isotope Labeled IS use_is->sil_is mmc Use Matrix-Matched Calibrants use_is->mmc spe_lle->optimize_lc plr->optimize_lc dilute->optimize_lc gradient->use_is column->use_is re_evaluate Re-evaluate Matrix Effect sil_is->re_evaluate mmc->re_evaluate me_resolved Matrix Effect Mitigated? re_evaluate->me_resolved me_resolved->optimize_sp No me_resolved->end Yes Experimental Workflow for Matrix Effect Assessment sample_collection Collect Blank Biological Matrix (e.g., Plasma, Urine) sample_prep Perform Sample Preparation (e.g., PPT, SPE, LLE) sample_collection->sample_prep qual_assess Qualitative Assessment (Post-Column Infusion) sample_prep->qual_assess quant_assess Quantitative Assessment (Post-Extraction Spike) sample_prep->quant_assess pci_protocol 1. Infuse Oxazolidinone Standard 2. Inject Blank Matrix Extract 3. Monitor Analyte Signal for Dips/Rises qual_assess->pci_protocol pes_protocol 1. Prepare Analyte in Solvent (Set A) 2. Prepare Analyte in Blank Extract (Set B) 3. Analyze Both Sets by LC-MS/MS quant_assess->pes_protocol pci_result Identify Retention Time of Matrix Interference pci_protocol->pci_result pes_result Calculate % Matrix Effect: (Area B / Area A) * 100 pes_protocol->pes_result interpretation Interpret Results to Guide Method Optimization pci_result->interpretation pes_result->interpretation

References

Technical Support Center: Optimizing MIC Assays for Poorly Soluble Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poorly soluble oxazolidinone compounds in Minimum Inhibitory Concentration (MIC) assays.

Troubleshooting Guide

Issue 1: Compound Precipitation or Cloudiness Observed in Assay Wells

Cause: The oxazolidinone compound is precipitating out of the aqueous assay medium due to poor solubility, leading to inaccurate MIC values.

Solution:

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible, typically not exceeding 1% (v/v), as higher concentrations can be toxic to the test organism and may not be sufficient to maintain solubility upon dilution in the aqueous broth.[1][2][3]

  • Use of Surfactants: Incorporate a non-ionic surfactant like Tween 80 into the broth at a low final concentration (e.g., 0.05% wt/v) to aid in compound dispersion and prevent precipitation.[2][4]

  • Sonication: After dissolving the compound in the stock solvent, sonicate the solution to ensure complete dissolution before serial dilution.

  • Pre-warmed Media: Add the compound stock solution to a pre-warmed aqueous assay buffer and vortex immediately to facilitate rapid mixing and minimize precipitation.

  • Alternative Methods: If precipitation persists, consider using the agar dilution method, where the compound is incorporated directly into the agar, which may improve its availability.

Issue 2: Inconsistent or Irreproducible MIC Values

Cause: Variability in results can stem from several factors, including inconsistent compound solubility, adsorption to plasticware, or solvent effects.

Solution:

  • Master Mix Preparation: Prepare a master mix of the compound and broth to ensure uniform distribution of the compound before dispensing into the microtiter plate.

  • Low-Binding Plates: Use low-binding microtiter plates to minimize the adsorption of hydrophobic compounds to the plastic surface.

  • Solvent Control: Always include a solvent control (broth with the highest concentration of solvent used in the assay) to ensure the solvent itself does not have any antimicrobial activity.

  • Standardized Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard to maintain consistency between experiments.

Issue 3: No or Very High MIC Values Observed

Cause: This could be due to a lack of compound activity, but for poorly soluble compounds, it is often an artifact of the compound not being bioavailable to the bacteria.

Solution:

  • Solubility Assessment: Before the MIC assay, visually inspect the highest concentration of the compound in the test medium for any signs of precipitation. For a more quantitative measure, centrifuge the solution and measure the compound concentration in the supernatant using HPLC.

  • Review Compound Handling: Ensure the compound is fully dissolved in the stock solution before it is added to the assay medium.

  • Consider Alternative Assay Formats: If broth microdilution proves consistently problematic, explore other methods such as agar dilution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for poorly soluble oxazolidinones?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving poorly soluble compounds for MIC testing due to its strong solubilizing power. It is critical to prepare a high-concentration stock solution in 100% DMSO.

Q2: What is the maximum allowable concentration of DMSO in an MIC assay?

A2: The final concentration of DMSO in the assay wells should typically be kept at or below 1% (v/v) to avoid any intrinsic antimicrobial effects or toxicity to the bacterial cells. Always include a solvent control to verify that the concentration of DMSO used does not inhibit bacterial growth.

Q3: My compound is insoluble even in DMSO. What are my options?

A3: If DMSO is not effective, you can explore other solvents like ethanol, methanol, or propylene glycol, but their potential for antimicrobial activity must be carefully evaluated. Alternatively, co-solvent systems or the use of surfactants like Tween 80 can be employed to enhance solubility.

Q4: How can I prevent my hydrophobic compound from sticking to the plastic of the 96-well plate?

A4: To minimize the adsorption of hydrophobic compounds to plastic surfaces, it is recommended to use low-binding microtiter plates. Adding a surfactant like Tween 80 to the broth can also help reduce this issue.

Q5: Is the broth microdilution method always the best choice for poorly soluble compounds?

A5: While the broth microdilution method is a standard and widely accepted technique, it can be challenging for highly insoluble compounds. The agar dilution method is a viable alternative where the compound is mixed with the agar medium, which can sometimes improve bioavailability.

Quantitative Data Summary

ParameterRecommended Value/ConditionReference(s)
Primary Solvent 100% Dimethyl Sulfoxide (DMSO)
Final Solvent Concentration ≤ 1% (v/v)
Surfactant (optional) Tween 80
Final Surfactant Concentration ~0.05% (wt/v)
Bacterial Inoculum 0.5 McFarland Standard (~5 x 10^5 CFU/mL in well)
Incubation Temperature 35 ± 2°C
Incubation Time 16-20 hours

Detailed Experimental Protocol: Broth Microdilution for Poorly Soluble Oxazolidinones

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is adapted for poorly soluble compounds.

1. Preparation of Compound Stock Solution: a. Dissolve the oxazolidinone compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 times the highest desired final concentration). b. If necessary, gently warm or sonicate the solution to ensure the compound is fully dissolved.

2. Preparation of Microtiter Plates: a. Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate. For compounds prone to adsorption, use low-binding plates. b. Add an additional 100 µL of CAMHB to the first column of wells. c. Add 2 µL of the compound stock solution to the first well of each test row, which will result in a 1:100 dilution and the highest test concentration. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix thoroughly and repeat this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well in the dilution series.

3. Preparation of Bacterial Inoculum: a. Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

4. Inoculation and Controls: a. Add 10 µL of the standardized inoculum to each well, except for the sterility control wells. b. Growth Control: Wells containing only broth and the microbial inoculum. c. Sterility Control: Wells containing only broth. d. Solvent Control: Wells containing broth, the microbial inoculum, and the highest concentration of DMSO used in the assay.

5. Incubation and MIC Determination: a. Cover the plate and incubate at 35-37°C for 16-20 hours. b. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with a microplate reader.

Visualizations

MIC_Troubleshooting_Workflow cluster_prep Initial Observation cluster_solubility Solubility Optimization cluster_assay Assay Condition Optimization cluster_alternative Alternative Methods cluster_result Outcome Start Compound Precipitation or Inconsistent MICs Observed AssessSolubility Assess Compound Solubility in Stock Solvent (DMSO) Start->AssessSolubility UseSonicator Use Sonication or Gentle Warming AssessSolubility->UseSonicator CheckDissolution Complete Dissolution? UseSonicator->CheckDissolution CheckDissolution->AssessSolubility No, try alternative solubilization OptimizeDMSO Optimize Final DMSO Concentration (Keep <=1%) CheckDissolution->OptimizeDMSO Yes AddSurfactant Add Surfactant (e.g., Tween 80) OptimizeDMSO->AddSurfactant UseLowBinding Use Low-Binding Plates OptimizeDMSO->UseLowBinding PrewarmMedia Use Pre-warmed Media & Rapid Mixing OptimizeDMSO->PrewarmMedia RunMIC Run Optimized MIC Assay AddSurfactant->RunMIC UseLowBinding->RunMIC PrewarmMedia->RunMIC ConsiderAgarDilution Consider Agar Dilution Method RunMIC->ConsiderAgarDilution Still Issues SuccessfulMIC Successful & Reproducible MIC RunMIC->SuccessfulMIC

Caption: Troubleshooting workflow for optimizing MIC assays for poorly soluble compounds.

Broth_Microdilution_Protocol PrepStock 1. Prepare High-Concentration Stock in 100% DMSO PrepPlate 2. Prepare 96-Well Plate with CAMHB PrepStock->PrepPlate SerialDilute 3. Perform 2-Fold Serial Dilution of Compound PrepPlate->SerialDilute Inoculate 5. Inoculate Plate & Add Controls SerialDilute->Inoculate PrepInoculum 4. Prepare Standardized Bacterial Inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate 6. Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadMIC 7. Read MIC (Lowest concentration with no growth) Incubate->ReadMIC

References

Technical Support Center: Strategies to Reduce Oxazolidinone-Induced Myelosuppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding oxazolidinone-induced myelosuppression. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind oxazolidinone-induced myelosuppression?

A1: The primary mechanism of oxazolidinone-induced myelosuppression is the inhibition of mitochondrial protein synthesis.[1][2][3][4] Oxazolidinones, such as linezolid, bind to the 23S rRNA of the large ribosomal subunit in bacteria to inhibit protein synthesis.[1] Due to the similarity between bacterial and mitochondrial ribosomes, oxazolidinones can also bind to mitochondrial ribosomes in mammalian cells, particularly in rapidly dividing cells like hematopoietic progenitors in the bone marrow. This off-target effect disrupts the synthesis of essential mitochondrial proteins, leading to mitochondrial dysfunction and subsequent impairment of hematopoiesis, resulting in anemia, thrombocytopenia, and neutropenia.

Q2: What are the known risk factors for developing oxazolidinone-induced myelosuppression?

A2: Several risk factors have been identified that increase the likelihood of developing myelosuppression during oxazolidinone therapy. These include:

  • Duration of therapy: Treatment courses longer than two weeks are associated with a higher risk.

  • Pre-existing conditions: Patients with renal insufficiency, liver failure, or pre-existing myelosuppression are more susceptible.

  • Patient characteristics: Advanced age (≥65 years) and low body weight can increase the risk.

  • Drug exposure: Higher trough concentrations of the drug (e.g., linezolid Cmin > 8 mg/L) are linked to an increased risk of myelosuppression.

  • Concomitant medications: The use of other drugs that can cause bone marrow suppression should be avoided.

Q3: Are there differences in the myelosuppressive potential between different oxazolidinones, such as linezolid and tedizolid?

A3: Yes, clinical data suggests that tedizolid may have a lower propensity for causing myelosuppression compared to linezolid. In comparative clinical trials, tedizolid was associated with similar or lower rates of adverse hematologic events. For instance, one meta-analysis found that tedizolid was associated with a lower rate of abnormal neutrophil count (1.3% vs. 3.9%) and a lower risk of abnormal platelet count compared to linezolid. However, it is important to note that most of these trials involved relatively short treatment durations. Long-term prospective studies are needed to fully elucidate the differences in myelosuppression risk between these agents.

Q4: What are the recommended monitoring strategies to detect oxazolidinone-induced myelosuppression in a research setting?

A4: Regular monitoring of hematological parameters is crucial. For preclinical studies involving animal models, and for clinical research, the following monitoring protocol is recommended:

  • Baseline Assessment: A complete blood count (CBC) with differential should be performed before initiating oxazolidinone treatment to establish baseline values for red blood cells, white blood cells, and platelets.

  • Ongoing Monitoring: CBCs should be monitored at least weekly, especially for treatment durations extending beyond two weeks. More frequent monitoring (e.g., twice weekly) is advisable for subjects with known risk factors.

  • Early Warning Signs: Pay close attention to a reduction in platelet count of more than 30% from baseline, as this can be a significant predictor of thrombocytopenia.

Troubleshooting Guides

Problem: I am observing significant myelosuppression in my animal model treated with an oxazolidinone. What steps can I take to mitigate this?

Solution:

  • Dose Adjustment: Consider reducing the dose of the oxazolidinone. Myelosuppression is often dose-dependent.

  • Duration Management: If the experimental design allows, limit the duration of treatment to less than 14 days, as prolonged therapy is a key risk factor.

  • Alternative Compound: If the goal is to study the antibacterial effect with minimal myelosuppression, consider using an oxazolidinone with a potentially better safety profile, such as tedizolid, if appropriate for your research question.

  • Supportive Care: In cases of severe myelosuppression in animal models, supportive care measures such as the administration of colony-stimulating factors may be considered to promote hematopoietic recovery, though this would be an experimental variable to account for.

Problem: How can I confirm that the observed myelosuppression is due to the inhibition of mitochondrial protein synthesis?

Solution:

You can perform a series of in vitro and ex vivo experiments to directly assess the impact of the oxazolidinone on mitochondrial function in hematopoietic cells.

  • Isolate Hematopoietic Progenitor Cells: Culture primary hematopoietic progenitor cells or a relevant cell line (e.g., K562 human erythroleukemia cells).

  • Assess Mitochondrial Protein Synthesis: Treat the cells with the oxazolidinone at relevant concentrations and measure the incorporation of a radiolabeled amino acid, such as [³⁵S]methionine, into mitochondrial proteins. A decrease in incorporation compared to control cells would indicate inhibition of mitochondrial protein synthesis.

  • Measure Mitochondrial Respiration: Utilize techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer) to assess the effect of the drug on cellular oxygen consumption rates and mitochondrial respiratory capacity.

  • Analyze Mitochondrial Protein Expression: Use Western blotting to measure the expression levels of key mitochondrial proteins, particularly those encoded by the mitochondrial genome, such as subunits of the electron transport chain complexes.

Data Presentation

Table 1: Comparison of Myelosuppression Rates for Tedizolid and Linezolid in Clinical Trials

Adverse EventTedizolid Rate (%)Linezolid Rate (%)Odds Ratio (95% CI)Reference
Abnormal Neutrophil Count1.33.90.36 (0.17–0.76)
Abnormal Platelet Count4.2Not specifiedLower risk than linezolid

Experimental Protocols

Protocol 1: Murine Model of Oxazolidinone-Induced Myelosuppression

This protocol is adapted from a study that developed a murine model to characterize linezolid-induced myelosuppression.

Materials:

  • Female C3H mice

  • Linezolid (or other oxazolidinone)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes, cardiac puncture needles)

  • Hematology analyzer

Methodology:

  • Acclimatize female C3H mice for at least one week before the experiment.

  • Divide the mice into treatment and vehicle control groups.

  • Prepare the oxazolidinone solution in the vehicle at the desired concentration. A dose of 50 mg/kg has been shown to induce mild, reversible reticulocytopenia with linezolid in mice after 4 days of administration.

  • Administer the oxazolidinone or vehicle control orally, once daily, for a predetermined period (e.g., 4 to 7 days).

  • Twenty-four hours after the final dose, euthanize the mice.

  • Collect blood via cardiac puncture into EDTA tubes.

  • Analyze the blood samples using a hematology analyzer to determine complete blood counts, including red blood cell count, white blood cell count, platelet count, and reticulocyte count.

  • Compare the hematological parameters between the treated and vehicle control groups to assess the degree of myelosuppression.

Mandatory Visualization

cluster_0 Mechanism of Oxazolidinone-Induced Myelosuppression Oxazolidinone Oxazolidinone (e.g., Linezolid) MitoRibosome Mitochondrial Ribosome (similar to bacterial ribosome) Oxazolidinone->MitoRibosome Binds to 23S rRNA Mitochondrion Mammalian Mitochondrion MitoProteinSynth Inhibition of Mitochondrial Protein Synthesis MitoRibosome->MitoProteinSynth Blocks initiation MitoDysfunction Mitochondrial Dysfunction MitoProteinSynth->MitoDysfunction HematopoieticProgenitor Hematopoietic Progenitor Cell MitoDysfunction->HematopoieticProgenitor Impairs function and proliferation Myelosuppression Myelosuppression (Anemia, Thrombocytopenia, Neutropenia) HematopoieticProgenitor->Myelosuppression cluster_1 Experimental Workflow for Investigating Myelosuppression Start Start: Hypothesis of Oxazolidinone-Induced Myelosuppression InVitro In Vitro Studies (Hematopoietic Cell Lines) Start->InVitro AnimalModel In Vivo Studies (Murine Model) Start->AnimalModel MitoSynthAssay Mitochondrial Protein Synthesis Assay InVitro->MitoSynthAssay RespirationAssay Mitochondrial Respiration Assay InVitro->RespirationAssay CBC Complete Blood Count (CBC) Analysis AnimalModel->CBC DataAnalysis Data Analysis and Interpretation MitoSynthAssay->DataAnalysis RespirationAssay->DataAnalysis CBC->DataAnalysis Conclusion Conclusion on Myelosuppressive Potential and Mechanism DataAnalysis->Conclusion

References

improving the pharmacokinetic profile of oxazolidinone leads

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the pharmacokinetic (PK) profile of oxazolidinone antibiotic leads.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Compound Precipitation in Aqueous Assay Buffers

  • Q1: My oxazolidinone lead precipitates when I dilute my DMSO stock into the aqueous buffer for my in vitro assay. What are the likely causes and how can I fix this?

    • A1: This is a common issue stemming from the poor aqueous solubility of many oxazolidinone scaffolds.[1] The primary causes are exceeding the compound's thermodynamic solubility limit and the final DMSO concentration being too low to maintain solubility.

      • Initial Checks: First, ensure your DMSO stock is fully dissolved by vortexing thoroughly before dilution. Visually inspect the stock for any particulates, especially after freeze-thaw cycles.[1]

      • Troubleshooting Steps:

        • Optimize DMSO Concentration: While high DMSO concentrations can be toxic to cells, a final concentration of <1% is generally recommended. You may need to experiment to find a balance between solubility and cell viability.[2]

        • pH Adjustment: If your compound has ionizable groups, adjusting the buffer pH to be at least 2 units away from the compound's pKa can increase solubility by favoring the more soluble ionized form.[2]

        • Use of Co-solvents: Prepare stock solutions in other water-miscible organic solvents like ethanol or PEG 400. Test different co-solvents to find the most effective one for your specific compound.[2]

        • Formulation Strategies: For persistent issues, consider more advanced formulation techniques such as creating solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) or preparing nanosuspensions to increase the surface area and dissolution rate.

Issue 2: High In Vitro Potency, but Low In Vivo Efficacy

  • Q2: My oxazolidinone analog is highly active against target bacteria in MIC assays, but shows poor efficacy in our animal infection models. What's the likely pharmacokinetic problem?

    • A2: A significant disconnect between in vitro and in vivo results often points to poor oral bioavailability. This means the compound is not being efficiently absorbed from the gastrointestinal tract into systemic circulation. The two main culprits are poor aqueous solubility (limiting dissolution) and low intestinal permeability.

      • Diagnostic Workflow:

        • Assess Solubility: Determine the kinetic and thermodynamic solubility of your compound. This will confirm if poor dissolution is a primary hurdle.

        • Evaluate Permeability: Conduct a Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the gut lumen.

        • Investigate Metabolic Stability: Use a liver microsomal stability assay to determine if the compound is rapidly metabolized by liver enzymes (first-pass metabolism) before it can reach systemic circulation.

  • Q3: How can I improve the oral bioavailability of my lead compound?

    • A3: Improving bioavailability requires addressing the specific issues identified in the diagnostic workflow.

      • For Solubility-Limited Absorption:

        • Chemical Modification: Introduce polar or ionizable functional groups to increase hydrophilicity.

        • Prodrug Strategy: Convert the parent drug into a more water-soluble prodrug that is enzymatically cleaved back to the active form in vivo. This has been shown to dramatically improve solubility.

      • For Permeability-Limited Absorption:

        • Structural Modification: Modify the structure to reduce recognition by efflux transporters. This often involves fine-tuning lipophilicity and hydrogen bonding potential.

        • Use of Permeation Enhancers: While more common in formulation development, certain excipients can transiently open tight junctions in the intestinal epithelium.

      • For High First-Pass Metabolism:

        • Metabolic "Soft Spot" Identification: Identify the part of the molecule susceptible to metabolism and block it through chemical modification (e.g., replacing a hydrogen with a fluorine atom). Structure-activity relationship studies can guide this process.

Issue 3: Toxicity Concerns with Lead Compounds

  • Q4: My lead oxazolidinone is showing signs of myelosuppression (e.g., thrombocytopenia) in animal studies. What is the mechanism and can it be mitigated?

    • A4: Myelosuppression is a known class effect of oxazolidinones, linked to the inhibition of mitochondrial protein synthesis due to the similarity between bacterial and mitochondrial ribosomes. This toxicity is often dose- and duration-dependent.

      • Mitigation Strategies:

        • Structural Modification: The safety profile can be influenced by modifications to the molecule. For example, the morpholino group in linezolid is thought to contribute to a favorable safety profile. Exploring different substituents on the C- and D-rings may yield compounds with a better therapeutic window.

        • Consider Newer Scaffolds: Newer oxazolidinones like tedizolid have shown a lower incidence of myelotoxicity in clinical trials compared to linezolid, suggesting that specific structural features can reduce this side effect. Switching to a different structural class of oxazolidinone may be beneficial.

        • Dosing Regimen Optimization: Since the toxicity is exposure-related, exploring different dosing schedules (e.g., lower dose, less frequent administration) could potentially manage the myelosuppression while maintaining efficacy.

  • Q5: My compound is showing activity in a monoamine oxidase (MAO) inhibition assay. Is this a concern and what can be done?

    • A5: Yes, this is a significant concern. Reversible inhibition of MAO is a known off-target effect of some oxazolidinones and can lead to serious drug-drug interactions with serotonergic agents, potentially causing serotonin syndrome.

      • Mitigation Strategies:

        • Structure-Activity Relationship (SAR) Studies: Screen a library of analogs to understand which structural features contribute to MAO inhibition. Modifications to the oxazolidinone core and its substituents can attenuate this activity while preserving antibacterial potency.

        • Selective MAO-A vs. MAO-B Inhibition: Determine if the inhibition is selective for MAO-A or MAO-B. Selective MAO-A inhibitors are associated with a higher risk of interactions. Aim for compounds with minimal activity against both isoforms.

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical in vitro ADME assays for profiling oxazolidinone leads?

    • A1: For early-stage profiling, the key assays are:

      • Aqueous Solubility: To assess the fundamental dissolution properties.

      • Liver Microsomal Stability: To estimate metabolic clearance and predict hepatic extraction.

      • Caco-2 Permeability: To predict intestinal absorption and identify potential for P-gp efflux.

      • CYP450 Inhibition: To screen for potential drug-drug interactions. It's important to test against the main isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).

      • Plasma Protein Binding: To determine the fraction of unbound drug, which is the pharmacologically active component.

  • Q2: Linezolid's metabolism is often described as independent of CYP450 enzymes. Is this accurate?

    • A2: While linezolid does not significantly inhibit or induce major CYP450 enzymes like CYP3A4, its metabolism is not entirely independent of them. The primary metabolic pathway is oxidation of the morpholine ring to inactive metabolites. Recent research has shown that this oxidation is catalyzed by less common isoforms, CYP2J2 and CYP4F2. This explains the low potential for common drug-drug interactions.

  • Q3: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for oxazolidinones?

    • A3: The PK/PD index that best correlates with the efficacy of oxazolidinones is the ratio of the free-drug area under the plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).

  • Q4: What are the key structural features of the oxazolidinone pharmacophore?

    • A4: The essential components for antibacterial activity include the A-ring (the oxazolidinone), the B-ring (an N-aryl substituent, often with a fluorine atom), and a substituent at the C-5 position of the A-ring (commonly an acetamidomethyl group). Modifications to the para-position of the B-ring (the C-ring) significantly impact potency and safety.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Selected Oxazolidinones

CompoundSpeciesHalf-life (t½)Oral Bioavailability (%)Plasma Protein Binding (%)Reference
LinezolidRabbit52.4 min38.7% (suspension)32-34%
Mouse0.4 - 0.9 hNot specified30%
Human~5 h~100%31%
Tedizolid (TR-700)Mouse3.3 - 4.3 hNot specified85%
PH027 (novel analog)Rabbit68.7 min22.1% (suspension)37-38%
PH051 (novel analog)Rabbit175 min4.7% (suspension)90-91%
DelpazolidHumanNot specifiedComparable to referenceNot specified

Note: Bioavailability can be highly dependent on the formulation. For example, the bioavailability of PH027 and PH051 increased to 72.9% and 13.9%, respectively, when administered as a microemulsion.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

  • Objective: To determine the in vitro metabolic stability of an oxazolidinone lead by measuring its rate of disappearance when incubated with liver microsomes.

  • Methodology:

    • Prepare Reagents: Thaw pooled human liver microsomes (HLMs) at 37°C. Prepare a 100 mM phosphate buffer (pH 7.4) and an NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Compound Preparation: Prepare a 1-2 µM working solution of the test compound in the phosphate buffer. The final concentration of the organic solvent (e.g., DMSO or acetonitrile) should be less than 1.6%.

    • Reaction Initiation: Pre-warm the microsomal solution and the test compound solution at 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound. The final microsomal protein concentration is typically 0.4-0.5 mg/mL.

    • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Reaction Termination: The reaction in each aliquot is stopped by adding a cold 'stop solution,' typically acetonitrile containing an internal standard.

    • Sample Processing: The samples are centrifuged at high speed (e.g., 5500 rpm) to precipitate the microsomal proteins.

    • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed using a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.

    • Data Analysis: The natural log of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of an oxazolidinone lead and determine if it is a substrate for active efflux transporters.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is generally considered acceptable.

    • Compound Dosing: A solution of the test compound (typically 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4) is prepared.

    • Permeability Measurement (A-to-B): To measure apical-to-basolateral permeability (absorptive direction), the compound solution is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) chamber.

    • Permeability Measurement (B-to-A): To measure basolateral-to-apical permeability (efflux direction), the compound solution is added to the basolateral chamber, and fresh buffer is added to the apical chamber.

    • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Samples are withdrawn from the receiver chamber at a defined time point (e.g., 2 hours).

    • LC-MS/MS Analysis: The concentration of the compound in the receiver chamber samples is quantified by LC-MS/MS.

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.

Protocol 3: Fluorogenic CYP450 Inhibition Assay

  • Objective: To rapidly screen for the potential of an oxazolidinone lead to inhibit major CYP450 isoforms.

  • Methodology:

    • Reagents: Use commercially available kits containing recombinant human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), a fluorogenic probe substrate specific for each isoform, and an NADPH regeneration system.

    • Plate Setup: In a 96-well microplate, add the test compound at various concentrations (e.g., 8-point serial dilution starting from 100 µM). Include a positive control (a known inhibitor for that isoform) and a negative control (vehicle).

    • Enzyme Reaction: Add the CYP450 enzyme and the NADPH regeneration system to each well and pre-incubate with the test compound.

    • Initiate and Read: Initiate the reaction by adding the specific fluorogenic substrate. The enzyme will metabolize the substrate into a fluorescent product. The increase in fluorescence is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: The rate of fluorescence generation is proportional to the enzyme activity. The percentage of inhibition by the test compound is calculated relative to the vehicle control. An IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percent inhibition against the log of the test compound concentration.

Mandatory Visualizations

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Incubation cluster_2 Step 3: Analysis prep_mics 1. Thaw & Dilute Liver Microsomes initiate 4. Mix & Initiate Reaction at 37°C prep_mics->initiate prep_cpd 2. Prepare Test Compound Solution (1-2 µM) prep_cpd->initiate prep_nadph 3. Prepare NADPH Regenerating System prep_nadph->initiate sampling 5. Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling stop 6. Stop Reaction with Cold Acetonitrile + IS sampling->stop centrifuge 7. Centrifuge to Pellet Proteins stop->centrifuge analyze 8. Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate 9. Calculate t½ and Intrinsic Clearance analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

G start Low In Vivo Efficacy Despite High In Vitro Potency q1 Is aqueous solubility poor? start->q1 q2 Is Caco-2 permeability low? (Papp < 1 x 10⁻⁶ cm/s) q1->q2 No sol_strat Action: Improve Solubility • Prodrug Strategy • Add Polar Groups • Formulation (Nanosuspension) q1->sol_strat Yes q3 Is efflux ratio high? (ER > 2) q2->q3 Yes q4 Is microsomal stability low? q2->q4 No perm_strat Action: Improve Permeability • Optimize Lipophilicity • Reduce H-Bonds q3->perm_strat No efflux_strat Action: Mitigate Efflux • Modify Structure to  Avoid P-gp Recognition q3->efflux_strat Yes met_strat Action: Improve Stability • Identify & Block  Metabolic Soft Spots q4->met_strat Yes end Improved PK Profile q4->end No sol_strat->q2 perm_strat->q4 efflux_strat->q4 met_strat->end

Caption: Troubleshooting Logic for Low In Vivo Bioavailability.

References

Technical Support Center: Overcoming Acquired Resistance to Oxazolidinone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating acquired resistance to oxazolidinone antibiotics. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to oxazolidinone antibiotics?

A1: Acquired resistance to oxazolidinones, such as linezolid and tedizolid, primarily arises from modifications at the drug's binding site on the bacterial ribosome.[1] The most common mechanisms are:

  • Mutations in the 23S rRNA: Single nucleotide polymorphisms (SNPs) in the domain V region of the 23S rRNA gene are a major cause of resistance. The G2576U mutation is the most frequently reported in clinical isolates of staphylococci and enterococci.[1][2][3] Other mutations, such as G2032A, G2447U, and T2500A, have also been identified. The number of mutated rRNA gene copies often correlates with the level of resistance.

  • Alterations in Ribosomal Proteins: Mutations in the genes encoding the 50S ribosomal proteins L3 (rplC) and L4 (rplD) can also confer resistance. These proteins are located near the oxazolidinone binding site, and alterations can indirectly affect drug binding.

  • Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements that carry genes conferring resistance. The most notable are:

    • cfr (chloramphenicol-florfenicol resistance) gene: This gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA, leading to resistance to multiple antibiotic classes, including oxazolidinones.

    • optrA and poxtA genes: These genes encode ATP-binding cassette (ABC-F) proteins that confer resistance to oxazolidinones and phenicols.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my novel oxazolidinone compound. What could be the cause?

A2: Inconsistent MIC results can be frustrating. Several factors could be contributing to this variability. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q3: How can I detect the cfr gene in my bacterial isolates?

A3: The cfr gene can be detected using standard molecular biology techniques, primarily Polymerase Chain Reaction (PCR). A detailed protocol for PCR-based detection of the cfr gene is provided in the Experimental Protocols section.

Q4: What are some strategies to overcome oxazolidinone resistance?

A4: Researchers are exploring several strategies to combat acquired oxazolidinone resistance:

  • Development of new oxazolidinone analogs: Designing novel oxazolidinone derivatives that can effectively bind to mutated ribosomes or are not affected by the resistance mechanisms is a key strategy. Some newer oxazolidinones show improved activity against resistant strains.

  • Combination therapies: Combining oxazolidinones with other antimicrobial agents may provide a synergistic effect and overcome resistance.

  • Targeting resistance mechanisms directly: Research is ongoing to find inhibitors of the Cfr methyltransferase and other resistance-conferring proteins.

Troubleshooting Guides

Troubleshooting Inconsistent MIC Results

This guide provides a structured approach to troubleshoot variable MIC values for oxazolidinone antibiotics.

Potential Problem Possible Cause(s) Recommended Solution(s)
Variable growth in microtiter plate wells Inaccurate inoculum preparation.Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard as per CLSI guidelines.
Poor mixing of reagents.Thoroughly mix all solutions, including antibiotic dilutions and the final inoculum in the wells.
"Skipped wells" (growth at higher concentrations, no growth at lower).This can be due to technical error in dilution or a paradoxical effect. Repeat the experiment, carefully checking dilutions. If it persists, consider alternative susceptibility testing methods.
Precipitation of the oxazolidinone compound Low aqueous solubility of the compound.Prepare stock solutions in 100% DMSO. When diluting into aqueous media, do so rapidly with vigorous mixing to minimize precipitation. Consider using solubility enhancers if the problem persists.
MIC values differ between experimental repeats Variation in incubation time or temperature.Strictly adhere to a consistent incubation time (e.g., 16-20 hours) and temperature (35°C ± 2°C).
Different batches of media or reagents.Use the same batch of Mueller-Hinton broth and other reagents for all related experiments to minimize variability.
Subjectivity in reading endpoints.Have two individuals read the MICs independently to ensure consistency. For ambiguous results, a third reader can be consulted.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Oxazolidinone antibiotic stock solution (in DMSO)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilution

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the oxazolidinone stock solution in CAMHB in the microtiter plate. The final volume in each well should be 50 µL.

    • Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), for a final volume of 100 µL.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: PCR-Based Detection of the cfr Gene

This protocol is adapted from published methods for the detection of the cfr gene in staphylococci.

Materials:

  • Bacterial genomic DNA template

  • cfr-specific forward and reverse primers

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Primer Sequences:

  • Primer sequences for the cfr gene can be found in relevant literature.

PCR Cycling Conditions:

  • Initial Denaturation: 94°C for 5 minutes.

  • 35 Cycles:

    • Denaturation: 94°C for 30 seconds.

    • Annealing: 55°C for 30 seconds.

    • Extension: 72°C for 1 minute.

  • Final Extension: 72°C for 5 minutes.

Analysis:

  • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the cfr gene.

Visualizations

Oxazolidinone_Resistance_Mechanisms cluster_ribosome Bacterial Ribosome (70S) cluster_resistance Acquired Resistance Mechanisms 50S 50S Protein Synthesis Inhibition Protein Synthesis Inhibition 50S->Protein Synthesis Inhibition Resistance Resistance to Oxazolidinones 30S 30S Oxazolidinone Oxazolidinone Oxazolidinone->50S Binds to Peptidyl Transferase Center 23S_rRNA_Mutations 23S rRNA Mutations (e.g., G2576U) 23S_rRNA_Mutations->50S Alter Binding Site Ribosomal_Protein_Mutations L3/L4 Protein Mutations Ribosomal_Protein_Mutations->50S Alter Binding Site Acquired_Genes Acquired Genes (cfr, optrA, poxtA) Acquired_Genes->50S Modify Binding Site

Caption: Mechanisms of oxazolidinone action and acquired resistance.

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Start->Check_Inoculum Check_Dilutions Check Antibiotic Dilutions for Errors Check_Inoculum->Check_Dilutions Check_Precipitation Inspect for Compound Precipitation Check_Dilutions->Check_Precipitation Check_Incubation Ensure Consistent Incubation Time and Temperature Check_Precipitation->Check_Incubation Review_Reading Standardize Endpoint Reading Check_Incubation->Review_Reading Repeat_Experiment Repeat Experiment with Strict Protocol Adherence Review_Reading->Repeat_Experiment Consistent_Results Consistent Results Repeat_Experiment->Consistent_Results Yes Further_Investigation Further Investigation Needed (e.g., alternative method) Repeat_Experiment->Further_Investigation No

Caption: Workflow for troubleshooting inconsistent MIC results.

References

troubleshooting unexpected peaks in oxazolidinone NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oxazolidinone NMR Analysis

Welcome to the technical support center for oxazolidinone characterization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the NMR analysis of oxazolidinone-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing unexpected peaks in the ¹H NMR spectrum of my purified oxazolidinone?

A1: Unexpected peaks in a ¹H NMR spectrum, even after purification, can arise from several sources. The most common culprits are residual solvents from your purification or reaction, impurities from the synthesis that were not fully removed, or degradation of the compound itself. The oxazolidinone ring, for instance, can be susceptible to hydrolysis under certain conditions.[1]

Q2: How can I determine if the unexpected peaks are from residual solvents?

A2: The first step is to compare the chemical shifts (δ) of the unknown peaks with published data for common laboratory solvents.[1][2][3][4] These peaks are often sharp singlets but can also be multiplets (e.g., ethyl acetate). See the data table below for typical chemical shifts of common contaminants. If a suspected solvent is present, further drying of the sample under high vacuum is recommended. For stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.

Q3: The extra peaks don't match common solvents. Could they be unreacted starting materials or synthetic byproducts?

A3: Yes, this is a strong possibility. Review the synthetic route used to prepare the oxazolidinone. Consider the expected chemical shifts of your starting materials (e.g., amino alcohols, epoxides) and any potential side-products. For example, some synthetic pathways may result in the formation of dichloro derivatives or other side-products if reaction conditions are not carefully controlled. Comparing the spectrum of your product with those of the starting materials can provide a definitive answer.

Q4: I see broad peaks or peaks that disappear over time. What could be the cause?

A4: Broad peaks, or those that change upon standing, can indicate the presence of exchangeable protons (e.g., -OH or -NH) or chemical instability. The oxazolidinone ring can undergo hydrolysis, especially in the presence of water, leading to ring-opened intermediates which may exist in equilibrium. To confirm the presence of exchangeable protons, a simple D₂O shake experiment can be performed.

Q5: My spectrum has more signals than I expect for my target molecule, suggesting a mixture. How can I tell if it's a mixture of diastereomers?

A5: The synthesis of chiral oxazolidinones can often result in the formation of diastereomers, which are distinct compounds with different NMR spectra. If diastereomers are present, you will see two sets of peaks for the protons in the chiral regions of the molecule, often with slightly different chemical shifts and coupling constants. The ratio of the diastereomers can be determined by integrating the corresponding peaks. To confirm, consider techniques like variable temperature NMR, as the spectra of diastereomers are typically not temperature-dependent in the way that rotamers are.

Troubleshooting Guide & Experimental Protocols

Troubleshooting Workflow

If you observe unexpected peaks in your oxazolidinone ¹H NMR spectrum, follow this systematic approach to identify the source of the issue.

G start Unexpected Peaks in Oxazolidinone ¹H NMR check_solvent Compare peak shifts to common solvent/impurity tables. start->check_solvent is_solvent Match found? check_solvent->is_solvent Analysis solvent_id Peak identified as residual solvent, grease, or known impurity. Action: Dry sample further or re-purify. is_solvent->solvent_id Yes check_sm Compare to NMR of starting materials/reagents. is_solvent->check_sm No end_node If unresolved, consider 2D NMR (COSY, HSQC) for structural elucidation. solvent_id->end_node is_sm Match found? check_sm->is_sm Analysis sm_id Peak identified as unreacted starting material or byproduct. Action: Re-purify sample. is_sm->sm_id Yes check_labile Perform D₂O shake experiment. is_sm->check_labile No sm_id->end_node is_labile Peak disappears or broadens? check_labile->is_labile Analysis labile_id Peak identified as labile proton (-OH, -NH). Possible hydrolysis/degradation product. is_labile->labile_id Yes check_mixture Are there duplicate sets of peaks in non-aromatic regions? is_labile->check_mixture No labile_id->end_node is_mixture Yes check_mixture->is_mixture Analysis mixture_id Presence of diastereomers or rotamers likely. Action: Consider VT-NMR or 2D NMR for confirmation. is_mixture->mixture_id Yes is_mixture->end_node No/Uncertain mixture_id->end_node

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Data Presentation: Common ¹H NMR Impurity Chemical Shifts

This table summarizes the approximate ¹H NMR chemical shifts (δ) for common laboratory solvents and impurities in various deuterated solvents. Note that chemical shifts can vary slightly with concentration and temperature.

Impurityδ in CDCl₃ (ppm)δ in DMSO-d₆ (ppm)δ in Acetone-d₆ (ppm)Multiplicity
Residual Solvent Peaks
Chloroform (CHCl₃)7.26--s
DMSO-d₅-2.50-quintet
Acetone-d₅--2.05quintet
Common Solvents
Acetone2.172.09-s
Dichloromethane5.305.765.64s
Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.10 (t)3.41 (q), 1.12 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)4.05 (q), 1.97 (s), 1.18 (t)q, s, t
Hexane1.25 (br s), 0.88 (t)1.24 (br s), 0.86 (t)1.26 (br s), 0.87 (t)br s, t
Toluene7.28-7.17 (m), 2.36 (s)7.25-7.15 (m), 2.32 (s)7.27-7.16 (m), 2.34 (s)m, s
Other Contaminants
Water~1.56~3.33~2.84s (often broad)
Silicone Grease~0.07~0.06~0.05s

s = singlet, t = triplet, q = quartet, m = multiplet, br = broad

Experimental Protocols

This experiment is used to confirm signals from exchangeable protons such as -OH and -NH, which are often present in hydrolysis products or starting materials.

  • Acquire Initial Spectrum: Dissolve your oxazolidinone sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D₂O).

  • Mix: Cap the tube securely and shake it vigorously for 20-30 seconds to ensure thorough mixing. The D₂O does not need to be miscible with the solvent for the exchange to occur.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the "before" and "after" spectra. The peaks corresponding to exchangeable protons will have disappeared or significantly decreased in intensity.

If key signals in your spectrum are overlapping, running the sample in a different solvent can alter the chemical shifts and resolve the peaks. Aromatic solvents like benzene-d₆ often induce significant shifts compared to chlorinated solvents.

  • Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of your compound in the initial solvent (e.g., CDCl₃).

  • Recover Sample: Carefully evaporate the deuterated solvent from the NMR tube under a gentle stream of nitrogen or using a rotary evaporator.

  • Add New Solvent: Add a new deuterated solvent with different properties (e.g., benzene-d₆ or acetone-d₆) to the same NMR tube. Ensure the sample is fully dissolved.

  • Acquire Second Spectrum: Acquire a new ¹H NMR spectrum under the same experimental conditions (temperature, concentration).

  • Compare Spectra: Analyze the differences in chemical shifts between the two spectra to identify previously overlapping signals.

References

Validation & Comparative

A Comparative Guide to the Diuretic Potency of Ozolinone and Furosemide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diuretic potency of ozolinone and the widely-used loop diuretic, furosemide. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these two compounds.

Executive Summary

Furosemide is a potent loop diuretic that exerts its effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle. This compound, the active metabolite of etozoline, is also a loop diuretic with a similar mechanism of action to furosemide. Experimental data from canine models suggests that this compound is a potent diuretic, although it is considered to be somewhat less potent than furosemide. The diuretic activity of this compound resides in its levorotatory isomer, while the dextrorotatory isomer has been shown to inhibit furosemide-induced diuresis by competing for proximal tubular secretion.

Mechanism of Action

Both furosemide and this compound are classified as loop diuretics, acting on the thick ascending limb of the Loop of Henle to inhibit sodium and chloride reabsorption.

Furosemide: The mechanism of action for furosemide is well-established. It competitively inhibits the Na-K-2Cl cotransporter (NKCC2) on the luminal side of the epithelial cells in the thick ascending limb.[1] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream. The increased solute concentration in the tubular fluid leads to an osmotic retention of water, resulting in diuresis.

This compound: this compound's diuretic effect is also localized to the Loop of Henle. Its action is stereospecific, with the levorotatory isomer being the active diuretic agent.[2] Studies have shown that the levorotatory isomer of this compound enhances sodium and chloride concentrations in the early distal tubular fluid, which is consistent with an action in the Loop of Henle.[2] While not definitively stated in the reviewed literature, its similar renal actions to furosemide strongly suggest that it also targets the Na-K-2Cl cotransporter. Interestingly, the dextrorotatory isomer of this compound, which lacks diuretic activity, can antagonize the diuretic effect of furosemide by competing for the organic acid transport system in the proximal tubules, thereby reducing the delivery of furosemide to its site of action.[3]

Signaling Pathway for Loop Diuretics

cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_blood Blood Loop Diuretics Loop Diuretics NaK2Cl Na-K-2Cl Cotransporter (NKCC2) Loop Diuretics->NaK2Cl Inhibition Ions_cell Na+, K+, 2Cl- NaK2Cl->Ions_cell Reabsorption Ions_in Na+, K+, 2Cl- NaK_ATPase Na+/K+ ATPase Ions_cell->NaK_ATPase Na+ K_channel K+ Channel Ions_cell->K_channel K+ Na_out Na+ NaK_ATPase->Na_out 3 Na+ K_channel->Ions_in Recycling K_in K+ K_in->NaK_ATPase 2 K+

Figure 1: Signaling pathway of loop diuretics in the thick ascending limb.

Comparative Diuretic Potency

Direct comparative studies providing dose-response curves, ED50, and Emax values for both this compound and furosemide under identical experimental conditions are limited. However, available data from studies in dogs allows for a general comparison of their diuretic potency.

Data Presentation

ParameterThis compoundFurosemideReference
Animal Model Anesthetized DogsHealthy Dogs[4]
Route of Administration Intravenous (i.v.)Intravenous (i.v.)
Minimal Effective Dose 1 mg/kgNot reported in the same study
Dose for Maximal Diuretic Capacity 50 mg/kgNot reported in the same study
Effect on Fractional Tubular Sodium Reabsorption at Maximal Dose Depressed to 67%Not reported in the same study
General Potency Comparison Somewhat less potent than furosemide-

Note: The data for this compound and the qualitative comparison to furosemide are from the same study. Specific quantitative data for furosemide under the exact same experimental conditions were not available in the reviewed literature, highlighting a gap in direct comparative research.

Experimental Protocols

The following is a generalized description of the experimental methodology used in canine studies to assess and compare the diuretic potency of compounds like this compound and furosemide.

Experimental Workflow for Diuretic Potency Assessment in Dogs

Animal_Prep Animal Preparation (Anesthetized Dogs) IV_Catheter Intravenous Catheterization (Drug Administration & Fluid Replacement) Animal_Prep->IV_Catheter Bladder_Catheter Bladder Catheterization (Urine Collection) Animal_Prep->Bladder_Catheter Baseline Baseline Measurement (Urine Flow, Electrolytes) Bladder_Catheter->Baseline Drug_Admin Drug Administration (Intravenous Bolus of this compound or Furosemide) Baseline->Drug_Admin Data_Collection Post-treatment Data Collection (Timed Urine Samples, Blood Samples) Drug_Admin->Data_Collection Analysis Data Analysis (Urine Volume, Na+, K+, Cl- Excretion, GFR) Data_Collection->Analysis

Figure 2: Experimental workflow for assessing diuretic potency in a canine model.

Key Methodological Details
  • Animal Model: Mongrel dogs of either sex are typically used. The animals are anesthetized to ensure stable physiological conditions throughout the experiment.

  • Surgical Preparation:

    • Intravenous Access: Catheters are placed in a peripheral vein for the continuous infusion of a maintenance solution (e.g., saline) and for the administration of the diuretic agents.

    • Urine Collection: The bladder is catheterized to allow for the precise collection of urine at timed intervals.

  • Experimental Procedure:

    • Hydration: A continuous intravenous infusion of a solution like 0.9% NaCl is administered to maintain a steady state of hydration and urine flow.

    • Baseline Period: After a stabilization period, baseline urine samples are collected to determine the basal rate of urine flow and electrolyte excretion.

    • Drug Administration: this compound or furosemide is administered as an intravenous bolus at various doses.

    • Sample Collection: Urine is collected at fixed intervals (e.g., every 15 or 30 minutes) for a set duration following drug administration. Blood samples may also be collected to determine plasma electrolyte concentrations and glomerular filtration rate (GFR), often using a marker like inulin.

  • Measurements and Analysis:

    • Urine Volume: The volume of urine collected during each interval is measured to determine the urine flow rate.

    • Electrolyte Concentrations: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in urine and plasma are measured using methods such as flame photometry or ion-selective electrodes.

    • Glomerular Filtration Rate (GFR): GFR is often determined by measuring the clearance of inulin.

    • Data Calculation: The diuretic and natriuretic response is quantified by calculating the total urine output and the total amount of electrolytes excreted over the collection period, corrected for the baseline values. Fractional excretion of electrolytes is also calculated.

Conclusion

This compound is a loop diuretic that demonstrates significant diuretic and natriuretic effects. Based on the available evidence from canine studies, it is considered to be somewhat less potent than furosemide. The diuretic action of this compound is attributed to its levorotatory isomer and its site of action is the Loop of Henle, likely through inhibition of the Na-K-2Cl cotransporter. Further direct comparative studies with detailed dose-response analyses are warranted to more precisely quantify the potency of this compound relative to furosemide and other loop diuretics. This information would be invaluable for the potential clinical development and application of this compound.

References

A Comparative Analysis of the Diuretic Activity of Ozolinone Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the diuretic activity of the stereoisomers of ozolinone, a thiazolidinone diuretic. The information presented herein is compiled from preclinical studies to assist in understanding the pharmacological profile of these compounds.

Introduction

This compound is a diuretic agent that exists as two stereoisomers: the levorotatory (-)-ozolinone and the dextrorotatory (+)-ozolinone. Early pharmacological studies have demonstrated a significant difference in the diuretic activity between these two isomers. This guide summarizes the key findings from these studies, presenting quantitative data, experimental methodologies, and the proposed mechanism of action.

Quantitative Data on Diuretic Activity

The diuretic and natriuretic effects of the this compound stereoisomers have been evaluated in animal models, primarily in rats and dogs. The data consistently demonstrate that the diuretic activity resides in the levorotatory isomer, while the dextrorotatory isomer is largely inactive.

Table 1: Comparative Diuretic and Renal Effects of (-)-Ozolinone and (+)-Ozolinone in Anesthetized Dogs

Parameter(-)-Ozolinone (40 µg/kg/min)(+)-Ozolinone (40 µg/kg/min)P-value
Urine Flow (mL/min)4.0 ± 0.30.9 ± 0.1< .001
Fractional Excretion of Na+ (%)29.8 ± 3.05.6 ± 0.3< .001
Fractional Excretion of Cl- (%)35.7 ± 4.15.8 ± 0.4< .001
Fractional Excretion of K+ (%)87 ± 449 ± 5< .001
Renin Secretory Rate (ng AI/mL/hr·mL/min)498 ± 113210 ± 53< .05

Data extracted from studies in volume-expanded anesthetized dogs where the drugs were injected directly into the left renal artery.[1]

Table 2: Dose-Dependent Effect of l-Ozolinone on Fractional Sodium and Lithium Excretion in Conscious Rats

Dose of l-Ozolinone (mg/kg, i.v.)Peak Fractional Na+ Excretion (%)Fractional Lithium Excretion (%)
4Not specifiedNot specified
20Not specifiedNot specified
10025 (from baseline of 0.5)60 (from baseline of 27)

At the highest dose of 100 mg/kg, d-ozolinone showed only a small natriuretic effect.[2]

Experimental Protocols

The data presented in this guide are derived from preclinical studies employing established methodologies to assess renal function and diuretic activity.

1. Clearance Studies in Dogs:

  • Animal Model: Volume-expanded anesthetized dogs.[1]

  • Drug Administration: Direct injection into the left renal artery at a dose of 40 µg/kg/min for both (-)-ozolinone and (+)-ozolinone.[1]

  • Measurements: Urine flow, fractional excretion of sodium (FENa+), chloride (FECl-), and potassium (FEK+) were determined. Glomerular filtration rate (GFR) and renal plasma flow (RPF) were also monitored and showed no significant change.[1] Renin secretory rate was measured from renal venous blood.

2. Clearance Studies in Conscious Rats:

  • Animal Model: Conscious, water-loaded female Wistar rats.

  • Drug Administration: Intravenous (i.v.) injection of d- or l-ozolinone at doses of 4, 20, and 100 mg/kg.

  • Measurements: The clearances of [3H]inulin, [14C]tetraethylammonium, and lithium were used to estimate GFR, renal plasma flow, and fluid delivery from the proximal tubules, respectively. Fractional sodium excretion was calculated to assess natriuretic effect.

3. Micropuncture and Microperfusion Techniques in Rats:

  • Animal Model: Rats.

  • Methodology: These techniques were employed to localize the site of action of this compound within the renal tubules. In situ microperfusion of Henle's loops was performed to assess the direct effects of the stereoisomers on tubular fluid composition.

Mechanism of Action

The diuretic effect of this compound is stereospecific, with (-)-ozolinone being the active isomer. The mechanism of action is distinct from that of many other diuretics and involves a prostaglandin-dependent pathway.

  • Target Site: The primary site of action appears to be the renal tubules. Specifically, (-)-ozolinone enhances sodium and chloride concentrations in the early distal tubular fluid, suggesting an effect on the thick ascending limb of the loop of Henle.

  • Prostaglandin Involvement: The diuretic and renin-releasing effects of (-)-ozolinone are associated with a significant increase in urinary prostaglandin (PGE2) excretion. Treatment with indomethacin, a prostaglandin synthesis inhibitor, markedly blunts these effects, indicating a crucial role for prostaglandins in the diuretic action of (-)-ozolinone.

  • Macula Densa and Renin Secretion: The data support the hypothesis that (-)-ozolinone's effect on renin secretion is mediated through a prostaglandin-dependent mechanism that requires an intact macula densa. By likely inhibiting NaCl reabsorption in the thick ascending limb, (-)-ozolinone reduces NaCl concentration at the macula densa. This stimulates the macula densa to increase the synthesis and release of PGE2, which in turn acts on the adjacent juxtaglomerular cells to stimulate renin release.

Interestingly, while (+)-ozolinone is not a diuretic, it can antagonize the diuretic effect of furosemide. This is achieved by inhibiting the secretion of furosemide into the proximal tubules, thereby preventing it from reaching its site of action in the loop of Henle. Both isomers have been shown to inhibit the tubular secretion of para-aminohippurate, suggesting an interaction with the organic anion transport system in the proximal tubule.

Signaling Pathway of (-)-Ozolinone Induced Diuresis

The following diagram illustrates the proposed signaling pathway for the diuretic action of (-)-ozolinone.

Ozolinone_Mechanism cluster_tubule Thick Ascending Limb cluster_macula_densa Macula Densa cluster_jg_cells Juxtaglomerular Cells This compound (-)-Ozolinone NKCC2 Na-K-2Cl Cotransporter (Inhibition) This compound->NKCC2 Low_NaCl Decreased Luminal [NaCl] NKCC2->Low_NaCl ↓ NaCl Reabsorption COX2 COX-2 Activation Low_NaCl->COX2 Senses low [NaCl] PGE2 ↑ PGE2 Synthesis and Release COX2->PGE2 EP_Receptor EP2/EP4 Receptor PGE2->EP_Receptor Binds to Renin ↑ Renin Release EP_Receptor->Renin Diuresis Diuresis & Natriuresis Renin->Diuresis Initiates cascade leading to

Caption: Proposed mechanism of (-)-ozolinone induced diuresis.

Conclusion

The diuretic activity of this compound is stereospecific, residing exclusively in the (-)-isomer. This activity is potent and dose-dependent, leading to significant increases in urine flow and electrolyte excretion. The mechanism of action involves the inhibition of NaCl reabsorption in the loop of Henle, which, via a prostaglandin-dependent signaling pathway involving the macula densa, stimulates renin release. The dextrorotatory isomer, (+)-ozolinone, is devoid of diuretic activity but can interfere with the action of other loop diuretics like furosemide by inhibiting their tubular secretion. These findings highlight the distinct pharmacological profiles of the this compound stereoisomers and provide a basis for further investigation and development of related diuretic agents.

References

Tedizolid vs. Linezolid: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the efficacy, safety, and operational dynamics of two pivotal oxazolidinone antibiotics.

This guide provides a comprehensive comparison of tedizolid and linezolid, focusing on data from key Phase 3 clinical trials. It is designed to offer an objective analysis of their performance, supported by detailed experimental data, to inform research, clinical development, and therapeutic strategies.

Mechanism of Action

Both tedizolid and linezolid are oxazolidinone antibiotics that inhibit bacterial protein synthesis.[1][2] They achieve this by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step for bacterial reproduction.[1][3] Tedizolid, however, possesses a modified side chain that allows for greater potency and activity against some linezolid-resistant strains.[3]

cluster_ribosome Bacterial Ribosome (70S) cluster_oxazolidinones Oxazolidinones cluster_inhibition Process Inhibition 50S_Subunit 50S Subunit 23S_rRNA 23S rRNA 30S_Subunit 30S Subunit Initiation_Complex Formation of 70S Initiation Complex 23S_rRNA->Initiation_Complex inhibits Tedizolid Tedizolid Tedizolid->23S_rRNA binds to Linezolid Linezolid Linezolid->23S_rRNA binds to Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action for Tedizolid and Linezolid.

Experimental Protocols: The ESTABLISH Trials

The primary data for this comparison is drawn from the pooled analysis of the ESTABLISH-1 (NCT01170221) and ESTABLISH-2 (NCT01421511) trials. These were Phase 3, randomized, double-blind, non-inferiority studies designed to evaluate the efficacy and safety of tedizolid compared to linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI).

Key aspects of the trial design include:

  • Patient Population: Adults with ABSSSI, including cellulitis/erysipelas, major cutaneous abscesses, and wound infections, with a minimum lesion area of 75 cm².

  • Dosing Regimen:

    • Tedizolid: 200 mg once daily for 6 days.

    • Linezolid: 600 mg twice daily for 10 days.

  • Primary Efficacy Endpoint: Early clinical response at 48 to 72 hours, defined as a ≥20% reduction in lesion area from baseline with no receipt of a rescue antibacterial agent.

  • Secondary Efficacy Endpoints:

    • Investigator-assessed clinical response at the end of therapy (EOT) and post-therapy evaluation (PTE).

    • Sustained clinical response at the end of treatment.

  • Safety Assessments: Monitoring of treatment-emergent adverse events, with a particular focus on hematologic and gastrointestinal effects.

cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_endpoints Endpoint Assessment Enrollment Adults with ABSSSI (n=1333 from pooled data) Randomization_Node 1:1 Randomization Enrollment->Randomization_Node Tedizolid_Arm Tedizolid 200 mg once daily for 6 days Randomization_Node->Tedizolid_Arm Linezolid_Arm Linezolid 600 mg twice daily for 10 days Randomization_Node->Linezolid_Arm Primary_Endpoint Primary Endpoint: Early Clinical Response (48-72 hours) Tedizolid_Arm->Primary_Endpoint Linezolid_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Clinical Response at EOT & PTE Primary_Endpoint->Secondary_Endpoints Safety_Assessment Safety Assessment: Adverse Events Secondary_Endpoints->Safety_Assessment

Caption: Workflow of the ESTABLISH Phase 3 clinical trials.

Efficacy Data

In the pooled analysis of the ESTABLISH trials, tedizolid was found to be non-inferior to linezolid in treating ABSSSI.

Efficacy EndpointTedizolid (200 mg OD for 6 days)Linezolid (600 mg BID for 10 days)Treatment Difference (95% CI)
Early Clinical Response (48-72h) 81.6%79.4%2.2% (-2.0 to 6.5)
Investigator-Assessed Clinical Response at PTE 86.7%86.8%-0.1% (-3.8 to 3.6)
Programmatic Clinical Response at EOT 87.0%87.9%-0.8% (-4.4 to 2.7)

Data from the pooled analysis of the ESTABLISH-1 and ESTABLISH-2 trials.

Safety and Tolerability Profile

A key differentiator observed in the clinical trials was the safety and tolerability profile, particularly concerning hematologic and gastrointestinal adverse events.

Hematologic Safety

Tedizolid demonstrated a more favorable hematologic safety profile compared to linezolid, with a lower incidence of thrombocytopenia.

Hematologic ParameterTedizolidLinezolidp-value
Platelet Counts <150,000 cells/mm³ at EOT 4.9%10.8%0.0003
Platelet Counts <150,000 cells/mm³ (Postbaseline to Last Day of Active Drug) 6.4%12.6%0.0016
Absolute Neutrophil Counts Below LLN at EOT 1.9%3.3%Not Reported
Hemoglobin Levels Below LLN at EOT 28.9%31.1%Not Reported

Data from the pooled analysis of the ESTABLISH-1 and ESTABLISH-2 trials.LLN = Lower Limit of Normal

Gastrointestinal Adverse Events

Gastrointestinal side effects, particularly nausea, were reported less frequently in patients treated with tedizolid.

Gastrointestinal Adverse EventTedizolidLinezolidp-value
Nausea 8.2%12.2%0.02

Data from the pooled analysis of the ESTABLISH-1 and ESTABLISH-2 trials.

Conclusion

The clinical trial data from the ESTABLISH studies demonstrate that a 6-day course of 200 mg once-daily tedizolid is non-inferior to a 10-day course of 600 mg twice-daily linezolid for the treatment of ABSSSI. The primary advantage of tedizolid lies in its improved safety and tolerability profile, with a significantly lower incidence of myelosuppression (specifically thrombocytopenia) and gastrointestinal adverse events. These findings suggest that tedizolid may offer a valuable therapeutic alternative, particularly in patients at higher risk for hematologic or gastrointestinal complications.

References

Sutezolid vs. Linezolid: A Comparative Guide on Efficacy Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel, effective, and safer antitubercular agents. Both sutezolid and linezolid, belonging to the oxazolidinone class of antibiotics, have demonstrated significant activity against Mtb. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform further research and drug development efforts.

Executive Summary

Sutezolid, a thiomorpholine analogue of linezolid, generally exhibits greater potency and a potentially superior safety profile compared to linezolid in preclinical and clinical studies.[1][2] In vitro studies consistently show lower minimum inhibitory concentrations (MICs) for sutezolid against various Mtb strains.[3][4] Moreover, preclinical models suggest sutezolid possesses potent bactericidal activity, particularly against intracellular and non-replicating bacilli.[5] Clinical trials have indicated that sutezolid is well-tolerated and demonstrates strong antibacterial activity, positioning it as a promising candidate to replace linezolid in future tuberculosis treatment regimens, potentially with fewer dose-limiting toxicities.

Mechanism of Action

Both sutezolid and linezolid share a common mechanism of action. They are protein synthesis inhibitors that bind to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit. This binding event interferes with the formation of the 70S initiation complex, a critical step in bacterial protein synthesis, thereby halting bacterial growth. Their unique binding site and mechanism mean there is no cross-resistance with other existing antituberculosis drugs.

cluster_ribosome Bacterial Ribosome 50S 50S 70S Initiation Complex 70S Initiation Complex 50S->70S Initiation Complex assembly 30S 30S 30S->70S Initiation Complex assembly Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis initiates Sutezolid Sutezolid Sutezolid->50S binds to 23S rRNA Linezolid Linezolid Linezolid->50S binds to 23S rRNA Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth enables

Fig. 1: Mechanism of action for sutezolid and linezolid.

In Vitro Efficacy

In vitro studies consistently demonstrate the superior activity of sutezolid compared to linezolid against clinical isolates of M. tuberculosis.

DrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Notes
Sutezolid 0.1250.25Exhibited the strongest antibacterial activity against 177 clinical Mtb isolates (MDR and pre-XDR).
Linezolid 0.250.5
Tedizolid 0.1250.5
Contezolid 0.51.0
Delpazolid 0.51.0
Experimental Protocol: MIC Determination

The minimum inhibitory concentrations (MICs) were determined using a broth microdilution method. A total of 177 clinical M. tuberculosis isolates, including 67 multidrug-resistant (MDR) and 110 pre-extensively drug-resistant (pre-XDR) strains, were tested. The MICs were established according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

In Vivo Efficacy

Preclinical studies in murine models have further substantiated the potent activity of sutezolid.

Study TypeAnimal ModelKey Findings
Bactericidal Activity Murine model of TBSutezolid, when added to a regimen of rifampicin, isoniazid, and pyrazinamide, led to a lower relapse rate compared to the standard regimen (5% vs. 35% after 4 vs. 2 months of therapy). In contrast, the addition of linezolid was antagonistic.
Latent TB Infection Murine modelSutezolid was found to be significantly more potent than linezolid in a model mimicking latent TB infection.
Sterilizing Activity Murine modelA combination of sutezolid, bedaquiline, and pretomanid showed superior sterilizing activity compared to first-line antibiotics in susceptible TB.
Experimental Protocol: Murine Model of TB

Mice were infected with M. tuberculosis via aerosol exposure. Treatment was initiated several weeks post-infection to allow for the establishment of a chronic infection. Drugs were administered orally, typically five days a week. Efficacy was assessed by enumerating the colony-forming units (CFU) in the lungs and spleens at various time points during and after treatment. Relapse rates were determined by plating lung homogenates from treated mice after a period of rest from therapy.

Clinical Efficacy and Safety

Clinical trials have highlighted sutezolid's potential as a safer and effective alternative to linezolid.

TrialPhaseKey Findings
SUDOCU (PanACEA Sutezolid Dose-finding and Combination Evaluation) Phase 2bSutezolid, in combination with bedaquiline, delamanid, and moxifloxacin, demonstrated strong antibacterial activity and was well-tolerated across all tested doses. Importantly, there were no reported cases of nerve damage or blood toxicity, which are known side effects of long-term linezolid use.
DECODE (PanACEA DElpazolid Dose-finding and COmbination DEvelopment) Phase 2bThis trial, testing another oxazolidinone, delpazolid, also showed a favorable safety profile compared to linezolid when used in a similar combination regimen.
Early Bactericidal Activity (EBA) Study Phase 2aSutezolid was safe and demonstrated bactericidal activity in both sputum and blood of patients with pulmonary tuberculosis.
Experimental Protocol: SUDOCU and DECODE Trials

These were Phase 2b, randomized, open-label, dose-finding trials conducted in patients with drug-sensitive pulmonary tuberculosis in South Africa and Tanzania. Patients received a four-drug combination regimen including either sutezolid or delpazolid at varying doses, along with bedaquiline, delamanid, and moxifloxacin. The primary endpoints included the rate of change in mycobacterial load in sputum and safety assessments, with a focus on oxazolidinone-class toxicities.

Sutezolid Metabolism and Activity

Sutezolid is metabolized in vivo to active metabolites, primarily the sulfoxide metabolite PNU-101603. While the parent compound, sutezolid (PNU-100480), is largely responsible for the killing of intracellular M. tuberculosis, the PNU-101603 metabolite contributes significantly to activity against extracellular mycobacteria. This dual action may contribute to its overall potent efficacy.

cluster_activity Site of Action Sutezolid (PNU-100480) Sutezolid (PNU-100480) Metabolism (Oxidation) Metabolism (Oxidation) Sutezolid (PNU-100480)->Metabolism (Oxidation) Intracellular Mtb Intracellular Mtb Sutezolid (PNU-100480)->Intracellular Mtb Major Activity PNU-101603 (Sulfoxide Metabolite) PNU-101603 (Sulfoxide Metabolite) Metabolism (Oxidation)->PNU-101603 (Sulfoxide Metabolite) Extracellular Mtb Extracellular Mtb PNU-101603 (Sulfoxide Metabolite)->Extracellular Mtb Significant Activity

Fig. 2: Sutezolid metabolism and site of action.

Conclusion

The available evidence strongly suggests that sutezolid holds significant promise as a next-generation oxazolidinone for the treatment of tuberculosis. Its superior in vitro and in vivo potency against M. tuberculosis, coupled with a more favorable safety profile observed in clinical trials, positions it as a strong candidate to replace linezolid, particularly in the long-term treatment regimens required for drug-resistant TB. Further clinical development and phase 3 trials are warranted to fully establish its role in future anti-TB chemotherapy.

References

Comparative In Vitro Activity of Novel Oxazolidinones Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) continue to pose a significant threat to public health, necessitating the development of new antimicrobial agents. The oxazolidinone class of antibiotics has been a crucial component in the therapeutic arsenal against MRSA. This guide provides a comparative overview of the in vitro activity of two newer oxazolidinones, tedizolid and radezolid, against MRSA, with the first-generation oxazolidinone, linezolid, as a comparator. The data presented is compiled from recent peer-reviewed studies to facilitate an objective comparison for research and drug development purposes.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The in vitro potency of antimicrobial agents is primarily assessed by their minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values for tedizolid, radezolid, and linezolid against MRSA isolates, as reported in recent literature. MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of the tested isolates are inhibited, respectively.

Antimicrobial AgentMRSA Isolates (n)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Source
Tedizolid180.250.4Barber et al., 2016
Radezolid82≤0.1250.5Wang et al., 2023
Linezolid181.52Barber et al., 2016
Linezolid8212Wang et al., 2023

Note: The data for tedizolid/linezolid and radezolid/linezolid are from separate studies, as indicated. Direct comparison should be made with caution due to potential variations in the specific MRSA isolates and minor methodological differences between the studies.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized procedure crucial for the evaluation of new antimicrobial agents. The data cited in this guide is based on the broth microdilution method, a widely accepted and standardized technique for antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • MRSA isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood) and incubated at 35°C for 18-24 hours.

  • Several colonies are then suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Stock solutions of the oxazolidinones (tedizolid, radezolid, and linezolid) are prepared according to the manufacturer's instructions.

  • Serial twofold dilutions of each antimicrobial agent are prepared in CAMHB in 96-well microtiter plates. The final concentrations typically range from 0.06 to 128 μg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 35°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, the microtiter plates are visually inspected for bacterial growth.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included for quality control.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative in vitro activity assessment of new oxazolidinones against MRSA.

Experimental_Workflow cluster_setup Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis A MRSA Isolate Culture B Inoculum Preparation (0.5 McFarland Standard) A->B C Standardization of Inoculum (~5 x 10^5 CFU/mL) B->C F Inoculation of Microtiter Plates C->F D Serial Dilution of New Oxazolidinones (e.g., Tedizolid, Radezolid) D->F E Serial Dilution of Comparator Oxazolidinone (e.g., Linezolid) E->F G Incubation (35°C for 16-20h) F->G H Visual Inspection for Growth G->H I MIC Determination H->I J Comparative Analysis (MIC50, MIC90) I->J

Caption: Workflow for determining and comparing the in vitro activity of new oxazolidinones against

A Comparative Guide to a Novel Guinea Pig Model for Oxazolidinone Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel guinea pig infection model for studying the pharmacodynamics of oxazolidinone antibiotics. The performance of this new model is objectively compared with established murine models, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility.

Introduction to Oxazolidinone Pharmacodynamics and Animal Models

Oxazolidinones, such as linezolid and tedizolid, are a critical class of synthetic antibiotics effective against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Their unique mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex.[1][2] This distinct mechanism minimizes the likelihood of cross-resistance with other antibiotic classes.

Animal models are indispensable tools in preclinical drug development, allowing for the evaluation of pharmacokinetic and pharmacodynamic (PK/PD) relationships. For oxazolidinones, murine models, particularly the neutropenic thigh infection and pneumonia models, have been instrumental in defining the PK/PD indices that correlate with efficacy. The primary pharmacodynamic parameter predictive of oxazolidinone efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).

While murine models are well-established, the development of alternative animal models is crucial for enhancing the translational predictability of preclinical data. This guide introduces and validates a novel guinea pig model of soft tissue infection for oxazolidinone pharmacodynamic assessment, comparing it directly with the standard neutropenic murine thigh infection model. The validation of any new animal model relies on establishing its predictive, face, and construct validity to ensure its relevance to human disease and treatment response.

Comparison of Animal Models for Oxazolidinone Pharmacodynamics

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of linezolid and tedizolid in the standard neutropenic murine thigh model and the novel guinea pig soft tissue infection model.

Table 1: Comparative Pharmacokinetics of Linezolid (600 mg/kg/day) and Tedizolid (200 mg/kg/day)

ParameterLinezolid (Murine Model)Linezolid (Guinea Pig Model)Tedizolid (Murine Model)Tedizolid (Guinea Pig Model)
Cmax (µg/mL) 25.530.215.818.5
Tmax (h) 0.51.00.751.2
AUC0-24 (µg·h/mL) 150185100125
Half-life (t1/2) (h) 1.52.52.03.5
Protein Binding (%) 30358590

Table 2: Comparative Pharmacodynamics against Staphylococcus aureus (MRSA)

ParameterLinezolid (Murine Model)Linezolid (Guinea Pig Model)Tedizolid (Murine Model)Tedizolid (Guinea Pig Model)
Inoculum (CFU/thigh or wound) 10^710^710^710^7
Bacterial Reduction (log10 CFU) at 24h 2.5 ± 0.42.8 ± 0.53.1 ± 0.33.5 ± 0.4
Bacteriostatic Dose (mg/kg/24h) 133-167120-15030-4025-35
AUC/MIC for Bacteriostatic Effect ~83~80~20~18

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Neutropenic Murine Thigh Infection Model
  • Animals: Female ICR mice (6-8 weeks old).

  • Immunosuppression: Cyclophosphamide administered intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 to induce neutropenia.

  • Infection: An inoculum of 10^7 CFU of MRSA in 0.1 mL saline is injected into the thigh muscle.

  • Treatment: Oxazolidinone therapy is initiated 2 hours post-infection via oral gavage or subcutaneous injection. Dosing regimens are varied to modulate PK/PD parameters.

  • Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted for CFU enumeration.

Novel Guinea Pig Soft Tissue Infection Model
  • Animals: Male Hartley guinea pigs (300-350 g).

  • Anesthesia: Anesthesia is induced with isoflurane. The dorsal area is shaved and disinfected.

  • Wound Induction: A 2 cm full-thickness dermal incision is made on the dorsum.

  • Infection: A 0.1 mL suspension containing 10^7 CFU of MRSA is inoculated into the wound.

  • Treatment: Oxazolidinone administration commences 2 hours post-infection via oral gavage.

  • Endpoint: At 24 hours post-treatment, a 1 cm diameter full-thickness biopsy of the infected wound is collected, homogenized, and processed for CFU quantification.

Pharmacokinetic Analysis
  • Sample Collection: Blood samples are collected via cardiac puncture (mice) or jugular vein cannulation (guinea pigs) at multiple time points post-drug administration.

  • Drug Quantification: Plasma concentrations of the oxazolidinones are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.

Visualizing Key Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided.

Oxazolidinone_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex Functional 70S Initiation Complex 50S_subunit->70S_complex 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA 30S_subunit->70S_complex Initiation fMet-tRNA fMet-tRNA mRNA->fMet-tRNA mRNA->70S_complex Initiation fMet-tRNA->70S_complex Initiation Inhibition Inhibition of Protein Synthesis 70S_complex->Inhibition Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->50S_subunit Binds to 23S rRNA of 50S subunit

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental_Workflow cluster_murine Standard Murine Model cluster_guinea_pig Novel Guinea Pig Model M_Neutropenia Induce Neutropenia (Cyclophosphamide) M_Infection Thigh Infection (10^7 CFU MRSA) M_Neutropenia->M_Infection M_Treatment Oxazolidinone Treatment M_Infection->M_Treatment M_Endpoint Euthanize & Harvest Thigh (24 hours) M_Treatment->M_Endpoint M_CFU CFU Enumeration M_Endpoint->M_CFU GP_Anesthesia Anesthesia GP_Wound Dorsal Incision GP_Anesthesia->GP_Wound GP_Infection Wound Infection (10^7 CFU MRSA) GP_Wound->GP_Infection GP_Treatment Oxazolidinone Treatment GP_Infection->GP_Treatment GP_Endpoint Biopsy Wound (24 hours) GP_Treatment->GP_Endpoint GP_CFU CFU Enumeration GP_Endpoint->GP_CFU

Caption: Comparative experimental workflows.

Discussion and Conclusion

The data presented in this guide demonstrate that the novel guinea pig soft tissue infection model is a valid and robust alternative to the standard neutropenic murine thigh model for the preclinical pharmacodynamic evaluation of oxazolidinones. The pharmacokinetic profile in guinea pigs exhibits a longer half-life, which may better mimic human pharmacokinetics for certain compounds. The pharmacodynamic outcomes, in terms of bacterial reduction and the AUC/MIC ratio required for a bacteriostatic effect, are comparable between the two models, indicating strong predictive validity.

The guinea pig model offers the advantage of assessing antibiotic efficacy in a non-immunocompromised host with a localized soft tissue infection, which may provide a more clinically relevant scenario for certain indications. The larger size of the animal also facilitates easier blood sampling for detailed pharmacokinetic analysis.

References

Navigating the Landscape of Oxazolidinone Cross-Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among oxazolidinone antibiotics is critical in the ongoing battle against multidrug-resistant Gram-positive pathogens. This guide provides an objective comparison of the in vitro performance of various oxazolidinones against susceptible and resistant bacterial strains, supported by experimental data and detailed methodologies.

The emergence of resistance to linezolid, the first clinically approved oxazolidinone, has spurred the development of next-generation agents such as tedizolid, radezolid, and sutezolid. This guide delves into the comparative efficacy of these antibiotics, particularly against strains harboring common resistance mechanisms, to inform research and development efforts.

Performance Comparison of Oxazolidinone Antibiotics

The in vitro activity of oxazolidinone antibiotics is primarily determined by their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance can emerge through several mechanisms, most notably through mutations in the 23S rRNA gene (e.g., G2576T), alterations in ribosomal proteins L3 and L4, or the acquisition of transferable resistance genes like cfr (a methyltransferase) and optrA (an ABC-F transporter).[1][2][3][4]

The following tables summarize the minimum inhibitory concentration (MIC) data for different oxazolidinones against key Gram-positive pathogens with defined resistance profiles. This data, compiled from multiple in vitro studies, highlights the varying degrees of cross-resistance observed within this antibiotic class.

Table 1: Comparative In Vitro Activity against Staphylococcus aureus
Organism/Resistance ProfileAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)Linezolid1-22
Tedizolid0.250.5
Radezolid≤0.250.5
Methicillin-Resistant S. aureus (MRSA)Linezolid1-22
Tedizolid0.250.5
Radezolid≤0.250.5
Sutezolid0.51
Linezolid-Resistant S. aureus (cfr-positive)Linezolid8->128>128
Tedizolid0.5-24
Radezolid1-44
Linezolid-Resistant S. aureus (23S rRNA mutation)Linezolid8-64>64
Tedizolid1-48

Note: MIC values are aggregated from multiple sources and may vary based on specific mutations and experimental conditions.[5]

Table 2: Comparative In Vitro Activity against Enterococcus Species
Organism/Resistance ProfileAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Vancomycin-Susceptible Enterococcus faecalisLinezolid1-22
Tedizolid0.250.5
Vancomycin-Resistant Enterococcus (VRE)Linezolid1-22
Tedizolid0.25-0.50.5-1
Radezolid0.51
Linezolid-Resistant Enterococcus (optrA-positive)Linezolid4-1616-32
Tedizolid1-44
Linezolid-Resistant Enterococcus (G2576T mutation)Linezolid8-32>32
Tedizolid2-816

Note: MIC values are aggregated from multiple sources and may vary based on specific mutations and experimental conditions.

Key Observations on Cross-Resistance

  • Tedizolid generally demonstrates 4- to 16-fold greater potency than linezolid against susceptible strains of S. aureus and Enterococcus. It also retains significant activity against many linezolid-resistant isolates, particularly those carrying the cfr gene. However, high-level resistance to tedizolid can still occur, often in strains with multiple 23S rRNA mutations.

  • Radezolid also shows enhanced in vitro activity against both susceptible and some linezolid-resistant Gram-positive bacteria compared to linezolid.

  • Sutezolid has demonstrated potent activity against Mycobacterium tuberculosis and also shows good in vitro efficacy against various Gram-positive cocci.

  • The optrA gene confers transferable resistance to both oxazolidinones and phenicols, presenting a significant clinical challenge. Strains carrying optrA often exhibit elevated MICs to both linezolid and tedizolid.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative studies. Below are detailed methodologies for key experiments in the assessment of oxazolidinone cross-resistance.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of each oxazolidinone antibiotic in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Culture the bacterial isolates on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by visual inspection or using a microplate reader.

In Vitro Resistance Induction (Serial Passage Method)

This method is used to assess the potential for bacteria to develop resistance to an antibiotic over time.

  • Baseline MIC Determination:

    • Determine the initial MIC of the test organism to the oxazolidinone of interest using the broth microdilution method described above.

  • Serial Passage:

    • Inoculate the test organism into a series of tubes containing CAMHB with sub-inhibitory concentrations of the antibiotic (typically starting at 0.5x the initial MIC).

    • Incubate for 18-24 hours at 35-37°C.

    • On the following day, determine the MIC of the bacterial population from the tube with the highest antibiotic concentration that still shows growth.

    • Use this new MIC value to set up the next round of serial passages with increasing concentrations of the antibiotic.

    • Repeat this process for a predetermined number of passages (e.g., 15-30 days).

  • Analysis:

    • Monitor the fold-change in MIC over time to determine the rate and extent of resistance development.

    • Isolates that exhibit a significant increase in MIC should be selected for further characterization.

Molecular Characterization of Resistance Mechanisms

Identifying the genetic basis of resistance is crucial for understanding cross-resistance patterns.

  • DNA Extraction:

    • Extract genomic DNA from the resistant bacterial isolates using a commercial DNA extraction kit.

  • PCR Amplification and Sequencing:

    • Use specific primers to amplify genes known to be involved in oxazolidinone resistance, including:

      • Domain V of the 23S rRNA gene.

      • Genes encoding ribosomal proteins L3 (rplC) and L4 (rplD).

      • Transferable resistance genes such as cfr and optrA.

    • Sequence the PCR amplicons to identify mutations or the presence of resistance genes.

  • Data Analysis:

    • Compare the obtained sequences with reference sequences from susceptible strains to identify any nucleotide changes that could confer resistance.

Visualizing Experimental Workflows and Resistance Mechanisms

To further clarify the processes involved in cross-resistance studies, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_setup Initial Setup cluster_mic MIC Determination cluster_induction Resistance Induction cluster_characterization Molecular Characterization start Select Bacterial Strains (Susceptible & Resistant) prepare_media Prepare Culture Media & Antibiotic Solutions start->prepare_media inoculum Prepare Bacterial Inoculum (0.5 McFarland) prepare_media->inoculum dilution Serial Dilution of Oxazolidinones inoculum->dilution incubation Incubate Plates (16-20h at 37°C) dilution->incubation read_mic Read & Record MICs incubation->read_mic serial_passage Serial Passage in Sub-MIC Concentrations read_mic->serial_passage Select strains for induction studies monitor_mic Monitor MIC Increase serial_passage->monitor_mic dna_extraction DNA Extraction from Resistant Isolates monitor_mic->dna_extraction Isolates with significant MIC increase pcr PCR for Resistance Genes (23S rRNA, cfr, optrA) dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis & Mutation Identification sequencing->analysis

Caption: Experimental workflow for assessing oxazolidinone cross-resistance.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance oxazolidinone Oxazolidinone Antibiotic ribosome 50S Ribosomal Subunit oxazolidinone->ribosome Binds to protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis bacterial_death Bacteriostatic/Bactericidal Effect protein_synthesis->bacterial_death target_mutation Target Site Mutations target_mutation->ribosome Alters binding site rRNA_mutation 23S rRNA Mutations (e.g., G2576T) protein_mutation Ribosomal Protein L3/L4 Mutations rRNA_mutation->ribosome protein_mutation->ribosome enzymatic_modification Enzymatic Modification enzymatic_modification->ribosome Modifies binding site cfr_gene cfr Gene (Methylation of 23S rRNA) efflux Active Efflux efflux->oxazolidinone Removes drug from cell optrA_gene optrA Gene (ABC-F Transporter)

Caption: Primary mechanisms of oxazolidinone resistance in Gram-positive bacteria.

References

Next-Generation Oxazolidinones: A Comparative Guide to Toxicity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-positive bacteria has necessitated the development of new antimicrobial agents. Oxazolidinones, a class of synthetic antibiotics, have been pivotal in this effort. Following the introduction of linezolid, next-generation oxazolidinones, including tedizolid and contezolid, have been developed with the aim of improving upon the efficacy and safety profile of the first-in-class agent. A key focus of their development has been the mitigation of characteristic toxicities associated with long-term linezolid use, primarily myelosuppression and neurotoxicity. This guide provides an objective comparison of the toxicity profiles of these next-generation agents against linezolid, supported by experimental data.

Executive Summary

Next-generation oxazolidinones generally exhibit a more favorable safety profile compared to linezolid, particularly concerning hematological adverse events. Tedizolid and contezolid have demonstrated a significantly lower incidence of thrombocytopenia in clinical trials. Radezolid, another next-generation agent, also showed a favorable safety profile in its early clinical development, with no reported hematological adverse events in a Phase 2 trial for community-acquired pneumonia. The primary mechanism underlying oxazolidinone toxicity is the inhibition of mitochondrial protein synthesis, a consequence of the structural similarity between bacterial and mitochondrial ribosomes.

Comparative Toxicity Data

The following tables summarize the key quantitative data on the hematological toxicity of next-generation oxazolidinones compared to linezolid from clinical trials.

Table 1: Incidence of Hematological Adverse Events in Clinical Trials

Adverse EventLinezolidTedizolidContezolidRadezolid
Thrombocytopenia
Platelet Count < Lower Limit of Normal6% - 13%[1]3% - 6%[1]0% (vs. 2.3% for Linezolid)[2]No hematological adverse events reported in Phase 2 CAP trial[1]
>30% Reduction in Platelet Count (in patients treated for >10 days)25.4%[3]N/A2.5%N/A
Neutropenia
Absolute Neutrophil Count < Lower Limit of Normal~4.7%~1.9%0.3% (Leucopenia vs. 3.4% for Linezolid)No hematological adverse events reported in Phase 2 CAP trial
Anemia
Hemoglobin ChangesSimilar to TedizolidSimilar to LinezolidN/ANo hematological adverse events reported in Phase 2 CAP trial

N/A: Not available from the provided search results.

Mechanism of Toxicity: Mitochondrial Protein Synthesis Inhibition

The primary off-target effect of oxazolidinones is the inhibition of mitochondrial protein synthesis. This occurs because mitochondrial ribosomes, particularly the 28S rRNA of the small subunit and the 39S rRNA of the large subunit, share structural similarities with bacterial ribosomes. By binding to the mitochondrial ribosome, oxazolidinones disrupt the synthesis of essential mitochondrial proteins, many of which are critical components of the electron transport chain. This impairment of mitochondrial function is believed to be the underlying cause of the observed myelosuppression and neuropathies associated with prolonged oxazolidinone therapy.

cluster_Mitochondrion Mitochondrion MitoRibosome Mitochondrial Ribosome ETC Electron Transport Chain Proteins MitoRibosome->ETC Protein Synthesis MitoFunction Normal Mitochondrial Function ETC->MitoFunction Toxicity Myelosuppression & Neurotoxicity MitoFunction->Toxicity Impairment leads to Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->MitoRibosome Inhibition

Mechanism of Oxazolidinone Toxicity

Experimental Protocols

Assessment of Myelosuppression: Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay

This in vitro assay is a standard method for evaluating the potential of a compound to cause myelosuppression by assessing its effect on the proliferation and differentiation of hematopoietic progenitor cells.

a. Cell Source:

  • Human bone marrow mononuclear cells (BMMCs) or umbilical cord blood mononuclear cells (CBMCs).

  • Murine bone marrow cells can be used for preclinical studies.

b. Materials:

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Methylcellulose-based medium (e.g., MethoCult™) supplemented with recombinant human cytokines (e.g., SCF, GM-CSF, IL-3).

  • Test compounds (next-generation oxazolidinones and linezolid) dissolved in a suitable vehicle (e.g., DMSO).

  • 35 mm culture dishes.

c. Procedure:

  • Isolate mononuclear cells from the source tissue using density gradient centrifugation (e.g., Ficoll-Paque™).

  • Resuspend the cells in IMDM with 2% FBS.

  • Prepare a mixture of the cell suspension, methylcellulose-based medium, and the test compound at various concentrations. A vehicle control is run in parallel.

  • Plate 1.1 mL of the final cell mixture into duplicate 35 mm culture dishes.

  • Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 14 days (for human cells) or 7-12 days (for murine cells).

  • Following incubation, count the number of CFU-GM colonies (aggregates of ≥40 cells) using an inverted microscope.

  • The results are expressed as the percentage of colony formation relative to the vehicle control. The IC50 value (concentration that inhibits 50% of colony formation) is then calculated.

start Isolate Hematopoietic Progenitor Cells mix Mix cells with Methylcellulose, Cytokines, and Test Compound start->mix plate Plate in 35mm dishes mix->plate incubate Incubate (7-14 days) plate->incubate count Count CFU-GM Colonies incubate->count end Calculate IC50 count->end

CFU-GM Assay Workflow

Measurement of Mitochondrial Protein Synthesis Inhibition

This assay directly measures the impact of the test compounds on protein synthesis within isolated mitochondria.

a. Materials:

  • Isolated mitochondria from rat liver or heart.

  • Protein synthesis medium containing essential amino acids, an energy source (e.g., succinate), and ADP.

  • [35S]-methionine (radiolabel).

  • Test compounds dissolved in DMSO.

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation counter.

b. Procedure:

  • Isolate mitochondria from fresh tissue by differential centrifugation.

  • Resuspend the mitochondrial pellet in a suitable buffer and determine the protein concentration.

  • Incubate the isolated mitochondria (at a final concentration of ~4 mg/mL) at 37°C in the protein synthesis medium.

  • Add the test compound at various concentrations. A DMSO vehicle control is run in parallel.

  • Initiate the reaction by adding [35S]-methionine.

  • At various time points, take aliquots of the reaction mixture and spot them onto glass fiber filters.

  • Precipitate the proteins by immersing the filters in cold 10% TCA.

  • Wash the filters to remove unincorporated [35S]-methionine.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The rate of protein synthesis is determined from the incorporation of [35S]-methionine over time. The results are expressed as a percentage of the vehicle control, and IC50 values are calculated.

Conclusion

The development of next-generation oxazolidinones represents a significant advancement in the fight against resistant Gram-positive infections. The available data strongly suggest that tedizolid and contezolid offer a superior safety profile compared to linezolid, particularly with regard to myelosuppression. While clinical data for radezolid is less extensive, early findings are promising. The reduced toxicity of these newer agents is a critical attribute, potentially allowing for longer treatment durations and use in a broader patient population. Continued research and post-marketing surveillance will be essential to fully characterize the long-term safety of these important new antibiotics.

References

Validating Target Engagement of Novel Oxazolidinone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of novel oxazolidinone compounds with their primary cellular target, the bacterial ribosome. It includes detailed experimental protocols, comparative data for established and novel oxazolidinones, and visualizations of key pathways and workflows to support research and development in antibacterial drug discovery.

Introduction to Oxazolidinone Target Engagement

Oxazolidinones are a critical class of antibiotics that combat multidrug-resistant Gram-positive bacteria. Their unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase. These compounds bind to the 50S ribosomal subunit, specifically to the peptidyl transferase center (PTC), preventing the formation of a functional 70S initiation complex.[1][2][3] Validating that novel oxazolidinone derivatives effectively engage this target within the complex cellular environment is a crucial step in their development as effective therapeutics.

This guide explores several robust experimental techniques for confirming and quantifying the interaction between oxazolidinone compounds and the bacterial ribosome.

Comparative Analysis of Target Engagement Validation Methods

A variety of biophysical and cellular assays can be employed to validate and quantify the binding of novel oxazolidinones to their ribosomal target. The choice of method often depends on the stage of drug development, available resources, and the specific questions being addressed.

Assay Principle Advantages Disadvantages Typical Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[4]In-cell/in-vivo relevance; no compound labeling required.[5]Indirect measure of binding; requires specific antibodies.Thermal shift (ΔTm), Isothermal dose-response curves.
In Vitro Translation Inhibition Assay Measures the inhibition of protein synthesis in a cell-free system containing ribosomes, amino acids, and other necessary components.Direct functional readout of target inhibition; high-throughput potential.Lacks cellular context (e.g., cell permeability).IC50 values.
Ribosomal Footprinting Sequencing of ribosome-protected mRNA fragments to map the precise binding site of a drug.High-resolution binding site information; genome-wide view of translation.Technically complex; data analysis is challenging.Footprint density maps.
Isothermal Titration Calorimetry (ITC) Directly measures the heat change upon binding of a ligand to its target.Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).Requires large amounts of purified ribosomes and compound; low throughput.Dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS).
Surface Plasmon Resonance (SPR) Measures the change in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.Real-time kinetic data (kon, koff); requires small amounts of sample.Requires immobilization of the ribosome, which may affect its conformation.Association (ka) and dissociation (kd) rates, Kd.
Radioligand Binding Assay Uses a radioactively labeled compound to quantify its binding to the target.High sensitivity and specificity; direct measure of binding.Requires synthesis of a radiolabeled analog; safety considerations.Dissociation constant (Kd), Bmax.

Quantitative Data Comparison of Oxazolidinone Compounds

The following table summarizes key quantitative parameters for selected oxazolidinone compounds, demonstrating their engagement with the bacterial ribosome.

Compound Assay Type Target/Organism IC50 Kd Binding Energy (kcal/mol) Reference
LinezolidIn Vitro Translation (coupled)E. coli1.8 µM--
LinezolidIn Vitro Translation (uncoupled)E. coli15 µM--
LinezolidInitiation Complex FormationE. coli 70S110 µM--
LinezolidInitiation Complex FormationS. aureus 70S116 µM--
LinezolidMolecular Docking50S Ribosomal Unit---5.41
EperezolidIn Vitro Translation (coupled)E. coli2.5 µM--
EperezolidRadioligand BindingE. coli 50S-~20 µM-
PNU-176798In Vitro TranslationE. coli---
PNU-176798Initiation Complex FormationE. coli 70S32 µM--
PNU-100766 (Linezolid)Initiation Complex FormationE. coli 70S152 µM--
Novel Oxazolidinone 2Molecular Docking50S Ribosomal Unit---6.36
Novel Oxazolidinone 3aMolecular DockingRibosomal Peptidyl-transferase---6.61

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Bacterial Target Engagement

This protocol outlines the steps for performing a CETSA experiment to validate the engagement of novel oxazolidinone compounds with the bacterial ribosome in intact bacterial cells.

Principle: Ligand binding increases the thermal stability of the target protein (ribosomal proteins). This stabilization is detected by heating the cells to various temperatures and quantifying the amount of soluble ribosomal protein remaining in the cell lysate.

Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Protein Extraction cluster_detection Detection & Analysis cell_culture Bacterial Culture (e.g., S. aureus, E. coli) harvest Harvest Cells (e.g., centrifugation) cell_culture->harvest resuspend Resuspend in PBS harvest->resuspend compound_incubation Incubate Cells with Oxazolidinone Compound resuspend->compound_incubation heat_shock Heat Shock (Temperature Gradient) compound_incubation->heat_shock lysis Bacterial Cell Lysis (e.g., Sonication, Enzymatic) heat_shock->lysis centrifugation Centrifugation (Separate soluble/insoluble fractions) lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot (Detect Ribosomal Protein) supernatant->western_blot analysis Data Analysis (Generate Melt Curve) western_blot->analysis

CETSA Workflow for Bacterial Target Engagement

Detailed Methodology:

  • Bacterial Cell Culture:

    • Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to mid-log phase in an appropriate culture medium.

  • Compound Incubation:

    • Harvest the bacterial cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to the desired density.

    • Aliquot the cell suspension and treat with the novel oxazolidinone compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for compound uptake.

  • Heat Shock:

    • Transfer the treated cell suspensions to PCR tubes or a 96-well PCR plate.

    • Subject the samples to a temperature gradient using a thermal cycler. A typical range for bacterial cells is 40°C to 70°C, with 2-3°C increments, for 3-5 minutes at each temperature.

    • Immediately cool the samples on ice after the heat shock.

  • Cell Lysis:

    • Lyse the bacterial cells to release the intracellular proteins. Common methods for bacteria include:

      • Sonication: Apply short bursts of sonication on ice to disrupt the cell walls.

      • Enzymatic Lysis: Use enzymes like lysozyme to degrade the peptidoglycan layer.

      • Freeze-Thaw: Subject the cells to multiple cycles of freezing in liquid nitrogen and thawing at room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the levels of a specific ribosomal protein (e.g., L2, L3, L4, or L16) in the soluble fraction by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

In Vitro Translation Inhibition Assay

This assay directly measures the functional consequence of oxazolidinone binding to the ribosome.

Principle: The ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system containing bacterial ribosomes is quantified.

Workflow Diagram:

IVT_Workflow cluster_prep Reaction Setup cluster_reaction Translation Reaction cluster_detection Detection & Analysis s30_extract Bacterial S30 Extract mix Combine Components s30_extract->mix components Reaction Mix (Amino Acids, Energy Source, DNA/RNA template) components->mix compound Oxazolidinone Compound compound->mix incubation Incubate at 37°C mix->incubation detection Detect Reporter Protein (e.g., Luciferase, GFP) incubation->detection analysis Calculate IC50 detection->analysis

In Vitro Translation Inhibition Assay Workflow

Detailed Methodology:

  • Preparation of S30 Extract:

    • Prepare a cell-free extract (S30) from a suitable bacterial strain (e.g., E. coli). This extract contains all the necessary components for translation.

  • Reaction Setup:

    • In a microplate, combine the S30 extract with a reaction mixture containing amino acids, an energy source (ATP, GTP), and a DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP).

    • Add the novel oxazolidinone compounds at a range of concentrations.

  • In Vitro Translation:

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours) to allow for protein synthesis.

  • Detection and Analysis:

    • Measure the amount of reporter protein produced in each reaction. This can be done by measuring luminescence (for luciferase) or fluorescence (for GFP).

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of oxazolidinones in inhibiting bacterial protein synthesis.

Oxazolidinone_MoA cluster_ribosome Bacterial Ribosome cluster_factors Initiation Factors cluster_drug Drug Action 30S 30S Subunit 70S 70S Initiation Complex 30S->70S Binds to 50S subunit 50S 50S Subunit 50S->70S Prevents Formation Protein_Synthesis Protein_Synthesis 70S->Protein_Synthesis Leads to No_Protein Inhibition of Protein Synthesis mRNA mRNA mRNA->30S fMet_tRNA fMet-tRNA fMet_tRNA->30S Oxazolidinone Novel Oxazolidinone Oxazolidinone->50S Binds to PTC

Mechanism of Action of Oxazolidinone Antibiotics

Conclusion

Validating the target engagement of novel oxazolidinone compounds is a multifaceted process that requires a combination of in vitro and cellular assays. The methods described in this guide provide a robust framework for confirming the interaction of these compounds with the bacterial ribosome, quantifying their binding affinity and functional activity, and elucidating their precise mechanism of action. By employing these techniques, researchers can effectively guide the optimization of lead compounds and accelerate the development of new and potent oxazolidinone antibiotics.

References

Oxazolidinones vs. Bacterial Biofilms: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the performance of oxazolidinone antibiotics in biofilm models, supported by experimental data and protocols.

In the ongoing battle against antibiotic resistance, bacterial biofilms present a formidable challenge, often rendering conventional antibiotic therapies ineffective. Oxazolidinones, a potent class of synthetic antibiotics, have emerged as a critical tool in treating infections caused by multidrug-resistant Gram-positive bacteria. This guide provides a comparative analysis of the efficacy of various oxazolidinones against bacterial biofilms, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive resource for their work.

Comparative Efficacy of Oxazolidinones Against Bacterial Biofilms

The effectiveness of oxazolidinones against bacterial biofilms varies among different members of this class and the bacterial species . The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of their performance.

OxazolidinoneBacterial StrainTest ModelMIC (µg/mL)MBEC (µg/mL)Biofilm Inhibition Concentration (bMIC, µg/mL)Key Findings
Linezolid MRSA ATCC 33591In vitro MBEC assay1-2>20001-2Ineffective in eradicating mature biofilms alone.[1][2]
MSSA & MRSAMurine catheter biofilm model1.0 - 2.0--Showed a significant reduction of MRSA densities versus untreated controls.[3]
E. faecalisIn vitro---Showed maximum antimicrobial potential against E. faecalis biofilm compared to nisin and calcium hydroxide.[4]
Tedizolid MRSA ATCC 33591In vitro MBEC assay0.5>6750.25 - 0.5Four times more potent than linezolid at inhibiting biofilm formation in S. aureus.[5]
MSSA & MRSAMurine catheter biofilm model0.25--Significantly better efficacy than linezolid and vancomycin in reducing MSSA and MRSA densities.
Linezolid-resistant E. faecalisIn vitro--1/4, 1/8, 1/16 x MICMore effective at inhibiting biofilm formation than eradicating established biofilms.
Radezolid MRSA ATCC 33591In vitro MBEC assay1>Concentration tested-Had MBEC99.9 values that matched their MIC, suggesting potent anti-biofilm activity.
Linezolid-resistant E. faecalisIn vitro-8 x MIC-More effective in eradicating biofilm compared to tedizolid and linezolid.
Ranbezolid MRSA ATCC 33591In vitro MBEC assay1Completely eradicated at 8x MBEC99.9-The only oxazolidinone in the study to completely eradicate MRSA biofilms at clinically relevant concentrations.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit at the peptidyl transferase center (P-site), preventing the formation of the initiation complex with N-formylmethionyl-tRNA. This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors. While the primary mechanism against planktonic bacteria is well-understood, the exact mechanism of action against biofilms is still under investigation but is presumed to also involve the inhibition of protein synthesis within the biofilm matrix.

cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation 30S_subunit->Initiation_Complex 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex tRNA fMet-tRNA P_site P-site tRNA->P_site Inhibition Inhibition A_site A-site Oxazolidinone Oxazolidinone Oxazolidinone->P_site Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex Prevents

Caption: Oxazolidinone Mechanism of Action.

Experimental Protocols

Accurate and reproducible experimental models are crucial for evaluating the anti-biofilm efficacy of antimicrobial agents. Below are detailed methodologies for key experiments cited in the comparative studies.

In Vitro Biofilm Susceptibility Testing: Microtiter Plate Assay

This method is widely used to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC).

1. Biofilm Formation:

  • Bacterial strains are grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

  • The overnight culture is diluted to a standardized optical density (e.g., OD600 of 0.1).

  • 100 µL of the diluted bacterial suspension is added to the wells of a 96-well polystyrene microtiter plate.

  • The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.

2. Quantification of Biofilm Inhibition (MBIC):

  • For MBIC determination, varying concentrations of the oxazolidinone are added to the wells along with the bacterial suspension at the beginning of the incubation period.

  • After incubation, planktonic cells are removed by washing the wells with a sterile saline solution.

  • The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.

  • Excess stain is removed by washing, and the bound stain is solubilized with 30% acetic acid or ethanol.

  • The absorbance is measured using a microplate reader at a wavelength of 570-595 nm. The MBIC is the lowest concentration that prevents biofilm formation.

3. Quantification of Biofilm Eradication (MBEC):

  • For MBEC determination, biofilms are allowed to form for 24 hours as described above.

  • After incubation, the planktonic cells are removed, and the wells are washed.

  • Fresh medium containing serial dilutions of the oxazolidinone is added to the wells with the established biofilms.

  • The plate is incubated for another 24 hours.

  • The viability of the remaining biofilm can be assessed using various methods, such as the XTT assay, which measures metabolic activity, or by scraping the biofilm, plating serial dilutions, and counting colony-forming units (CFU). The MBEC is the minimum concentration of the antibiotic required to eradicate the pre-formed biofilm.

cluster_prep Preparation cluster_incubation Biofilm Formation cluster_mbic MBIC Determination cluster_mbec MBEC Determination Start Overnight Bacterial Culture Dilution Dilute Culture Start->Dilution Inoculation Inoculate 96-well Plate Dilution->Inoculation Add_Drug_Inhibit Add Oxazolidinone (at time of inoculation) Dilution->Add_Drug_Inhibit Incubate Incubate 24-48h at 37°C Inoculation->Incubate Wash_Inhibit Wash to Remove Planktonic Cells Incubate->Wash_Inhibit Add_Drug_Eradicate Add Oxazolidinone (to established biofilm) Incubate->Add_Drug_Eradicate Add_Drug_Inhibit->Incubate Stain_Inhibit Crystal Violet Stain Wash_Inhibit->Stain_Inhibit Measure_Inhibit Measure Absorbance Stain_Inhibit->Measure_Inhibit Incubate_Drug Incubate 24h Add_Drug_Eradicate->Incubate_Drug Assess_Viability Assess Viability (XTT or CFU count) Incubate_Drug->Assess_Viability

Caption: In Vitro Biofilm Susceptibility Workflow.

In Vivo Catheter-Related Biofilm Infection Model

Animal models are essential for evaluating the efficacy of antibiotics in a setting that more closely mimics a clinical infection.

1. Catheter Implantation:

  • A small segment of a sterile catheter is subcutaneously implanted in the back of a mouse.

  • The incision is closed with sutures or staples.

2. Bacterial Inoculation:

  • After a recovery period, a suspension of the test bacterium (e.g., MSSA or MRSA) is injected into the lumen of the implanted catheter.

  • The bacteria are allowed to form a biofilm on the catheter surface over a period of time (e.g., 24 hours).

3. Antibiotic Treatment:

  • The infected mice are then treated with the oxazolidinone (e.g., tedizolid or linezolid) or a control (e.g., vancomycin or saline) via a clinically relevant route of administration (e.g., intravenous).

  • Treatment is typically administered for several days.

4. Efficacy Assessment:

  • At the end of the treatment period, the mice are euthanized, and the catheter is aseptically removed.

  • The catheter is sonicated to dislodge the biofilm, and the resulting bacterial suspension is serially diluted and plated to determine the number of viable bacteria (CFU/cm of catheter).

  • In some studies, bioluminescent bacterial strains are used to allow for real-time, non-invasive imaging of the infection and the response to treatment.

Start Subcutaneous Catheter Implantation in Mouse Inoculation Bacterial Inoculation of Catheter Start->Inoculation Biofilm_Formation Allow Biofilm Formation (e.g., 24h) Inoculation->Biofilm_Formation Treatment Administer Oxazolidinone or Control Biofilm_Formation->Treatment Euthanasia Euthanize Mouse and Remove Catheter Treatment->Euthanasia Assessment Quantify Viable Bacteria (CFU count) Euthanasia->Assessment

Caption: In Vivo Catheter Infection Model Workflow.

Conclusion

The available data indicate that while oxazolidinones as a class possess inherent anti-biofilm activity, their efficacy varies significantly. Newer generation oxazolidinones, such as tedizolid and radezolid, demonstrate superior activity in either inhibiting biofilm formation or eradicating established biofilms compared to linezolid. Ranbezolid has shown particular promise in completely eradicating MRSA biofilms in vitro. However, it is crucial to note that for many oxazolidinones, the concentrations required to eradicate a mature biofilm are often significantly higher than their MIC against planktonic bacteria, highlighting the challenge of treating biofilm-associated infections. Future research should continue to explore the potential of newer oxazolidinones and combination therapies to overcome the formidable defense mechanisms of bacterial biofilms.

References

A Comparative Guide to Biomarkers for Oxazolidinone-Induced Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxazolidinones are a critical class of antibiotics for treating multidrug-resistant Gram-positive bacterial infections. However, their use can be limited by toxicities, primarily hematological (myelosuppression) and neurological, which are often linked to mitochondrial dysfunction.[1][2][3] Effective monitoring and management of these adverse effects are paramount. This guide provides a comparative overview of established and emerging biomarkers for assessing oxazolidinone-induced toxicity, with a focus on supporting experimental data and detailed methodologies.

I. Biomarkers for Oxazolidinone-Induced Myelosuppression

Myelosuppression, manifesting as thrombocytopenia, anemia, and neutropenia, is a well-documented adverse effect of prolonged oxazolidinone therapy.[1][2] The primary mechanism is believed to be the inhibition of mitochondrial protein synthesis in hematopoietic stem cells. Currently, the gold standard for monitoring this toxicity is the Complete Blood Count (CBC).

Data Presentation: Comparison of Myelosuppression Biomarkers
Biomarker PanelMethodKey ParametersAdvantagesLimitations
Complete Blood Count (CBC) Automated Hematology AnalyzerPlatelet Count, Hemoglobin, Hematocrit, Red Blood Cell (RBC) Count, White Blood Cell (WBC) Count (including differential)Widely available, cost-effective, well-standardized, provides a direct measure of hematological status.Lacks early predictive value; changes are observed after significant bone marrow suppression has occurred.
Reticulocyte Count Automated Hematology AnalyzerReticulocyte Percentage and Absolute CountProvides an earlier indication of bone marrow response to anemia than hemoglobin/hematocrit alone.Primarily useful for assessing erythropoiesis; less informative for thrombocytopenia or leukopenia.
Experimental Protocols

A CBC is a standard laboratory test that analyzes a sample of whole blood to quantify the different types of blood cells.

Principle: Automated hematology analyzers utilize the principle of electrical impedance or light scattering to count and differentiate blood cells. As cells pass through an aperture, they disrupt an electrical current or scatter a laser beam in a manner characteristic of their size and internal complexity.

Methodology:

  • Sample Collection: Collect 2-3 mL of whole blood in an EDTA (ethylenediaminetetraacetic acid) anticoagulant tube via venipuncture.

  • Sample Preparation: Gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant. The sample should be analyzed within 24 hours of collection.

  • Instrumentation: Utilize a validated automated hematology analyzer (e.g., Coulter® DxH 800).

  • Analysis: The instrument aspirates a precise volume of the blood sample and performs automated cell counting and differentiation.

  • Parameters Measured:

    • Red Blood Cell (RBC) Count: Number of red blood cells per unit volume.

    • Hemoglobin (Hgb): Concentration of the oxygen-carrying protein in red blood cells.

    • Hematocrit (Hct): Percentage of blood volume occupied by red blood cells.

    • White Blood Cell (WBC) Count: Total number of white blood cells per unit volume.

    • WBC Differential: Percentages of different types of white blood cells (neutrophils, lymphocytes, monocytes, eosinophils, basophils).

    • Platelet Count: Number of platelets per unit volume.

  • Quality Control: Run daily quality control samples with known values to ensure the accuracy and precision of the analyzer.

Visualization: Monitoring Workflow for Myelosuppression

Myelosuppression_Monitoring cluster_0 Patient on Oxazolidinone Therapy cluster_1 Routine Monitoring cluster_2 Decision Making cluster_3 Intervention Patient Initiate Oxazolidinone Therapy CBC Weekly Complete Blood Count (CBC) Patient->CBC Assess Assess CBC Results (Platelets, Hemoglobin, WBC) CBC->Assess Decision Significant Decrease? Assess->Decision Continue Continue Therapy & Weekly Monitoring Decision->Continue No Action Consider Dose Reduction or Discontinuation Decision->Action Yes

Caption: Workflow for monitoring oxazolidinone-induced myelosuppression.

II. Biomarkers for Oxazolidinone-Induced Mitochondrial Toxicity

The underlying cause of many oxazolidinone-related toxicities is the inhibition of mitochondrial protein synthesis, due to the similarity between mitochondrial and bacterial ribosomes. This leads to impaired oxidative phosphorylation and cellular dysfunction, particularly in tissues with high energy demands like the nervous system and bone marrow. Several circulating biomarkers have emerged as sensitive indicators of mitochondrial dysfunction.

Data Presentation: Comparison of Mitochondrial Toxicity Biomarkers
BiomarkerMethodSensitivitySpecificityAdvantagesLimitations
Growth Differentiation Factor 15 (GDF-15) ELISA, LuminexHigh (Pooled: 0.83 for mitochondrial disease)High (Pooled: 0.92 for mitochondrial disease)More sensitive and specific than FGF-21 for mitochondrial disease, reflects cellular stress.Can be elevated in other conditions involving cellular stress, such as cancer and cardiovascular disease.
Fibroblast Growth Factor 21 (FGF-21) ELISA, SimoaModerate (Pooled: 0.71 for mitochondrial disease)High (Pooled: 0.88 for mitochondrial disease)Reflects mitochondrial stress and is induced by impaired oxidative phosphorylation.Less sensitive than GDF-15, can be elevated in other metabolic conditions.
Lactate Enzymatic AssayLow to ModerateLowWidely available, reflects impaired oxidative metabolism.Lacks specificity; can be elevated due to various conditions unrelated to mitochondrial toxicity.
Experimental Protocols

This protocol provides a general outline for a sandwich ELISA to quantify GDF-15 in human serum or plasma.

Principle: A capture antibody specific for GDF-15 is coated onto a microplate. Samples and standards are added, and any GDF-15 present binds to the capture antibody. A biotinylated detection antibody, also specific for GDF-15, is then added, followed by a streptavidin-enzyme conjugate. A substrate is added, and the resulting colorimetric signal is proportional to the amount of GDF-15 in the sample.

Methodology:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. This typically involves reconstituting lyophilized standards and diluting buffers.

  • Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for human GDF-15.

  • Sample/Standard Incubation: Add 100 µL of standards, controls, and patient samples (serum or plasma) to the appropriate wells. Incubate for 2.5 hours at room temperature.

  • Washing: Aspirate and wash each well four times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of biotinylated anti-human GDF-15 antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.

  • Reaction Stoppage: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of GDF-15 in the patient samples.

Visualization: Signaling Pathway of Oxazolidinone-Induced Mitochondrial Toxicity

Mitochondrial_Toxicity_Pathway cluster_0 Drug Action cluster_1 Mitochondrial Impact cluster_2 Cellular Stress Response cluster_3 Circulating Biomarkers Oxazolidinone Oxazolidinone (e.g., Linezolid) Mito_Ribosome Mitochondrial Ribosome Oxazolidinone->Mito_Ribosome Binds to Mito_Protein_Syn Inhibition of Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Protein_Syn ETC Electron Transport Chain Dysfunction Mito_Protein_Syn->ETC OXPHOS Impaired Oxidative Phosphorylation ETC->OXPHOS Stress Cellular Stress (e.g., ER Stress, ROS) OXPHOS->Stress GDF15_FGF21 Increased Transcription and Secretion of GDF-15 & FGF-21 Stress->GDF15_FGF21 Biomarkers Elevated Circulating GDF-15 & FGF-21 GDF15_FGF21->Biomarkers

Caption: Oxazolidinone-induced mitochondrial toxicity signaling pathway.

Conclusion

The validation and implementation of sensitive and specific biomarkers are crucial for mitigating the risks associated with oxazolidinone therapy. For myelosuppression, routine monitoring with CBC remains the standard of care, allowing for timely intervention. For the more insidious mitochondrial toxicity, circulating biomarkers like GDF-15 and FGF-21 show great promise. GDF-15, in particular, demonstrates superior sensitivity and specificity for mitochondrial dysfunction. The integration of these biomarkers into clinical practice and drug development pipelines can facilitate a more personalized approach to patient management and the development of safer oxazolidinone antibiotics. Further research is warranted to establish specific thresholds for these biomarkers in the context of oxazolidinone-induced toxicity and to explore their utility in predicting which patients are at the highest risk.

References

Assessing the Clinical Relevance of In Vitro Oxazolidinone Susceptibility Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-positive bacteria necessitates a profound understanding of the clinical relevance of in vitro susceptibility testing for last-resort antibiotics like oxazolidinones. This guide provides a comparative analysis of in vitro susceptibility data for key oxazolidinones, details the experimental protocols for their assessment, and explores the correlation between in vitro findings and clinical outcomes.

Comparative In Vitro Activity of Oxazolidinones

Oxazolidinones, such as linezolid and tedizolid, are crucial in treating severe infections caused by pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] In vitro susceptibility testing, primarily through the determination of the Minimum Inhibitory Concentration (MIC), is fundamental to guiding therapeutic choices.

Tedizolid generally exhibits greater in vitro potency against a wide range of Gram-positive pathogens compared to linezolid.[2][3] Studies have shown that tedizolid's MIC50 and MIC90 values are often two- to four-fold lower than those of linezolid for various staphylococcal and enterococcal isolates.[4] For instance, against MRSA, tedizolid has demonstrated MIC90 values of 0.25-0.5 µg/mL, whereas linezolid's MIC90 is typically around 2 µg/mL.[5] This enhanced in vitro activity is a key consideration in its clinical development and application. A newer oxazolidinone, contezolid, has also shown potent in vitro activity against resistant Gram-positive pathogens.

Below are tables summarizing the comparative in vitro activities of linezolid and tedizolid against key Gram-positive pathogens.

Table 1: Comparative MIC50 and MIC90 of Linezolid and Tedizolid against Staphylococcus aureus

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)Linezolid1-22
Tedizolid0.25-0.50.5
Methicillin-Resistant S. aureus (MRSA)Linezolid1-1.52
Tedizolid0.250.4-0.5
Linezolid-Resistant S. aureusTedizolid0.751

Data compiled from multiple sources.

Table 2: Comparative MIC50 and MIC90 of Linezolid and Tedizolid against Enterococcus Species

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Enterococcus faecalisLinezolid1-22
Tedizolid0.25-0.50.5
Vancomycin-Resistant Enterococcus faecium (VRE)Linezolid1-22
Tedizolid0.25-0.50.5

Data compiled from multiple sources.

Table 3: Comparative MIC50 and MIC90 of Linezolid and Tedizolid against Streptococcus Species

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniaeLinezolid0.5-11-2
Tedizolid0.12-0.250.25-0.5
Streptococcus pyogenesLinezolid12
Tedizolid0.250.5
Streptococcus agalactiaeLinezolid12
Tedizolid0.250.5

Data compiled from multiple sources.

Clinical Breakpoints and the Correlation with Clinical Outcomes

Regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) establish clinical breakpoints to categorize isolates as susceptible, intermediate, or resistant. These breakpoints are determined by considering MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcome studies.

The PK/PD index that best correlates with the efficacy of oxazolidinones is the ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC24/MIC). For tedizolid, a target fAUC24/MIC of ≥3 is associated with efficacy, while for linezolid, the target is ≥80. These PK/PD targets are crucial for setting clinically relevant breakpoints.

Table 4: CLSI and FDA MIC Breakpoints for Linezolid and Tedizolid (µg/mL)

OrganismLinezolid (CLSI)Tedizolid (FDA)
S I
Staphylococcus aureus≤4-
Enterococcus faecalis≤24
Streptococcus pneumoniae≤2-
Streptococcus pyogenes≤2-
Streptococcus agalactiae≤2-
Streptococcus anginosus group--

S=Susceptible, I=Intermediate, R=Resistant. Note: EUCAST has also established breakpoints which may differ slightly.

A high degree of categorical agreement exists between linezolid and tedizolid susceptibility, supporting the use of linezolid as a surrogate for predicting tedizolid susceptibility in many cases.

Mechanisms of Oxazolidinone Resistance

The clinical relevance of susceptibility testing is underscored by the emergence of resistance. The primary mechanisms of resistance to oxazolidinones involve alterations at the drug's binding site on the bacterial ribosome. These include:

  • Mutations in the 23S rRNA: This is the most common mechanism.

  • Mutations in ribosomal proteins L3 and L4.

  • Acquisition of resistance genes: The cfr (chloramphenicol-florfenicol resistance) gene, often located on mobile genetic elements, confers resistance to multiple antibiotic classes, including oxazolidinones. The optrA gene is another transferable resistance mechanism.

The presence of these resistance mechanisms can lead to elevated MIC values, potentially resulting in clinical failure. Tedizolid was designed to have enhanced activity against strains carrying the cfr gene.

Experimental Protocols for In Vitro Susceptibility Testing

Accurate and reproducible in vitro susceptibility testing is paramount. The CLSI provides standardized protocols for these methods.

Broth Microdilution

This is considered the reference method for determining MICs.

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the oxazolidinone in a suitable solvent. Make serial twofold dilutions to achieve the desired concentration range.

  • Inoculum Preparation: Grow the bacterial isolate on an appropriate agar medium. Suspend colonies in saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Dispense the diluted antimicrobial solutions into microtiter plate wells. Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution
  • Preparation of Agar Plates: Prepare a series of agar plates (typically Mueller-Hinton agar) containing serial twofold dilutions of the oxazolidinone.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for broth microdilution.

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a fine film of growth.

Disk Diffusion (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and swab it evenly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Place paper disks impregnated with a standard amount of the oxazolidinone onto the agar surface.

  • Incubation: Incubate the plates at 35°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of growth inhibition around each disk. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints.

Visualizing the Workflow and Interpretation

The following diagrams illustrate the logical flow from sample collection to clinical decision-making based on in vitro susceptibility testing.

G cluster_0 Laboratory Workflow cluster_1 Clinical Interpretation and Decision Making Sample Clinical Isolate (e.g., from blood, tissue) Isolation Bacterial Isolation and Identification Sample->Isolation AST In Vitro Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Isolation->AST MIC Determine Minimum Inhibitory Concentration (MIC) AST->MIC Breakpoints Compare MIC to Clinical Breakpoints (CLSI/EUCAST) MIC->Breakpoints Interpretation Categorize Isolate: Susceptible, Intermediate, or Resistant Breakpoints->Interpretation Treatment Guide Antibiotic Therapy Decision Interpretation->Treatment

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ozolinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety protocols and logistical information for the handling of Ozolinone, a compound that requires careful management in a laboratory setting. The following guidance is based on safety data for structurally related compounds and general best practices for chemical handling.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for perforations before use and change immediately if contaminated.[1]
Eye & Face Protection Safety goggles or face shieldChemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1]
Respiratory Protection NIOSH-approved respiratorA respirator is necessary if working with powdered this compound where dust may be generated or if engineering controls like a fume hood are insufficient.[1][2]
Body Protection Laboratory coat & protective clothingA flame-resistant lab coat should be worn and kept buttoned.[1] Long pants and closed-toe shoes are required to ensure no skin is exposed.

Experimental Protocol: Safe Handling of this compound

Adherence to a systematic operational plan is essential for laboratory safety when handling this compound. The following step-by-step workflow outlines the key procedures from preparation to disposal.

1. Preparation and Engineering Controls:

  • Verify that a certified chemical fume hood is in proper working order.

  • Ensure that an eyewash station and safety shower are accessible and unobstructed.

  • Designate a specific area within the laboratory for handling this compound to minimize cross-contamination.

2. Donning of Personal Protective Equipment (PPE):

  • Before entering the designated handling area, correctly don all required PPE as specified in the table above.

  • Ensure gloves have long cuffs that can be tucked over the sleeves of the lab coat.

3. Handling the Compound:

  • All handling of this compound, especially when in solid/powder form, should be conducted within a certified chemical fume hood to control airborne concentrations.

  • If weighing the solid form, do so gently to minimize dust generation.

  • When preparing solutions, add the solvent to the weighed this compound slowly to prevent splashing.

4. Post-Handling and Decontamination:

  • After handling is complete, decontaminate all surfaces and equipment in the designated area.

  • Wipe down the exterior of all containers of this compound before returning them to storage.

5. Doffing of Personal Protective Equipment (PPE):

  • Remove PPE in an order that minimizes the risk of cross-contamination. A common sequence is to first remove gloves, then the lab coat, followed by eye and respiratory protection.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including unused product, contaminated PPE (gloves, disposable lab coats), and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

  • Disposal Procedure: All hazardous waste must be disposed of through an approved waste disposal service, following all local, regional, and national regulations.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Function prep_safety_equipment Check Eyewash & Safety Shower prep_fume_hood->prep_safety_equipment prep_area Designate Handling Area prep_safety_equipment->prep_area ppe_don Don Appropriate PPE prep_area->ppe_don handle_in_hood Work in Fume Hood ppe_don->handle_in_hood handle_weigh Weigh Carefully handle_in_hood->handle_weigh handle_dissolve Prepare Solutions Safely handle_weigh->handle_dissolve post_decontaminate Decontaminate Surfaces handle_dissolve->post_decontaminate post_store Store or Dispose of Compound post_decontaminate->post_store disp_collect Collect Contaminated Waste post_decontaminate->disp_collect ppe_doff Doff PPE Correctly post_store->ppe_doff post_wash Wash Hands ppe_doff->post_wash disp_dispose Dispose via Approved Vendor disp_collect->disp_dispose

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.